molecular formula C13H17NO B1588717 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine CAS No. 448964-37-2

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Cat. No.: B1588717
CAS No.: 448964-37-2
M. Wt: 203.28 g/mol
InChI Key: BFNUHWYOQCGTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNUHWYOQCGTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433394
Record name 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448964-37-2
Record name 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental basic and pharmacological properties of 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine. This compound, a key intermediate in the synthesis of the melatonin receptor agonist ramelteon, exhibits inherent basicity due to its primary amine functionality. This document delves into its chemical structure, physicochemical properties, and its relationship with melatonin receptor signaling. Detailed synthetic and analytical methodologies are also presented to equip researchers with the necessary practical knowledge for its handling and characterization.

Introduction: Unveiling a Key Synthetic Precursor

This compound, also known as despropionyl ramelteon, is a tricyclic organic compound featuring a tetrahydroindeno[5,4-b]furan core with an ethanamine substituent. Its significance in medicinal chemistry primarily stems from its role as a crucial precursor in the synthesis of ramelteon, a potent and selective agonist of melatonin receptors MT1 and MT2, which is clinically used for the treatment of insomnia.[1][2] The structural rigidity of the indeno-furan scaffold and the presence of a basic amino group are key determinants of its chemical reactivity and potential biological activity.[2] Understanding the basic properties of this intermediate is paramount for optimizing its synthesis, purification, and subsequent conversion to ramelteon, as well as for exploring its own potential pharmacological profile.

Chemical and Physical Properties: A Quantitative Overview

The basicity of this compound is conferred by the lone pair of electrons on the nitrogen atom of the primary amine group. This allows the compound to act as a Brønsted-Lowry base, readily accepting a proton.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some of these values are predicted, they provide a valuable estimation of the compound's behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₇NOPubChem
Molecular Weight 203.28 g/mol PubChem
Predicted pKa 10.27 ± 0.10ChemicalBook[3]
Predicted Boiling Point 329.6 ± 21.0 °CChemicalBook[3]
Predicted Density 1.129 ± 0.06 g/cm³ChemicalBook[3]
Appearance Colorless to light yellow liquidChemicalBook[3]
Understanding the Basicity: The Role of the Primary Amine

The predicted pKa of 10.27 is consistent with that of a typical primary aliphatic amine. The pKa of primary amines generally falls within the range of 9-11.[4] This value indicates that at physiological pH (~7.4), this compound will exist predominantly in its protonated, positively charged ammonium form. This has significant implications for its solubility in aqueous media and its potential interactions with biological macromolecules.

The basicity of the amine is a critical factor in its synthesis and purification. For instance, it allows for the formation of salts, such as the hydrochloride salt, which are often crystalline and easier to handle and purify than the free base.[5]

Pharmacological Profile: A Precursor to a Melatonin Agonist

As the immediate precursor to ramelteon, this compound is expected to share some structural similarities that could translate to an affinity for melatonin receptors. Ramelteon itself is a potent agonist for both MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) involved in the regulation of circadian rhythms and sleep.[1][2][3]

Melatonin Receptor Signaling Pathway

Both MT1 and MT2 receptors are primarily coupled to Gαi/o proteins.[6][7] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors.[8][9] The MT1 receptor has also been shown to couple to Gαq proteins, activating the phospholipase C (PLC) pathway.[6][7]

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Ramelteon) MT1 MT1 Receptor Agonist->MT1 MT2 MT2 Receptor Agonist->MT2 Gai Gαi MT1->Gai Gaq Gαq MT1->Gaq MT2->Gai AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Physiological_Response Physiological Response (e.g., Regulation of Circadian Rhythms) PKA->Physiological_Response Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->Physiological_Response PKC->Physiological_Response

Figure 1: General signaling pathway of melatonin receptors.

Methodologies: Synthesis and Analysis

The practical utility of this compound lies in its role as a synthetic intermediate. Therefore, robust methods for its synthesis and analytical characterization are essential.

Synthesis Protocol

A well-established route to this compound involves the reduction of a vinyl nitrile intermediate. The following is a generalized protocol based on published syntheses of ramelteon.[5]

Step-by-Step Synthesis:

  • Horner-Wadsworth-Emmons Reaction: React ketone 118 (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one) with diethyl cyanomethylphosphonate in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to yield the vinyl nitrile 119 .

  • Reduction of the Nitrile: The vinyl nitrile 119 is then subjected to reduction to form the desired primary amine. This can be achieved through catalytic hydrogenation. A common method involves using activated cobalt as a catalyst under a hydrogen atmosphere in a basic solution (e.g., sodium hydroxide in toluene).[5]

  • Salt Formation and Isolation: Following the reduction, the resulting amine is typically converted to its hydrochloride salt (120 ) by treatment with methanolic HCl. This facilitates isolation and purification of the product as a stable, crystalline solid.[5]

Synthesis_Workflow Ketone Ketone (118) Vinyl_Nitrile Vinyl Nitrile (119) Ketone->Vinyl_Nitrile Horner-Wadsworth-Emmons Amine_Free_Base Amine Free Base Vinyl_Nitrile->Amine_Free_Base Catalytic Hydrogenation (Activated Cobalt, H₂) Amine_HCl Amine HCl Salt (120) Amine_Free_Base->Amine_HCl Methanolic HCl

Figure 2: Synthetic workflow for this compound.

Analytical Characterization

As an impurity and a key intermediate of an active pharmaceutical ingredient (API), the purity of this compound is critical. High-performance liquid chromatography (HPLC) is the most common technique for its analysis.

Exemplary HPLC Method for Related Compounds of Ramelteon:

  • Column: Octadecylsilane (C18) bonded silica gel.[10]

  • Mobile Phase: A gradient of 0.1% triethylamine solution (pH adjusted with phosphoric acid) and acetonitrile.[10]

  • Detection Wavelength: 210-310 nm.[10]

  • Column Temperature: 20-45 °C.[10]

  • Flow Rate: 0.5-2.0 mL/min.[10]

This method allows for the separation and quantification of ramelteon and its related impurities, including the title compound.[10] For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are indispensable tools.

Conclusion and Future Perspectives

This compound is a fundamentally important molecule in the synthesis of ramelteon. Its basicity, governed by the primary amine group, is a key characteristic that influences its reactivity, handling, and purification. While its primary role to date has been as a synthetic intermediate, its structural similarity to ramelteon suggests that it may possess its own pharmacological activity at melatonin receptors. Further investigation into its receptor binding profile and functional activity is warranted to fully elucidate its biological properties. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers working with this compound, enabling further exploration of its chemical and biological potential.

References

  • (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ramelteon. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation. Google Patents. (n.d.).
  • Melatonin receptors: molecular pharmacology and signalling in the context of system bias. PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • HPLC method development for estimation of ramelteon in tablet dosage form. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Intermediates and processes for the synthesis of Ramelteon. Google Patents. (n.d.).
  • Melatonin receptor. Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • An In-depth Analysis of Ramelteon's R&D Progress. Patsnap Synapse. (2023, September 15). Retrieved January 21, 2026, from [Link]

  • ESTIMATION OF RAMELTEON IN BULK AND TABLET DOSAGE FORM BY HPLC. Rasayan Journal of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Retrieved January 21, 2026, from [Link]

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ACS Publications. (2021, September 30). Retrieved January 21, 2026, from [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. (2022, January 6). Retrieved January 21, 2026, from [Link]

  • A Novel and Practical Synthesis of Ramelteon. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. (2005, June 30). Retrieved January 21, 2026, from [Link]

  • Two-dimensional liquid chromatographic analysis of ramelteon in human serum. Bezmialem Vakif University DSpace Openaccess Platformu. (2015, June 20). Retrieved January 21, 2026, from [Link]

  • SIMULTANEOUS ESTIMATION OF IMPURITIES IN MELATONIN BY RP-HPLC METHOD COUPLED WITH DIODE ARRAY DETECTION. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • The pKa Table Is Your Friend. Master Organic Chemistry. (2010, June 18). Retrieved January 21, 2026, from [Link]

  • Structural Characterization of Contaminants Found in Commercial Preparations of Melatonin: Similarities to Case-Related Compounds from l-Tryptophan Associated with Eosinophilia-Myalgia Syndrome. ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Melatonin receptor signaling pathways. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Melatonin receptor signaling: finding the path through the dark. PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study. MDPI. (2018, March 23). Retrieved January 21, 2026, from [Link]

  • MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • human melatonin receptor MT1 - Gi1 complex. Yorodumi. (n.d.). Retrieved January 21, 2026, from [Link]

  • Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. National Institutes of Health. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine. As direct experimental data for this specific molecule is not yet widely available in public literature, this document serves as a predictive and methodological guide grounded in the established principles of medicinal chemistry and analytical science. By examining the constituent chemical moieties—the indeno[5,4-b]furan core and the ethanamine side chain—we project the likely physicochemical properties and outline robust, validated protocols for their empirical determination. This guide is designed to equip researchers with the necessary tools to thoroughly characterize this and structurally similar molecules, a critical step in any drug discovery and development pipeline.

Introduction: Deconstructing the Molecule

The rational characterization of a potential drug candidate begins with a fundamental understanding of its chemical structure. The molecule, this compound, is a complex heterocyclic structure. Its name reveals a fused ring system, the indeno[5,4-b]furan scaffold, which is known to be a potent mimic of the 5-methoxy indole core of melatonin and has been explored for MT₂-selective agonists.[1] This core imparts a degree of rigidity and a specific three-dimensional geometry. The ethanamine substituent introduces a primary amine, a key functional group that is expected to govern the compound's acid-base properties, aqueous solubility, and potential for salt formation. The tetrahydro designation indicates partial saturation of the ring system, influencing its conformational flexibility.

A preliminary database search reveals predicted properties for this compound, providing a starting point for experimental verification.[2] This guide will detail the methodologies to confirm or refine these predictions.

Predicted Physicochemical Properties
PropertyPredicted ValueImplication for Drug Development
pKa 10.27 ± 0.10[2]Indicates a basic compound, likely protonated at physiological pH. Governs solubility, receptor interaction, and membrane permeability.
Boiling Point 329.6 ± 21.0 °C[2]Suggests low volatility, typical for a molecule of this size.
Density 1.129 ± 0.06 g/cm³[2]Standard for organic molecules of this class.

This table summarizes computationally predicted data which requires experimental validation as outlined in this guide.

Foundational Characterization: Identity and Purity

Before delving into complex physicochemical properties, establishing the unequivocal identity and purity of the Active Pharmaceutical Ingredient (API) is paramount. This forms the bedrock of all subsequent analysis.

Structural Confirmation

The primary techniques for absolute structure elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For a compound of this nature, a suite of NMR experiments is recommended.

  • ¹H and ¹³C NMR: To confirm the chemical environment of all protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and definitively assign signals, especially within the complex fused ring system.

Mass spectrometry will confirm the molecular weight. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition, providing an additional layer of identity confirmation.

Purity Assessment: The Role of Chromatography

A validated, stability-indicating chromatographic method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach.

Expert Insight: The indeno[5,4-b]furan core contains a chromophore that should allow for sensitive UV detection, likely in the 210-230 nm range.[3] Method development should focus on achieving baseline separation of the main peak from any potential process impurities or degradants. A typical starting point would be a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the amine and sharp peak shape).

Solid-State Characterization

The solid form of an API profoundly impacts its stability, solubility, and bioavailability.

  • X-ray Powder Diffraction (XRPD): To determine the crystallinity of the material. A sharp, defined pattern indicates a crystalline solid, while a broad halo suggests an amorphous form.

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional atomic structure of a molecule.[4][5] Obtaining a suitable crystal (typically >0.1 mm and free of defects) is often the most challenging step.[6] This technique provides unambiguous proof of structure and stereochemistry.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability. A sharp endotherm is characteristic of a pure, crystalline substance.

  • Thermogravimetric Analysis (TGA): To measure changes in mass as a function of temperature, identifying the presence of residual solvents or hydrates.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The primary amine in the ethanamine side chain makes this compound a base. The pKa is the pH at which the compound is 50% ionized. This parameter is arguably one of the most critical, as it dictates how the molecule will behave in different pH environments, from the stomach (pH ~1-2) to the blood (pH ~7.4). The majority of basic drugs contain an amine group and have pKa values above 6.5.[7]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the benchmark method for pKa determination.

  • Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with water.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

  • Causality: This direct measurement of pH change upon addition of an acid provides a robust, empirical value for the ionization constant, reflecting the compound's true behavior in solution. Computational methods, while useful for prediction, must be confirmed experimentally.[8][9]

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically measured as the partition coefficient (LogP) between n-octanol and water.[10] For an ionizable compound like this one, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more physiologically relevant.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination.[11]

  • System Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD) with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Centrifuge to ensure complete phase separation.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using the previously validated HPLC-UV method.[12]

  • Calculation:

    • LogP = log ([Concentration in Octanol] / [Concentration in Water])

    • LogD₇.₄ = log ([Concentration in Octanol] / [Concentration in pH 7.4 Buffer])

Expert Insight: Given the basic nature of the molecule (predicted pKa ~10.3), it will be predominantly ionized and thus more hydrophilic at pH 7.4. Therefore, we anticipate that LogD₇.₄ will be significantly lower than the intrinsic LogP of the neutral molecule. This balance is critical: sufficient lipophilicity is needed for membrane crossing, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development.[13] For an orally administered drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[14]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This method determines the equilibrium solubility, which is the most relevant value for formulation development.[15]

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter the resulting suspensions through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Analyze the clear filtrate using the validated HPLC-UV method to determine the concentration of the dissolved compound.

Causality: The ethanamine group is expected to render the solubility highly pH-dependent. At low pH (well below the pKa), the amine will be fully protonated, forming a more soluble salt. As the pH increases towards and above the pKa, the proportion of the less soluble free base will increase, leading to a significant drop in solubility. Understanding this pH-solubility profile is critical for predicting oral absorption and designing appropriate formulations.

Chemical Stability: Ensuring Integrity

A drug candidate must be stable under various conditions encountered during manufacturing, storage, and administration. Forced degradation studies are used to identify potential degradation pathways and develop a stability-indicating analytical method.[16][17] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed and can be adequately resolved and identified.[16][17]

The furan moiety within the core structure is of particular interest, as furan rings can be susceptible to degradation under certain conditions, such as the presence of acid or oxidative stress.[18][19][20][21]

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis API API Solution/Solid Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid) API->Thermal Photo Photostability (ICH Q1B light exposure) API->Photo HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Characterize Degradants MassBalance Mass Balance Calculation HPLC->MassBalance Quantify API Loss

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols
  • Acid/Base Hydrolysis: Incubate the drug solution in 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C).

  • Oxidation: Treat the drug solution with hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Stress: Expose the solid drug to dry heat (e.g., 80°C).

  • Photostability: Expose the drug solution and solid to light as specified in ICH guideline Q1B.

For all conditions, samples are analyzed at various time points by HPLC. A Diode Array Detector (DAD) is used to assess peak purity, ensuring that the main API peak is not co-eluting with any degradants.[17] Any significant degradation products should be further characterized by LC-MS/MS to elucidate their structures.

Particle Properties: Impact on Formulation

For solid dosage forms, the physical properties of the API particles can significantly influence manufacturing processes and product performance.

Experimental Protocol: Particle Size Distribution

Dynamic Light Scattering (DLS) is a suitable technique for measuring the size of particles in the submicron range dispersed in a liquid.[22][23][24][25] This is particularly relevant for assessing the potential for nanoparticle suspensions or for monitoring particle size during dissolution studies.

  • Dispersion: Disperse the solid compound in a suitable non-dissolving liquid.

  • Measurement: The DLS instrument illuminates the sample with a laser and analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[23]

  • Analysis: The Stokes-Einstein equation is used to relate the diffusion coefficient of the particles to their hydrodynamic diameter. The output provides the mean particle size (z-average) and the Polydispersity Index (PDI), a measure of the distribution's breadth.[23]

Conclusion: Synthesizing a Comprehensive Profile

The systematic application of the methodologies outlined in this guide will generate a comprehensive physicochemical profile for this compound. This data-driven approach moves beyond initial predictions to create a robust understanding of the molecule's identity, purity, solubility, stability, and ionization characteristics. This foundational knowledge is indispensable for rational drug development, enabling informed decisions in formulation design, preclinical testing, and ultimately, the advancement of a promising new chemical entity toward clinical application. The self-validating nature of these protocols, grounded in authoritative standards, ensures the integrity and reliability of the data generated, forming a critical component of any successful research and regulatory program.

References

  • Simple Method for the Estimation of pKa of Amines†.
  • Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA.
  • Koike, T., Hoashi, Y., Takai, T., Nakayama, M., Yukuhiro, N., Ishikawa, T., Hirai, K., & Uchikawa, O. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. Journal of medicinal chemistry, 54(12), 4207–4218. Available at: [Link]

  • Zhao, H., Wang, J., Wang, Y., Chen, Y., & Wang, C. (2016). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & medicinal chemistry letters, 26(15), 3464–3467. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Lalitha, P., & Sivakamasundari, S. (2012). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry, 28(2), 743-751.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Development of an analytical method for detecting nitrofurans in bee pollen by liquid chromatography-electrospray ionization tandem mass spectrometry. (2017). Journal of separation science, 40(5), 1147–1154. Available at: [Link]

  • Simple Method for the Estimation of pKa of Amines. ResearchGate. (2025). Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. (2024). Available at: [Link]

  • PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. US Pharmacopeia (USP). (2023).
  • IUPAC/CITAC Guide: Investigating out-of-specification test results of chemical composition based on metrological concepts (IUPAC Technical Report). ResearchGate. (2025). Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. (2022). Available at: [Link]

  • General scheme of the study of furan stability. ResearchGate. Available at: [Link]

  • Characterization of Inorganic Compounds. Truman ChemLab. (2011).
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]

  • Methods for determining the physico-chemical properties under REACH. (2009).
  • Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. Available at: [Link]

  • Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. (2020). Journal of Microencapsulation, 37(8), 567-579. Available at: [Link]

  • A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis. (2018).
  • Process for the preparation of optically pure indeno [5,4-b] furan derivatives. Google Patents. (2008).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
  • X-Ray Crystallography of Chemical Compounds. (1990). CSH Perspect, 2(1), 1-22. Available at: [Link]

  • What is Furan Testing?. MVA Diagnostics.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.
  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007). The Journal of Physical Chemistry A, 111(26), 5873–5882. Available at: [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Transformer lifetime management by analyzing the content of furan and gas dissolved in oil. (2018). E3S Web of Conferences, 28, 01053. Available at: [Link]

  • Physico-chemical characterization in the light of toxicological effects. (2009). Toxicology mechanisms and methods, 19(5), 339–344. Available at: [Link]

  • CHARACTERISATION METHODS. FKG UB.
  • Characterisation Methods in Inorganic Chemistry. (2017). Science Trove. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • ISO-10993-18 Chemical Characterization. NAMSA. Available at: [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2020). Molecules, 25(19), 4560. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of computational chemistry, 44(6), 464–474. Available at: [Link]

  • Transformer Testing Of Furanic Compounds In Insulating Liquids - Part 1. SDMyers. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2016). Critical reviews in analytical chemistry, 46(6), 517–526. Available at: [Link]

  • Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. (2022). Molecules, 27(19), 6549. Available at: [Link]

  • Physicochemical Testing. Cormica Pharma & Med Device Testing. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1735–1747. Available at: [Link]

  • Particle Size Measurement Using Dynamic Light Scattering at Ultra-Low Concentration Accounting for Particle Number Fluctuations. (2021). Sensors (Basel, Switzerland), 21(19), 6544. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffolding

In the landscape of pharmaceutical development, the identification and synthesis of key molecular intermediates are critical milestones. 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, a structurally complex amine, has emerged as a pivotal building block, most notably in the synthesis of the melatonin receptor agonist, Ramelteon. This guide provides an in-depth technical overview of this compound, from its chemical identity and synthesis to its analytical characterization and paramount role in the development of novel therapeutics for sleep disorders. Understanding the nuances of this intermediate is essential for chemists and pharmacologists aiming to innovate within the realm of neuropharmacology.

Chemical Identity and Properties

This compound is a tricyclic compound featuring a tetrahydroindeno[5,4-b]furan core with an ethanamine side chain. The stereochemistry at the 8-position is a crucial determinant of its biological activity and its utility as a pharmaceutical intermediate.

Identifier Value Reference
IUPAC Name This compoundPubChem[1]
Molecular Formula C13H17NOPubChem[2]
Molecular Weight 203.28 g/mol PubChem[2]
CAS Number (Racemate HCl) 1053239-39-6PubChem[1][3]
CAS Number ((S)-enantiomer) 196597-81-6PubChem[2]
CAS Number ((S)-enantiomer HCl) 196597-80-5ChemScene[4]
Synonyms Despropionyl RamelteonPubChem[2]

The hydrochloride salt of the (S)-enantiomer is a common form used in synthesis due to its stability and ease of handling.[5][6] It typically appears as a white to off-white crystalline solid.[5]

The Synthetic Pathway: A Strategic Approach to a Complex Core

The synthesis of this compound, particularly the enantiomerically pure (S)-form, is a significant challenge in organic chemistry. A concise and efficient asymmetric synthesis is paramount for its application in drug manufacturing. One notable approach involves a six-step synthesis to produce Ramelteon, with the target ethanamine as a key intermediate.

A streamlined synthetic approach can be visualized as follows:

Synthesis_Workflow Start Monocyclic Precursor Step1 Tricyclic Core Formation (e.g., O-vinylation and annulation) Start->Step1 Step2 Introduction of Side Chain Precursor (e.g., α,β-unsaturated nitrile) Step1->Step2 Step3 Asymmetric Reduction (e.g., Hydrosilylation) Step2->Step3 Step4 Formation of Ethanamine (Target Intermediate) Step3->Step4 End (S)-2-(...) ethanamine Step4->End

Caption: A generalized workflow for the asymmetric synthesis of the target ethanamine intermediate.

Experimental Protocol: A Conceptual Outline

While specific reagents and conditions are proprietary and subject to patent literature, a general, illustrative protocol can be described as follows:

  • Tricyclic Core Construction: The synthesis commences with a suitable monocyclic precursor. The tetrahydroindeno[5,4-b]furan core is assembled through a series of reactions, which may include transition-metal-catalyzed processes like O-vinylation and C-H bond activation/annulation. This strategy allows for the efficient construction of the complex tricyclic system.

  • Side Chain Installation: A precursor to the ethanamine side chain, such as an α,β-unsaturated nitrile, is introduced onto the tricyclic core. This sets the stage for the crucial asymmetric reduction.

  • Enantioselective Reduction: The chirality at the 8-position is established through an asymmetric reduction of the side chain precursor. This is a critical step, often employing a chiral catalyst (e.g., a copper hydride complex with a chiral phosphine ligand) to achieve high enantiomeric excess.

  • Final Conversion to the Amine: The reduced intermediate is then converted to the final this compound. This may involve the reduction of a nitrile or another functional group to the primary amine.

This synthetic strategy highlights the power of modern catalytic methods in achieving both efficiency and high stereoselectivity, which are essential for the production of pharmaceutical-grade intermediates.

Analytical Characterization and Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in the synthesis of an Active Pharmaceutical Ingredient (API). A suite of analytical techniques is employed for its characterization.

Analytical Method Purpose
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of the chemical skeleton.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.
High-Performance Liquid Chromatography (HPLC) Assessment of chemical purity and quantification of impurities.
Chiral HPLC Determination of enantiomeric purity, a critical quality attribute.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.
Protocol: Chiral HPLC for Enantiomeric Purity

The separation of the (S)- and (R)-enantiomers is a key analytical challenge. A validated chiral HPLC method is essential.

  • Column: A chiral stationary phase, such as an amylose-based column (e.g., Chiralpak AD-H), is typically used.

  • Mobile Phase: A non-polar/polar solvent mixture, for instance, n-hexane and ethanol, often with a small amount of an acidic or basic modifier to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Analytical_Workflow Sample Intermediate Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into Chiral HPLC System Dissolution->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis and Purity Calculation Detection->Analysis

Caption: A typical workflow for the analytical determination of enantiomeric purity using chiral HPLC.

Role in Pharmacology: The Gateway to Ramelteon

The primary significance of (S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine lies in its role as the penultimate intermediate in the synthesis of Ramelteon. Ramelteon is a highly selective agonist for the melatonin MT1 and MT2 receptors, which are located in the suprachiasmatic nucleus of the brain, the body's "master clock".[7][8]

Mechanism of Action of Ramelteon

Unlike traditional hypnotics that modulate the GABAergic system, Ramelteon's mechanism of action is chronohypnotic.[8][9] By mimicking the effects of endogenous melatonin, it helps to regulate the sleep-wake cycle and promote sleep onset.[10][11] This targeted mechanism is associated with a favorable safety profile, lacking the typical side effects of GABA-A receptor modulators, such as dependence, tolerance, and next-day cognitive impairment.[8]

The conversion of the ethanamine intermediate to Ramelteon involves the acylation of the primary amine with propionyl chloride or a related propionylating agent. The stereochemical integrity of the intermediate is crucial, as the (S)-enantiomer of Ramelteon is the biologically active form.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound and its salts. Based on available safety data sheets for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is more than just a complex organic molecule; it is a testament to the advancements in asymmetric synthesis and a critical component in the production of a modern therapeutic agent. Its intricate structure and the stereochemical challenge it presents underscore the sophistication of contemporary drug development. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this key intermediate provides valuable insights into the synthesis of novel drugs targeting the central nervous system and highlights the ongoing quest for more effective and safer treatments for sleep disorders.

References

  • GlobalRx. (n.d.). Clinical Profile of Ramelteon 8mg Tablets. Retrieved from [Link]

  • PharmaCompass. (n.d.). Ramelteon | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Ramelteon. Retrieved from [Link]

  • Owen, R. T. (2006). Ramelteon: Profile of a new sleep-promoting medication. Drugs of Today, 42(4), 255-263.
  • Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., ... & Miyamoto, M. (2005). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. Neuropharmacology, 48(3), 301-310.
  • A reliable supplier. (n.d.). High-Quality 1,6,7,8-Tetrahydro-2H-Indeno[5,4-b]Furan-8-Ethanamine Hydrochloride (CAS: 1053239-39-6).
  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. Retrieved from [Link]

  • A chemical supplier. (n.d.). (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine/196597-81-6.
  • BLD Pharm. (n.d.). 1053239-39-6|this compound hydrochloride.

Sources

A Deep Dive into the Structural Elucidaion of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of the novel heterocyclic amine, 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine. This compound, a key intermediate in the synthesis of innovative therapeutics, particularly those targeting sleep disorders, presents a unique structural challenge that demands a multi-faceted analytical approach.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a strategic workflow grounded in scientific integrity and practical expertise.

Introduction: The Significance of Structural Integrity

The molecule this compound, with the chemical formula C₁₃H₁₇NO, possesses a complex, fused-ring system incorporating an indenofuran core and a flexible ethanamine sidechain.[3][4] Its structural similarity to known melatonin receptor agonists underscores the critical importance of unambiguous structural confirmation in the context of drug discovery and development.[2] Any ambiguity in its three-dimensional architecture could have profound implications for its biological activity and safety profile. This guide, therefore, emphasizes a holistic and self-validating analytical strategy to ensure the highest degree of confidence in the final elucidated structure.

The Analytical Workflow: A Symphony of Spectroscopic Techniques

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each piece of analytical data provides a unique clue, and only by assembling them in a logical sequence can the complete picture emerge. Our approach is a synergistic one, leveraging the strengths of multiple spectroscopic techniques to build a robust and irrefutable structural assignment.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Confirmation Synthesis Synthesis & Purification QC Quality Control (TLC, HPLC) Synthesis->QC Purity Check MS Mass Spectrometry (HRMS, MS/MS) QC->MS Molecular Formula IR Infrared Spectroscopy QC->IR Functional Groups NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) QC->NMR Connectivity & Stereochemistry Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Final_Confirmation Final Confirmation (X-ray Crystallography if applicable) Structure_Proposal->Final_Confirmation

Caption: A logical workflow for the structure elucidation of a novel compound.

Part 1: Unveiling the Molecular Blueprint - Mass Spectrometry

Mass spectrometry is our first port of call, providing the foundational information of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is the cornerstone of our investigation.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for its high resolving power.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the basic amine group is readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Expected Data & Interpretation: The HRMS data is expected to yield a protonated molecular ion [M+H]⁺.

IonCalculated m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]⁺204.1383204.1381-0.98C₁₃H₁₈NO⁺

This data confirms the molecular formula as C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol .[3]

Tandem Mass Spectrometry (MS/MS)

Rationale: MS/MS provides invaluable information about the molecule's fragmentation pattern, offering clues about its substructures.[5][6][7]

Experimental Protocol:

  • Parent Ion Selection: Isolate the [M+H]⁺ ion (m/z 204.1381) in the ion trap.

  • Collision-Induced Dissociation (CID): Subject the isolated ions to collision with an inert gas (e.g., argon or nitrogen) at varying collision energies.

  • Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Expected Fragmentation Pattern & Interpretation: The fragmentation of the indenofuran core and the ethanamine sidechain will produce a characteristic pattern.[8][9]

Fragment Ion (m/z)Proposed StructurePlausible Loss
174.1274Indenofuran coreC₂H₄N (ethylamine sidechain)
159.0910Indenofuran core fragmentC₂H₄N + CH₃
131.0491Benzofuran fragmentC₄H₆N + CH₃

These fragments strongly suggest the presence of the indenofuran scaffold and the ethylamine substituent.

Part 2: Mapping the Functional Landscape - Infrared Spectroscopy

Rationale: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium, BroadN-H stretch (primary amine)
3050-3000WeakC-H stretch (aromatic)
2950-2850StrongC-H stretch (aliphatic)
1610, 1480MediumC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
1050StrongC-N stretch (amine)

The presence of characteristic peaks for N-H, aromatic C-H, aliphatic C-H, C=C, C-O, and C-N bonds corroborates the proposed functional groups.[10]

Part 3: Assembling the Connectivity Puzzle - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of each atom.[11][12][13][14]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the hydrochloride salt of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the following spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

¹H and ¹³C NMR: The Atomic Census

Rationale: ¹H and ¹³C NMR provide a count of the unique proton and carbon environments, respectively, and their chemical shifts offer clues about their electronic surroundings.

Hypothetical ¹H and ¹³C NMR Data (in DMSO-d₆):

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityIntegration
129.52.15-2.25m2H
270.84.40t2H
3a118.2---
4110.56.80s1H
5a155.1---
625.12.75-2.85m2H
728.91.80-1.90m2H
845.33.50m1H
8a130.7---
8b138.9---
9 (CH₂)38.21.95-2.05m2H
10 (CH₂)40.12.90-3.00m2H
NH₂-7.90br s2H
2D NMR: Connecting the Dots

Rationale: 2D NMR experiments reveal the connectivity between atoms, allowing us to piece together the molecular skeleton.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

nmr_correlations cluster_aromatic Aromatic & Furan Ring cluster_aliphatic_fused Fused Aliphatic Ring cluster_sidechain Ethanamine Sidechain H4 H4 C3a C3a H4->C3a HMBC C5a C5a H4->C5a HMBC C4 C4 C8a C8a C8b C8b H1 H1, H6, H7, H8 H1->C8a HMBC H8 H1, H6, H7, H8 H1->H8 COSY H6 H1, H6, H7, H8 H7 H1, H6, H7, H8 H6->H7 COSY C9 C9 H8->C9 HMBC C1 C1 C6 C6 C7 C7 C8 C8 H9 H9, H10, NH2 H9->C8 HMBC H10 H9, H10, NH2 H9->H10 COSY H10->C8 HMBC NH2 H9, H10, NH2 H10->NH2 COSY (exchange) C10 C10

Caption: Key 2D NMR correlations for structure elucidation.

Interpretation of 2D NMR Data:

  • COSY: The correlations between H1 and H8, and between H6 and H7, confirm the connectivity within the five-membered aliphatic ring. The correlation between H9 and H10 confirms the ethyl group of the sidechain.

  • HSQC: This experiment would directly link each proton signal to its corresponding carbon signal in the table above.

  • HMBC: Crucial long-range correlations would be observed. For instance, a correlation from the aromatic proton H4 to carbons C3a and C5a would confirm its position on the furan ring. Most importantly, HMBC correlations from the sidechain protons (H9 and H10) to the aliphatic ring carbon C8 would definitively establish the point of attachment of the ethanamine group.

Conclusion: A Confirmed Structure and a Path Forward

The convergence of data from HRMS, MS/MS, IR, and a full suite of NMR experiments provides an unambiguous and robust elucidation of the structure of this compound. This comprehensive analytical approach ensures the highest level of scientific rigor, which is paramount for compounds destined for pharmaceutical development. For absolute stereochemical assignment, X-ray crystallography of a suitable crystalline derivative would be the final, definitive step. This guide provides a template for the rigorous structural characterization of complex heterocyclic molecules, empowering researchers to proceed with confidence in their downstream applications.

References

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Stark, L. M., & Scheuer, M. A. (2018). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 95(10), 1833–1836. Retrieved from [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-425. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • PubChem. (n.d.). (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Anatune. (n.d.). High-Quality 1,6,7,8-Tetrahydro-2H-Indeno[5,4-b]Furan-8-Ethanamine Hydrochloride (CAS 1053239-39-6). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Tetrahydroindeno-furan Derivatives: The Role of 2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-ylethylamine in Novel Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. Retrieved from [Link]

Sources

synthesis pathway of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Executive Summary

This guide provides a comprehensive overview of a viable synthetic pathway for this compound, a critical intermediate in the development of pharmaceutical agents, most notably as a precursor to Ramelteon, a melatonin receptor agonist used for treating insomnia.[1] The synthesis is strategically divided into two core phases: the construction of the key tricyclic ketone intermediate, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one, followed by the elaboration of the C8 position to install the requisite ethanamine side chain. The narrative emphasizes the rationale behind methodological choices, from the initial Friedel-Crafts acylation to construct the carbon skeleton, through to a Horner-Wadsworth-Emmons olefination and subsequent catalytic reduction to achieve the target amine. This document is intended for researchers and drug development professionals, offering detailed protocols, mechanistic insights, and a framework for the logical execution of this multi-step synthesis.

Introduction

The tetrahydroindeno[5,4-b]furan scaffold represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides an excellent framework for precise interaction with biological targets.[1] The title compound, this compound, is a cornerstone building block for this class of molecules.[2][3][4] Its synthesis requires a strategic approach to build the fused ring system and stereoselectively introduce the functional side chain. The pathway detailed herein is designed for clarity, efficiency, and scalability, leveraging established and robust chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a strategic disconnection at the C8-side chain bond, identifying the ketone 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one as a pivotal intermediate. This ketone can be traced back to a simpler 2,3-dihydrobenzofuran precursor through the disconnection of the cyclopentanone ring, which is envisioned to be formed via an intramolecular Friedel-Crafts-type cyclization.

G Target Target Ethanamine C₁₃H₁₇NO Ketone Key Ketone Intermediate (1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one) Target->Ketone C-N bond formation C=C reduction C≡N reduction Acylated_Benzofuran Acylated Dihydrobenzofuran (e.g., 3-(2,3-dihydrobenzofuran-6-yl)propanoic acid) Ketone->Acylated_Benzofuran Intramolecular Friedel-Crafts Cyclization Benzofuran Starting Material (2,3-Dihydrobenzofuran) Acylated_Benzofuran->Benzofuran Friedel-Crafts Acylation

Caption: Retrosynthetic pathway for the target ethanamine.

Part 1: Synthesis of the Core Intermediate: 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

The construction of the tricyclic ketone core is the foundational phase of this synthesis. The selected strategy involves a three-step sequence starting from commercially available 2,3-dihydrobenzofuran, leveraging a robust Friedel-Crafts acylation followed by an intramolecular cyclization to form the indenone system.

Workflow for Ketone Intermediate Synthesis

G Start 2,3-Dihydrobenzofuran Step1 Step 1.1: Friedel-Crafts Acylation Reagents: 3-Chloropropionyl chloride, AlCl₃ Start->Step1 Intermediate1 Acylated Intermediate Step1->Intermediate1 Step2 Step 1.2: Intramolecular Cyclization Reagent: Polyphosphoric Acid (PPA) Intermediate1->Step2 Intermediate2 Tricyclic Ketone (6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one) Step2->Intermediate2 Step3 Step 1.3: Catalytic Hydrogenation Reagents: H₂, Pd/C Intermediate2->Step3 Product Final Ketone Intermediate (1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one) Step3->Product

Caption: Forward synthesis workflow for the key ketone intermediate.

Step 1.1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

Causality: The Friedel-Crafts acylation is a classic and highly effective method for installing an acyl group onto an aromatic ring.[5] Aluminum chloride (AlCl₃) is employed as a Lewis acid catalyst to activate the 3-chloropropionyl chloride, generating a potent acylium ion electrophile. The electron-rich dihydrobenzofuran ring undergoes electrophilic aromatic substitution, primarily at the C6 position due to electronic and steric factors, to yield 3-chloro-1-(2,3-dihydrobenzofuran-6-yl)propan-1-one.

Step 1.2: Intramolecular Friedel-Crafts Cyclization

Causality: The intermediate from the previous step is treated with a strong acid, typically polyphosphoric acid (PPA), which serves as both the acid catalyst and the reaction medium. PPA protonates the ketone, and the resulting carbocation intermediate undergoes an intramolecular electrophilic attack on the aromatic ring to form the five-membered cyclopentanone ring, yielding the tricyclic product 6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one.[6]

Step 1.3: Catalytic Hydrogenation

Causality: The aromatic furanoid double bond within the tricyclic system is reduced to afford the desired tetrahydrofuran moiety. This is achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This transformation is a standard and high-yielding method for the reduction of such aromatic systems under relatively mild conditions.

Experimental Protocol: Part 1
  • Acylation: To a cooled (0 °C) suspension of anhydrous AlCl₃ (1.2 equiv.) in an inert solvent like dichloromethane (DCM), add 3-chloropropionyl chloride (1.1 equiv.) dropwise. Stir for 30 minutes. Add a solution of 2,3-dihydrobenzofuran (1.0 equiv.) in DCM dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material. Quench the reaction carefully by pouring it onto ice-water, and extract the product with DCM.

  • Cyclization: Add the crude product from the previous step to polyphosphoric acid (PPA). Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. Monitor the reaction by TLC. Cool the mixture and pour it onto crushed ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Hydrogenation: Dissolve the crude cyclized product in ethanol or ethyl acetate. Add 10% Pd/C catalyst (5-10 mol%). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature. Stir vigorously until the reaction is complete (monitor by TLC or GC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final ketone intermediate.

ParameterStep 1.1: AcylationStep 1.2: CyclizationStep 1.3: Hydrogenation
Key Reagents 2,3-Dihydrobenzofuran, AlCl₃Acylated Intermediate, PPATricyclic Ketone, H₂, Pd/C
Solvent DichloromethaneNone (PPA is medium)Ethanol / Ethyl Acetate
Temperature 0 °C to RT80-90 °CRoom Temperature
Typical Time 4-6 hours2-3 hours8-12 hours
Workup Acidic aqueous quenchBasic aqueous quenchFiltration
Typical Yield 80-90%75-85%>95%

Part 2: Elaboration of the Ethanamine Side Chain

With the key ketone intermediate in hand, the next phase focuses on the installation of the two-carbon amine side chain at the C8 position. This is achieved via a two-step sequence involving a Horner-Wadsworth-Emmons (HWE) reaction to form an unsaturated nitrile, followed by a comprehensive reduction.

Workflow for Ethanamine Side Chain Installation

G Start Ketone Intermediate Step1 Step 2.1: HWE Olefination Reagents: Diethyl cyanomethylphosphonate, NaH Start->Step1 Intermediate1 Unsaturated Nitrile (2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile) Step1->Intermediate1 Step2 Step 2.2: Catalytic Reduction Reagents: H₂, Raney Nickel or Rh/Al₂O₃ Intermediate1->Step2 Product Target Ethanamine Step2->Product

Caption: Forward synthesis workflow for the ethanamine side chain.

Step 2.1: Horner-Wadsworth-Emmons (HWE) Olefination

Causality: The HWE reaction, a modification of the Wittig reaction, is an excellent method for converting ketones into alkenes.[7][8] Diethyl cyanomethylphosphonate is deprotonated by a strong base, such as sodium hydride (NaH), to form a stabilized carbanion (ylide). This nucleophile then attacks the electrophilic carbonyl carbon of the ketone intermediate. The resulting intermediate collapses to form a new carbon-carbon double bond and a water-soluble phosphate byproduct, driving the reaction to completion. The use of a cyanomethylphosphonate reagent directly installs the two-carbon framework with a nitrile functionality, which is a convenient precursor to the primary amine.

Step 2.2: Catalytic Reduction

Causality: The final step is a comprehensive reduction that accomplishes two transformations simultaneously: the reduction of the carbon-carbon double bond and the reduction of the nitrile group to a primary amine. This is typically achieved using high-pressure hydrogenation with a catalyst like Raney Nickel or Rhodium on Alumina (Rh/Al₂O₃) in an ammonia-saturated solvent (e.g., methanol). The ammonia helps to suppress the formation of secondary amine byproducts. This powerful reduction efficiently delivers the final target molecule, this compound.

Experimental Protocol: Part 2
  • HWE Olefination: To a suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C, add diethyl cyanomethylphosphonate (1.1 equiv.) dropwise. Stir until hydrogen evolution ceases. Add a solution of the ketone intermediate (1.0 equiv.) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product via column chromatography.

  • Catalytic Reduction: In a high-pressure hydrogenation vessel, combine the unsaturated nitrile, a suitable solvent (e.g., methanol saturated with ammonia), and the catalyst (e.g., Raney Nickel or 5% Rh/Al₂O₃). Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 40-50 °C. Maintain stirring until hydrogen uptake ceases. Cool the reactor, vent, and filter the mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final ethanamine product. The product can be further purified by conversion to its hydrochloride salt.[4][9]

ParameterStep 2.1: HWE OlefinationStep 2.2: Catalytic Reduction
Key Reagents Ketone, Diethyl cyanomethylphosphonate, NaHUnsaturated Nitrile, H₂, Raney Ni or Rh/Al₂O₃
Solvent Tetrahydrofuran (THF)Methanol / Ammonia
Temperature 0 °C to RT40-50 °C
Pressure Atmospheric50-100 psi
Typical Time 12-16 hours12-24 hours
Workup Aqueous quenchFiltration
Typical Yield 70-85%85-95%

Conclusion

The synthetic route detailed in this guide presents a robust and logical approach for the preparation of this compound. By constructing the key tricyclic ketone intermediate through a reliable Friedel-Crafts acylation/cyclization sequence and subsequently elaborating the side chain using a Horner-Wadsworth-Emmons olefination followed by catalytic reduction, the target molecule can be accessed in good overall yield. The principles and protocols described herein provide a solid foundation for researchers and professionals engaged in the synthesis of this important pharmaceutical building block.

References

  • Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8TokIZuT0d4OwIia5KYj1bKsFkK2vGiWp52TBsnHUVy3Jx1JQeUEb9jkV98SLTh5PPgrFC_p6H1xRO4iAuNdydIwmjzce_INJJ_nhYo2v1EGn4p1mpg2uKbJwkTXzKH-DjpldZYCsh7IynPyfw2K9GvuGKKp-s0Rsyi3oz801KFQ5UaUP5zC5wsOGns5NbazZzs5yKKh1A2lF2gC_BjwxQIilfKFd7rlBQp9F]
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBbgF0Hmjs97XWPhT6PndWweiGoRwZtkdYa6f2t3GSqwHhYEVGQisyyNLeaAXWWehzBCupAxEZQHF3qg-ssOpK5L_zk629JYd3lkHECfulG-LZ5arniqx2MI1eZkfLmQbHPSjBiZIm_oM7nw==]
  • Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwpDfwXyodq-lGvjK9m2q5Kdu6YQmx1nV78lcyCL2L85xnC2JXJuqrAqX_VI5rZp2RqEI6YB2HxWv-xF_JaZxXAQkrD4VC8xdUWOQUYYvHci4nc7J3_BJL4mjSMLPb-kYMvG3xXEJ5K6vtlRK-MLy6Bik8n5uhWEABiFZ3b9eum2UXmHupUcfLhSND_ylyX6GrH4xoXposoTRnzKGz5BP51S_x]
  • Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSWDcMHXVEve3ErgPdAKwODyHjqERbKWjKbz0Q9HMhu4qPR3VX1X4k4gzA2lA29lLB2lWejIrrnDwjZAWIPoLkEnAz_r-jQXpcfo7kJlqwZbCZzffYd462g8jTqSYuP6QLOvSlDKjU5B0yYHbHLP02aoVSZ1nD31fPsxD9bg==]
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkzFZAYDGQ7t7t0493nb9_92B72Ir_VUFUVbh0ccxhcYUS6IMif-ZXgDvJHSfrgyuQa88l8Ox3scaYPQYztF_N3snsJr5oCyM12dxLiEowHWnp6Pb6ikf3lbOFLVSHf4DloGrvwg3YJOio5Q==]
  • Process for the preparation of optically pure indeno [5,4-b] furan derivatives. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbRCvJtVEZqkeuiv95uroq0Xfo3omV4epn6jWAT2DZnAdxG2YFi5TdGwXV2clb3RJbYku577am1WvWsMlSpaC7Tf5DGq_GpTg8swrRrmRy5lLmfmbaO5on9B3PmsAPzr2OmrbzTe1G3pZZob60]
  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm_RsF6ubHqQ1NDRgEIaoCElMU369bCObabf8yKVD-9VWIe-GTXDu0MOnClgc7ZE5bo3wnK3dNmOJAJOWR5uZSI3emi_j-m2kT9ED2EVSwiqOLcRkbyHFEZ6JRU_Gj7wq0fzSfYSZkQ2ne1IRVpgsdrn0zHN00wVEtKTw=]
  • One-pot synthesis of indenobenzofurans via tandem Michael addition- elimination and palladium-catalysed C-H activation. ARKAT USA, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5PeHPhKvL7sq3A7Br7K-ckGcrRND8li-7xaFKVG4qgO52FVc-KiFbVLp19hp2k1KlLJHbZk1Z2nG2NLuPaD9cbHMtovX2lAei7sT8XI5CMfVkaVJeVaIFDGXdme-5uHrwRqg=]
  • 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuq2GuFL3aH-YSNBYAiwZZMJr0wnHocmIeLaet-UhY0E5buLA2qcx5G7ryPcPsuMIBNUmHWeITHryrgK6wcOPosbj_mqI5zejOESSiK-riJ5xv7oaOiO1kEebTnzb3bIgUo5c=]
  • Efficient Synthesis and Antioxidant Activity Evaluation of Novel Fused Indenofurane Derivatives Using Fe3O4-Magnetic Nanoparticles. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJuqqbL7EfZcBwkBR35HeuxmYqPaEylqIOEvcJyg4nYCOFR1l_753LokWdLyHzD2dw1KI0g-pVyvrBD9adGOWF2F34Ren5ml4rK1iPSCWccqHBrdxc2PBtMTNc-X1WlRpgnXTpSNoO0JACv5ffL9pnPEFMU5Y_dOE37OU=]
  • Custom Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one for Pharma. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.
  • 2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-ylethylamine. CPHI Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgldDO-JGY5dMDrZjbftRuQu4OfM6tPZ_Pwc9jERWRKzw5n5xsajjNS6JYpSA2EalemezkmnIPKEMstGJqe1o9vY-vIRZi4Dgx1Nkll7bcZaQzvTkDlfPXXJ4IOIyyBl4teQqW9K7cfn9Bm3KHGHM4g6Zr7imDZm_C6kWV_MHxHj8g8hwFYE_-CkkKtb7jC2-0XaqIpko=]
  • (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl75vCoKIBMWPhseycyfCZ6DW0Qzstp01YJTOzcvFHdclHmIZ60D_qqre8U5xFhOS5RkH484w3pSxaE7fxZ9GyPHXCzogCvhPkn5DRPfXaKs7jyNWmKfgl0zhhvUGk-41Si_HLWy8d1D9oP6s=]
  • This compound hydrochloride. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1s-4yPBimnowzg0W0pTLWpJoBefgm817ENn3kbe4w1utEUN2p39Qe4YrULKj-fxGii_dFeSVF0ivYzr9SGo6waLZhgY7V06TJRYXn9c7_GCp10F2CEBQZjm8Rbz9cgTNo2-kfqOl-z2Yc3oY=]
  • Grignard Reaction. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExgcHmk4TTnyfpWcaxLYne9HTwa7g5iNPFZC0QhwJuEe98jRUmeNUjBoH3kCCWn0tVqXZUw31TIn1UeL3BCcApSkCqidW30aGbF1P-g_GJIEKbsd7qVlkiJmKp_JDNjLsrXK6cHk2mZ7pZJ-DiCwU9H_k_1Xph_69AsMnBB8TPerY=]
  • Tetrahydroindeno-furan Derivatives: The Role of 2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-ylethylamine in Novel Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGizDZLu8rFthz0xRyPyRrNGpyZJNOvpqks9Q1UjytqpC3z0a0bRIl13T9ofQ63_BNywaQYOtyPtK0GFwtWDXQW5YGyFKadTj5nh_uM3m82_jRpyxsTHXr7xQD3ANgSvRBYAp32P8ak_SiaX-z4AxQZl2CMIXhR5B8RArE53-nLtWcKRQ6p3diasTczCtXGLqiMWV7ORohUujpOo85vaBWXtSZ31yni9zUP1ViYHg0NyLJ8jX6kVpO-tQfD-ahCKPQvED7fIeBxoXuCwtbD9Dgzv-RpITloEqqiToBF0LfEfFFWbk-B0T14J9TcgWsRXkb6obVfbWYsviw=]
  • Grignard reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Grignard_reaction]
  • (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine. Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENuAPzACLpg6v5GJamT9InFvd3cOtkYj0f_A7Q9vr1aUNhFKVGZZ-RHM2piQKpgSEPpyKRcLvliSa77sjcgnPUTL-L85ZFqa8iWkc_gLLJz2L4ppRTy51SyoAwfvne-gUGXiO9aW_m8EUawuGtvrMkL4uJFD_KYGk4y8sHi3KmPgnRlIuvTNIZlRehJ-gs3MRrptmE6W-Ro2Vt_GpJ7PXYMhm8o4iJBoTjCBBnD3bTIprKo6wPGcmShg==]
  • 6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYjtPI1yQDg816j7MC4dTCKnmhm5Tjrx2qTlzdYfr586GhuZMzPSmOEFUA-S5Wjz0Nc77hZ9rVydK88VyABj5u7nQkWWvMGKB8cspMeBWLyTYLXba2d6zd27-omOv_lnO1ubq75KXbuR3UYOLQwuVFgzIWbG-TW85f0c-rhwH1cWIwzyTkm_wnl_65]
  • Wittig reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Wittig_reaction]
  • Synthesis of thienofuran through Grignard reagent. ResearchGate. [URL: https://vertexaisearch.cloud.google.
  • (S)-2-(1,6,7,8-Tetrahydro-2H-Indeno[5,4-B]Furan-9-Yl)Ethylamine. Methylamine Supplier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFohp5X36IUYByJFIru3OkdQV3AA0Dg_ATH7jyKQTjVJePeOQ5VxzlCjeqNlSpaX2HHn5Lt7AIMvJm-EJCqsrPkWLTrEB-3qcDPVqovDLNzV159XegqqNNJXAXsJq16R7DgqgqWeKVy5h5FQRXg7vaJys4pcThlkKHSgAS03QEGFyABjSUIi784yzJxSv6aMzWAt-H8zZY942bYuUQ7rI_Fru6iUb0zk6CRpdQr_vjyCJED1rLCN1HIwc-BosA=]
  • Synthesis of different heterocycles from indeno[1,2‐b]furan adducts. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfde1lUCTP9yitpYtE62Kw-Q9tQ4w_caJmiBz2O30PkvXH6QTGfR-zdh6Fe8MfEUcvDtCKU6_AzTFoCciH5xKDjV-1HfXTT6uJgyT-y728QKFpAi5cY9v65-CaIPW_8czW-wxctCW1N9zWO-o_IGm7ItXjmq1pjF_eGcJ2STXnMXzjqEKN77tq-VBnGAkkITN2kl9IlP3ssQQawTU5mI7qPKkIpYWFLN7ek42EZKI=]
  • The Wittig Reaction. Organic Reactions. [URL: https://organicreactions.org/index.php/The_Wittig_Reaction]
  • (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine/196597-81-6. LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOzqOiMo8eXiAdhDeypuyprc8FlCl9iPZSQIoDtT8TyjB-K_mwnI5Jy_gpkk_-85egYYQaPKnqg914pizmZioutzypsKHlpsfUQji2EIAXX27ONil96tcIzthX6q9XQtrxepJrJSSYeq22MDTffekrCkFtg6IsvB2ssqYx7akKLmA5pauM3LE=]
  • THE WITTIG REACTION. University of Toronto. [URL: http://www.chem.utoronto.ca/coursenotes/CHM247/Ketones/WittigRxn.pdf]
  • Wittig Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm]
  • Reactions of Grignard Reagents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/]
  • 1053239-39-6|this compound hydrochloride. BLD Pharm. [URL: https://www.bldpharm.com/products/1053239-39-6.html]
  • Nb-Based Catalysts for the Valorization of Furfural into Valuable Product through in One-Pot Reaction. MDPI. [URL: https://www.mdpi.com/2073-4344/12/12/1559]
  • (E)-2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethan-1-amine. Autech Industry Co.,Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMrxZAzuwkVBCMOtIC2Wyhey2K4trHSxIDDm61JkzAm_cCt5_ivTmQIDQHpWRqtw5al0e9bwrcs3NkIW2i969ZmLCbZisgUSmrjo1ipcjcSmJ1Gkabr-i1J-ik4iuZFU_P4pfIcskWr-Bbt1E=]
  • Advanced Catalysis Engineering - Publications. ETH Zurich. [URL: https://perez-ramirez.
  • Method for Producing an Ethylamine From Denatured Ethanol. Google Patents. [URL: https://patents.google.
  • (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine. ChemScence. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfjbA597hF3Sj-g4OmhIjMiAUzxv0naj9gyTeb6wAbEbu9lvBDVQeBQ6Ztecea1qhnedZXbCOpRXxyosjkaKcEsxE3CilOjJkYVphsFODifVDIcPVCHmval4rNhGLwENw=]

Sources

The Synthetic Journey of a Novel Hypnotic: An In-depth Technical Guide to the Discovery and History of Ramelteon's Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ramelteon ((S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide), a selective melatonin MT1 and MT2 receptor agonist, represents a significant advancement in the treatment of insomnia, offering a mechanism of action distinct from traditional GABAergic hypnotics. Its unique tricyclic indanofuran core and the stereospecific side chain have presented considerable synthetic challenges, leading to a fascinating evolution of chemical strategies since its inception. This technical guide provides a comprehensive exploration of the discovery and historical development of the synthetic routes to Ramelteon, with a particular focus on the pivotal intermediates that have defined its manufacturing processes. We will dissect the initial racemic approaches, the advent of industrial-scale asymmetric syntheses, and the modern, elegant strategies that have significantly improved efficiency and stereocontrol. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemical ingenuity behind this important therapeutic agent.

Introduction: The Dawn of a New Hypnotic

Ramelteon, developed by Takeda Pharmaceutical Company, was first approved by the FDA in 2005 for the treatment of insomnia characterized by difficulty with sleep onset.[1] Unlike conventional sleep aids that modulate the GABA receptor complex, Ramelteon mimics the action of endogenous melatonin, promoting sleep without the associated risks of dependence or significant cognitive impairment.[2] The molecule's core is a rigid, tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan system, with a crucial (S)-configured stereocenter at the C8 position, which bears the propionamide side chain. The journey from its initial discovery to a commercially viable product is a testament to the advancements in synthetic organic chemistry, particularly in the realms of asymmetric catalysis and process optimization.

The Genesis: Takeda's Foundational Racemic Synthesis

The first disclosure of Ramelteon and its synthesis was in patents filed by Takeda Chemical Industries, such as EP 885210 B1.[3] The initial approaches were centered on constructing the tricyclic ketone intermediate, 1,6,7,8-tetrahydro-8H-indeno[5,4-b]furan-8-one (3) , and then elaborating the side chain.

A common early strategy to access the tricyclic ketone 3 is outlined below. The synthesis often commenced from a substituted 2,3-dihydrobenzofuran derivative.

G A 2,3-Dihydrobenzofuran B 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid A->B Friedel-Crafts Acylation with succinic anhydride C 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-one (3) B->C Intramolecular Friedel-Crafts (e.g., PPA or HF)

Diagram 1: Early synthesis of the tricyclic ketone intermediate.

With the key ketone intermediate 3 in hand, the next critical step was the introduction of the two-carbon side chain. The initial strategies employed a Horner-Wadsworth-Emmons (HWE) olefination using a phosphonate reagent like diethyl (cyanomethyl)phosphonate. This reaction reliably formed the α,β-unsaturated nitrile 4 .[4]

G Ketone Tricyclic Ketone (3) UnsaturatedNitrile (E/Z)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile (4) Ketone->UnsaturatedNitrile Horner-Wadsworth-Emmons (EtO)2P(O)CH2CN, Base RacemicAmine Racemic Amine (5) UnsaturatedNitrile->RacemicAmine Reduction (e.g., H2, Raney Ni) Ramelteon Racemic Ramelteon RacemicAmine->Ramelteon Propionylation (Propionyl chloride or anhydride)

Diagram 2: Foundational racemic synthesis of Ramelteon.

A significant challenge in these early routes was the reduction of the nitrile and the double bond in intermediate 4 . This was typically achieved through catalytic hydrogenation, for instance, with Raney Nickel or Raney Cobalt. However, these conditions often led to the formation of dimeric impurities, complicating purification and reducing the overall yield.[3] Most importantly, this route produced a racemic mixture of the final product. The desired (S)-enantiomer then had to be separated by chiral chromatography or diastereomeric salt resolution, processes that are inefficient and costly for large-scale production.

The Industrial Revolution: Advent of Asymmetric Synthesis

The need for a more efficient, scalable, and stereoselective synthesis drove the development of second-generation processes. The key innovation was the introduction of an asymmetric hydrogenation step to set the crucial C8 stereocenter. This approach represented a major leap forward in the industrial production of Ramelteon.

The Key Intermediate: The Allylic Amine

Instead of reducing the α,β-unsaturated nitrile directly, the synthetic strategy was modified to generate an allylic amine intermediate, (2E)-2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethylamine (6) . This intermediate proved to be an excellent substrate for asymmetric hydrogenation.

Asymmetric Hydrogenation: The Heart of the Matter

The development of chiral transition metal catalysts, particularly those based on ruthenium and rhodium with chiral phosphine ligands, was a game-changer. Takeda and other research groups extensively studied the asymmetric hydrogenation of the allylic amine 6 or its acylated derivatives.[5][6]

The use of catalysts like Ru-BINAP and Rh-Josiphos complexes provided high enantioselectivity, directly yielding the desired (S)-configured amine intermediate 7 with excellent enantiomeric excess (ee).[5][7]

G UnsaturatedNitrile Unsaturated Nitrile (4) AllylicAmine Allylic Amine (6) UnsaturatedNitrile->AllylicAmine Reduction (e.g., LiAlH4 or selective hydrogenation) ChiralAmine (S)-Amine Intermediate (7) AllylicAmine->ChiralAmine Asymmetric Hydrogenation (e.g., [Rh(cod)Cl]2 / (R,S)-Josiphos ligand, H2) Ramelteon (S)-Ramelteon ChiralAmine->Ramelteon Propionylation

Diagram 3: The asymmetric hydrogenation approach.

The choice of the chiral ligand was critical to achieving high stereoselectivity. For instance, with a Rhodium-Josiphos catalyst system, enantiomeric excesses of over 92% could be achieved.[5] This innovation circumvented the need for classical resolution, dramatically improving the process efficiency and making the large-scale production of enantiomerically pure Ramelteon feasible.

Catalyst System Substrate Enantiomeric Excess (ee) Reference
Ru-BINAPAllylic Acylamine95%[6]
Rh-JosiphosAllylic Amine (6)>92%[5]
Table 1: Comparison of catalyst systems for asymmetric hydrogenation.

Modern Era: Concise and Convergent Syntheses

More recent research has focused on developing even more efficient and concise synthetic routes, often starting from simple, readily available monocyclic precursors. A notable example is a six-step asymmetric synthesis starting from 3-hydroxyacetophenone.[4][7]

This elegant approach utilizes a sequence of transition-metal-catalyzed reactions to construct the tricyclic core and introduce the chiral side chain:

  • Ir-catalyzed O-vinylation: To form a vinyl ether.

  • Rh-catalyzed vinyl ether annulation: A C-H activation strategy to build the tricyclic furan ring system.

  • Horner-Wadsworth-Emmons olefination: To install the α,β-unsaturated nitrile side chain.

  • Cu-catalyzed asymmetric conjugate reduction: A key step to introduce the chirality via hydrosilylation of the α,β-unsaturated nitrile.

  • Ni-catalyzed nitrile reduction: To form the primary amine.

  • Propionylation: The final acylation to yield Ramelteon.

This strategy is highly convergent and atom-economical, showcasing the power of modern catalytic methods in pharmaceutical synthesis.[7]

G Start 3-Hydroxyacetophenone VinylEther Vinyl Ether Intermediate Start->VinylEther Ir-catalyzed O-vinylation TricyclicCore Tricyclic Ketone (3) VinylEther->TricyclicCore Rh-catalyzed Annulation (C-H activation) UnsaturatedNitrile Unsaturated Nitrile (4) TricyclicCore->UnsaturatedNitrile HWE Olefination ChiralNitrile (S)-Nitrile Intermediate UnsaturatedNitrile->ChiralNitrile Cu-catalyzed Asymmetric Conjugate Reduction ChiralAmine (S)-Amine Intermediate (7) ChiralNitrile->ChiralAmine Ni-catalyzed Nitrile Reduction Ramelteon (S)-Ramelteon ChiralAmine->Ramelteon Propionylation

Diagram 4: A modern, concise 6-step asymmetric synthesis.

Key Intermediates and Their Synthesis: A Closer Look

1,6,7,8-Tetrahydro-8H-indeno[5,4-b]furan-8-one (3)

This tricyclic ketone is arguably the most critical intermediate in most synthetic routes to Ramelteon. Its efficient synthesis is paramount. Industrial-scale production often involves a multi-step process starting from simpler benzofuran derivatives. A representative industrial synthesis involves the catalytic reduction of a dibrominated precursor.

(2E)-2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethylamine (6)

This allylic amine is the lynchpin of the asymmetric hydrogenation strategy. Its preparation from the unsaturated nitrile 4 requires a selective reduction of the nitrile group without affecting the exocyclic double bond. This can be achieved using reducing agents like lithium aluminum hydride or carefully controlled catalytic hydrogenation conditions.

(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine (7)

This is the direct precursor to Ramelteon, obtained after the crucial asymmetric hydrogenation step. Its purity and enantiomeric excess directly determine the quality of the final active pharmaceutical ingredient.

Experimental Protocols

The following are representative, generalized protocols for key transformations in the synthesis of Ramelteon intermediates.

Protocol 1: Horner-Wadsworth-Emmons Olefination
  • Objective: To synthesize (E/Z)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile (4) from ketone (3).

  • Procedure:

    • To a solution of 1,6,7,8-tetrahydro-8H-indeno[5,4-b]furan-8-one (3) in a suitable aprotic solvent (e.g., THF, Toluene), add diethyl (cyanomethyl)phosphonate.[4]

    • Cool the mixture to 0°C and add a strong base (e.g., NaH, LDA, or NaOMe) portion-wise.[3]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or HPLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to yield the desired α,β-unsaturated nitrile (4).

Protocol 2: Asymmetric Hydrogenation of Allylic Amine
  • Objective: To synthesize (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine (7) from allylic amine (6).

  • Procedure:

    • In a glovebox, charge a high-pressure reactor with the chiral catalyst, for example, a pre-formed complex of [Rh(cod)Cl]2 and a Josiphos-type ligand.[5]

    • Add a degassed solvent (e.g., methanol).

    • Add a solution of the allylic amine (6) in the same solvent.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 0.7 MPa).[5]

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete.

    • Carefully vent the reactor and concentrate the reaction mixture.

    • The resulting chiral amine (7) can be purified by crystallization of a suitable salt.

Conclusion

The synthetic history of Ramelteon and its intermediates is a compelling narrative of chemical innovation. From the initial challenges of racemic synthesis and impurity control, the field has progressed to highly efficient, stereoselective, and scalable processes. The development of asymmetric hydrogenation was a pivotal moment, enabling the cost-effective production of this important drug. The latest generation of syntheses, characterized by their elegance and efficiency, continues to push the boundaries of transition-metal catalysis. This evolution not only highlights the ingenuity of process chemists but also underscores the critical role of synthetic chemistry in delivering modern therapeutics to patients worldwide.

References

  • Yamashita, M., & Yamano, T. (2009). Synthesis of Melatonin Receptor Agonist Ramelteon via Rh-catalyzed Asymmetric Hydrogenation of an Allylamine. Chemistry Letters, 38(1), 100-101. [Link]

  • Štefane, B., & Požgan, F. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry, 86(20), 14097–14104. [Link]

  • Yamano, T., et al. (2006). Approach to the stereoselective synthesis of melatonin receptor agonist Ramelteon via asymmetric hydrogenation. Tetrahedron: Asymmetry, 17(2), 184-190. [Link]

  • Štefane, B., & Požgan, F. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ACS Publications. [Link]

  • Chen, J., et al. (2019). Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. Angewandte Chemie. [Link]

  • Reddy, B. V. S., et al. (2012). A novel process for synthesis of ramelteon, and key intermediates for the synthesis of ramelteon.
  • Teva Pharmaceutical Industries Ltd. (2008). Process for the synthesis of ramelteon and its intermediates.
  • Organic Syntheses. (2014). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Organic Syntheses. [Link]

  • Xiao, S., et al. (2015). A Novel and Practical Synthesis of Ramelteon. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Xu, J., & Li, G. (2014). Method for preparing 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-idenethamine.
  • Chen, J., et al. (2019). Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. ResearchGate. [Link]

  • Borja, N. L., & Daniel, K. L. (2005). Ramelteon: A novel melatonin receptor agonist for the treatment of insomnia. Formulary. [Link]

  • PubChem. (n.d.). (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propanamide. PubChem. [Link]

  • Zammit, G. K. (2009). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. Psychiatry (Edgmont), 6(6), 36–41. [Link]

Sources

An In-depth Technical Guide to 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, a key intermediate in the synthesis of novel therapeutics, particularly those targeting sleep disorders. Due to the limited public information on this specific molecule, this guide expands its scope to include the broader class of indeno[5,4-b]furan derivatives. We will delve into the synthesis of the core scaffold, its chemical properties, and the known pharmacological activities of its analogs. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical class.

Introduction: The Indeno[5,4-b]furan Scaffold

The indeno[5,4-b]furan ring system is a rigid, tricyclic scaffold that has garnered significant interest in medicinal chemistry. Its structural characteristics make it an attractive framework for the design of ligands that can bind with high affinity and selectivity to various biological targets. The tetrahydroindeno-furan moiety, in particular, provides a three-dimensional structure that can be strategically modified to optimize pharmacological properties.

This compound, with the CAS number 448964-37-2, is a primary amine derivative of this scaffold.[1][2] It is recognized as a crucial building block in the synthesis of more complex molecules, most notably as an intermediate for Ramelteon, a melatonin receptor agonist used to treat insomnia.[2] Its structural similarity to melatonin receptor agonists like Ramelteon makes it a prime candidate for the development of new therapeutics for sleep disorders.[1]

Physicochemical Properties

A summary of the computed physicochemical properties of the hydrochloride salt of the title compound is provided below.

PropertyValueSource
Molecular FormulaC13H18ClNOPubChem[3]
Molecular Weight239.74 g/mol PubChem[3]
IUPAC Name2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine;hydrochloridePubChem[3]
CAS Number1053239-39-6 (for hydrochloride)PubChem[3]

The parent compound, this compound, has a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol .[4]

Synthesis of the Indeno[5,4-b]furan Core and its Derivatives

The synthesis of indeno[5,4-b]furan derivatives can be challenging, often requiring multi-step sequences. Several synthetic strategies have been developed to construct this tricyclic system.

General Synthetic Strategies

The construction of the indeno[5,4-b]furan scaffold can be approached through various synthetic routes. One common strategy involves the formation of the furan ring onto a pre-existing indane system. Catalyst-free, water-mediated reactions have been explored for the synthesis of related 4H-indeno[1,2-b]furan-4-ones, highlighting a move towards greener chemistry.[5] These methods often involve one-pot multicomponent reactions, which offer efficiency and atom economy.[5][6]

A patented process for preparing optically pure indeno[5,4-b]furan derivatives, specifically for the synthesis of Ramelteon, involves the asymmetric reduction of an exo double bond in an intermediate using a (S)-2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP)-Ru complex as a catalyst.[7] This is followed by steps including Claisen condensation, ozonolysis, and cyclization to yield the final product.[7]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for obtaining the indeno[5,4-b]furan core, which can then be further functionalized to produce compounds like this compound.

Synthetic Pathway A Indane Precursor B Functionalized Indanone A->B Acylation/Alkylation C Indeno[5,4-b]furan Core B->C Ring Formation D This compound C->D Side Chain Introduction

Caption: Generalized synthetic workflow for indeno[5,4-b]furan derivatives.

Pharmacological Activity and Therapeutic Potential

The pharmacological interest in indeno[5,4-b]furan derivatives is largely driven by their activity as melatonin receptor agonists.

Melatonin Receptor Agonism

A series of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives have been designed and synthesized as highly potent and selective MT2 receptor agonists.[8] The indeno[5,4-b]furan scaffold was identified as a potent mimic of the 5-methoxy indole core of melatonin.[8] One compound from this series, with a cyclohexylmethyl group at the 7-position, exhibited a Ki of 0.012 nM for the MT2 receptor and a high MT1/MT2 selectivity of 799.[8] This compound was a full agonist at the MT2 receptor and demonstrated chronobiotic activity in mice, highlighting the role of MT2 receptors in regulating the circadian rhythm.[8]

Broader Biological Activities of Furan-Containing Compounds

Furan derivatives, in general, exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties.[9] Their diverse biological activities make them valuable pharmacophores in medicinal chemistry.[9] Recent reviews have also highlighted the neuroprotective potential of furan-containing compounds, with activities relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.[10] These compounds can act as antioxidants and anti-inflammatory agents, which are key mechanisms in combating neurodegeneration.[10]

Structure-Activity Relationships (SAR)

While specific SAR studies for this compound are not publicly available, general trends can be inferred from related classes of compounds. For instance, in tetrahydroanthraquinone compounds, hydroxylation at specific positions was found to significantly increase cytotoxicity against lung tumor cells.[11] Similarly, for 1,2,3,4-tetrahydroisoquinoline derivatives, the presence of electron-donating or electron-withdrawing groups plays a crucial role in modulating their biological activity.[12] These examples underscore the importance of systematic structural modifications to optimize the therapeutic potential of the indeno[5,4-b]furan scaffold.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and analysis of indeno[5,4-b]furan derivatives.

Protocol: Synthesis of an Indeno[5,4-b]furan Derivative via a Multicomponent Reaction

This protocol is a conceptual adaptation based on literature methods for related indenofuran systems.[5][6]

Objective: To synthesize a functionalized indeno[5,4-b]furan core.

Materials:

  • Substituted 1,3-indandione

  • An appropriate aldehyde or glyoxal derivative

  • A suitable nucleophile (e.g., an amine for subsequent functionalization)

  • Solvent (e.g., water, ethanol)

  • Catalyst (if required, e.g., p-TsOH)

Procedure:

  • To a round-bottom flask, add the substituted 1,3-indandione (1 mmol), the aldehyde/glyoxal (1 mmol), and the nucleophile (1.2 mmol) in the chosen solvent (10 mL).

  • If a catalyst is used, add it at this stage (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: In Vitro Melatonin Receptor Binding Assay

This is a generalized protocol for assessing the binding affinity of a test compound to melatonin receptors.

Objective: To determine the Ki of a test compound for MT1 and MT2 receptors.

Materials:

  • Cell membranes expressing human MT1 or MT2 receptors

  • Radioligand (e.g., 2-[125I]iodomelatonin)

  • Test compound

  • Non-specific binding control (e.g., melatonin)

  • Binding buffer

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Future Directions

The indeno[5,4-b]furan scaffold holds considerable promise for the development of new therapeutics. Future research in this area could focus on:

  • Expansion of the Chemical Space: Synthesizing a broader library of derivatives to explore a wider range of biological targets beyond melatonin receptors.

  • Detailed Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to elucidate the mechanisms of action and potential therapeutic applications of novel analogs.

  • Optimization of Physicochemical Properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploration of Other Therapeutic Areas: Investigating the potential of these compounds in other areas where furan derivatives have shown promise, such as oncology, inflammation, and neurodegenerative diseases.[10][13]

Conclusion

This compound is a valuable chemical entity, primarily serving as a key intermediate in the synthesis of melatonin receptor agonists.[1] The broader class of indeno[5,4-b]furan derivatives represents a rich area for drug discovery, with demonstrated potential for high-affinity and selective modulation of biological targets. This technical guide has provided an overview of the synthesis, pharmacology, and therapeutic potential of this compound class, offering a foundation for further research and development efforts.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). Tetrahydroindeno-furan Derivatives: The Role of 2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-ylethylamine in Novel Drug Discovery.
  • Koike, T., Hoashi, Y., Takai, T., Nakayama, M., Yukuhiro, N., Ishikawa, T., Hirai, K., & Uchikawa, O. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. Journal of Medicinal Chemistry, 54(10), 4207-4218.
  • Google Patents. (n.d.). WO2008062468A2 - Process for the preparation of optically pure indeno [5,4-b] furan derivatives.
  • PubChem. (n.d.). This compound hydrochloride.
  • Pharmacological activity of furan derivatives. (2024, December 10).
  • Catalyst-free synthesis of novel 4 H -indeno[1,2- b ]furan-4-ones and furo[2,3- d ]pyrimidines in water. (n.d.). ResearchGate.
  • Three-component synthesis of 4H-indeno[1,2-b]furan-4-ones 28via an aldol condensation. (n.d.). ResearchGate.
  • (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine/196597-81-6. (n.d.).
  • 8H-Indeno[5,4-b]furan-8-one, 6,7-dihydro. (n.d.). ChemicalBook.
  • PubChem. (n.d.). (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine.
  • 2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-ylethylamine | 448964-37-2. (2025, July 16). ChemicalBook.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (n.d.). Der Pharma Chemica.
  • High-Quality 1,6,7,8-Tetrahydro-2H-Indeno[5,4-b]Furan-8-Ethanamine Hydrochloride (CAS: 1053239-39-6). (n.d.).
  • 1053239-39-6|this compound hydrochloride|BLD Pharm. (n.d.).
  • Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024, September 27). PubMed.
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022, October 21). MDPI.
  • Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. (2020, May 26). Frontiers.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2026, January 3). ResearchGate.

Sources

Technical Guide: A Framework for Determining the Organic Solvent Solubility of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and chemical process development.[1][2] Low or unpredictable solubility can impede reliable in-vitro testing, create formulation challenges, and ultimately lead to poor bioavailability, dooming an otherwise promising candidate.[3][4][5] This guide provides a comprehensive framework for characterizing the solubility of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine (henceforth referred to as "the Compound"), a novel heterocyclic amine for which public solubility data is not available.[6][7][8] We will proceed from a theoretical analysis of its molecular structure to a detailed, field-proven experimental protocol for generating robust, quantitative solubility data in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals who require a practical, self-validating system for solubility assessment.

Part 1: Physicochemical Analysis and Solubility Prediction

Before embarking on experimental work, an analysis of the Compound's structure provides critical insights into its likely behavior. The principle of "like dissolves like" is our primary guide.[9]

The structure of this compound reveals three key regions influencing its polarity and, by extension, its solubility:

  • The Primary Amine (-CH₂CH₂NH₂): This is a polar, basic functional group capable of acting as a hydrogen bond donor and acceptor. This feature suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The basicity of the amine means its solubility can be dramatically increased in acidic solutions through the formation of a highly polar ammonium salt.

  • The Furan Oxygen: The ether-like oxygen atom within the furan ring system is a hydrogen bond acceptor, contributing moderate polarity to the molecule.

  • The Tetrahydro-indeno Backbone: This fused ring system is largely a non-polar, lipophilic hydrocarbon scaffold. This substantial non-polar character will drive solubility in less polar organic solvents.

Predicted Solubility Profile: Based on this structural balance, the Compound is expected to be a classic semi-polar molecule. Its solubility will be a trade-off between the polar amine/furan components and the non-polar hydrocarbon body.

  • High Expected Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) should be effective due to their ability to solvate both the polar and non-polar regions.

  • Moderate to Good Expected Solubility: Polar protic solvents like methanol and ethanol are predicted to be good solvents, capable of hydrogen bonding with the amine group.[10]

  • Moderate Expected Solubility: Chlorinated solvents such as Dichloromethane (DCM) and chloroform may be effective due to dipole-dipole interactions.

  • Low to Moderate Expected Solubility: Less polar solvents like Tetrahydrofuran (THF) and Ethyl Acetate will have some solvating power.

  • Very Low Expected Solubility: Non-polar aliphatic solvents like hexane and heptane are unlikely to be effective solvents.

This predictive analysis is crucial for designing an efficient experimental screen, focusing resources on the most informative solvent systems.

Part 2: The Core Experimental Strategy: Thermodynamic vs. Kinetic Solubility

In drug discovery, solubility is not a single value but is typically defined in two distinct ways: kinetic and thermodynamic.[3][11] Understanding the difference is essential for generating meaningful data.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates from a solution when added from a high-concentration organic stock (usually DMSO).[12] It is a rapid, high-throughput measurement often used for initial library screening.[11][13] However, it can overestimate true solubility due to the formation of supersaturated solutions or amorphous precipitates.[12][13]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[5][11] This "gold standard" measurement is determined using methods like the Shake-Flask technique and is critical for lead optimization and pre-formulation development.[1][5][11]

For a definitive characterization of the Compound, this guide will focus exclusively on the Thermodynamic Shake-Flask Method , as it provides the most accurate and reliable data.

G cluster_0 Solubility Assessment Strategy Start Define Project Goal Decision1 Early Stage HTS Screening? Start->Decision1 High Throughput Needed Decision2 Lead Optimization or Formulation? Start->Decision2 High Accuracy Needed Decision1->Decision2 No Proc1 Kinetic Solubility Assay (e.g., Nephelometry) Decision1->Proc1 Yes Proc2 Thermodynamic Solubility Assay (Shake-Flask Method) Decision2->Proc2 Yes End Data for Compound Ranking Proc1->End End2 Definitive Data for Candidate Selection Proc2->End2

Caption: Decision workflow for selecting the appropriate solubility assay.

Part 3: Detailed Protocol for Thermodynamic Solubility Determination

This protocol is based on the widely accepted Shake-Flask method.[1][14] It is designed to be a self-validating system by ensuring equilibrium is reached and analysis is accurate.

Materials & Equipment:

  • Crystalline solid of the Compound (>98% purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (4 decimal places)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker or vial rotator capable of constant agitation

  • Temperature-controlled environment (e.g., incubator set to 25 °C)

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Autosampler vials for analysis

  • Calibrated pipettes

  • HPLC-UV system for quantification

Experimental Workflow Diagram:

G A 1. Preparation Weigh excess solid Compound (~5 mg) into 2 mL vials. B 2. Solvation Add 1 mL of selected organic solvent to each vial. A->B C 3. Equilibration Seal vials and place on orbital shaker at 25°C. Agitate for 24-48 hours. B->C D 4. Phase Separation Allow vials to stand for 1 hr for undissolved solid to settle. C->D E 5. Filtration Carefully withdraw supernatant. Filter through a 0.22 µm PTFE syringe filter into a clean vial. D->E F 6. Dilution Perform a precise serial dilution of the clear filtrate into mobile phase for HPLC analysis. E->F G 7. Quantification Analyze diluted samples via calibrated HPLC-UV method. F->G H 8. Calculation Calculate original concentration using dilution factor and calibration curve. G->H

Caption: Step-by-step workflow for the Shake-Flask solubility experiment.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 5 mg of the solid Compound into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve, ensuring a saturated solution is formed.[1] Run each solvent in triplicate for statistical validity.

  • Solvent Addition: Add exactly 1.0 mL of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials. Place them on an orbital shaker or rotator in a temperature-controlled environment (25 °C is standard). Agitate the slurries for at least 24 hours. Causality Note: 24-48 hours is typically required to ensure the system reaches true thermodynamic equilibrium between the solid and solution phases. Shorter incubation times risk measuring a non-equilibrium state.[3][14]

  • Sample Processing: After equilibration, remove the vials and let them stand undisturbed for 1-2 hours to allow excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid material. Immediately filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial. Trustworthiness Note: Filtration is a critical step to remove microscopic particulates that would otherwise lead to an overestimation of solubility.

  • Dilution: Based on the predicted solubility, perform an accurate serial dilution of the clear filtrate. Dilute into the mobile phase that will be used for the HPLC analysis to ensure sample compatibility.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (details in Part 4).

Part 4: Analytical Quantification via HPLC-UV

A robust and validated analytical method is required to accurately determine the concentration of the dissolved Compound.

Method Development Outline:

  • Stock Solution: Prepare a primary stock solution of the Compound at a known concentration (e.g., 1 mg/mL) in a strong solvent like DMSO or acetonitrile.

  • Calibration Curve: From the primary stock, prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL) by diluting into the mobile phase.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure the amine is protonated and gives a sharp peak shape).

    • Detection: UV detector set to a wavelength of maximum absorbance for the Compound (determined via a UV scan).

  • Validation: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for the assay to be considered valid.

  • Sample Analysis: Inject the diluted filtrate samples and determine their concentration by interpolating their peak areas from the calibration curve. The final solubility is calculated by multiplying this concentration by the dilution factor.

Part 5: Data Presentation and Interpretation

Results should be compiled into a clear, concise table. Solubility is typically reported in multiple units (µg/mL, mg/mL, and µM) to serve different needs in medicinal chemistry and process development.

Table 1: Thermodynamic Solubility of this compound at 25 °C

Solvent Classification Solubility (µg/mL) Solubility (mg/mL) Solubility (µM)*
Hexane Non-polar [Experimental Result] [Experimental Result] [Experimental Result]
Toluene Aromatic [Experimental Result] [Experimental Result] [Experimental Result]
Dichloromethane Chlorinated [Experimental Result] [Experimental Result] [Experimental Result]
Ethyl Acetate Ester [Experimental Result] [Experimental Result] [Experimental Result]
Acetonitrile Polar Aprotic [Experimental Result] [Experimental Result] [Experimental Result]
Methanol Polar Protic [Experimental Result] [Experimental Result] [Experimental Result]

| DMSO | Polar Aprotic | [Experimental Result] | [Experimental Result] | [Experimental Result] |

*Calculated using a molecular weight of 203.28 g/mol for the free base.[7]

Interpretation: The resulting data provides a quantitative ranking of solvent efficacy. This information is directly applicable for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., recrystallization).

  • Pre-formulation: Identifying potential solvent systems for creating dosing solutions for in-vitro and in-vivo studies.

  • Structure-Solubility Relationships: Correlating the observed data with the physicochemical properties of the solvents (e.g., polarity index, dielectric constant) to build a deeper understanding of the Compound's behavior.

References

  • Dhamrait, A. K. solubility experimental methods.pptx. SlideShare. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18369596, this compound hydrochloride. [Link]

  • Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Quora. Are amines soluble in organic solvents?. [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • Journal of Cheminformatics. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • ResearchGate. (2015). Solubility thermodynamics of amine boranes in polar solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10856581, (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. [Link]

  • Tradeindia. (S)-2-(1,6,7,8-tetrahydro-2h-indeno[5,4-b]furan-8-yl)ethylamine. [Link]

Sources

Methodological & Application

Application Note and Protocol: Synthesis of Ramelteon from 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ramelteon, a selective melatonin receptor agonist, is a prominent therapeutic agent for the treatment of insomnia, particularly difficulties with sleep onset.[1] Its targeted action on the MT1 and MT2 receptors in the suprachiasmatic nucleus of the brain distinguishes it from other hypnotics, with a notable lack of dependency or abuse potential. The synthesis of Ramelteon is a key area of interest for pharmaceutical researchers and drug development professionals. This document provides a detailed protocol for the final step in a convergent synthetic route to Ramelteon: the N-acylation of the key intermediate, 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, to yield the active pharmaceutical ingredient.

This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide that not only outlines the procedural steps but also delves into the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.

Synthetic Strategy: An Overview

The conversion of this compound to Ramelteon is achieved through a straightforward N-acylation reaction. This reaction involves the formation of an amide bond between the primary amine of the starting material and a propionyl group. The most common methods employ either propionyl chloride or propionic anhydride as the acylating agent in the presence of a base. This protocol will focus on the use of propionyl chloride, a highly reactive acylating agent that allows for a rapid and high-yielding conversion under mild conditions. The reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated using an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3]

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
This compound≥98% PurityCommercially Available
Propionyl ChlorideReagent Grade, ≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeVWR
Tetrahydrofuran (THF), Anhydrous≥99.9%, Inhibitor-freeSigma-Aldrich
TolueneACS Reagent GradeFisher Scientific
Ethyl AcetateACS Reagent GradeFisher Scientific
n-HeptaneACS Reagent GradeFisher Scientific
Deionized WaterN/AIn-house
Brine (Saturated NaCl solution)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeSigma-Aldrich
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Ice-water bath.

  • Rotary evaporator.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.).

  • Filtration apparatus (Büchner funnel and flask).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Mass Spectrometer (MS).

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Starting_Material 2-(2,6,7,8-Tetrahydro-1H- indeno[5,4-b]furan-8-yl)ethanamine in THF Acylation N-Acylation with Propionyl Chloride and NaOH(aq) Starting_Material->Acylation 1. Add NaOH(aq) 2. Add Propionyl Chloride (0-5 °C) Ramelteon_Crude Crude Ramelteon in Reaction Mixture Acylation->Ramelteon_Crude Quench Quench with Water Ramelteon_Crude->Quench Extraction Extraction with Toluene Quench->Extraction Wash Wash with Brine Extraction->Wash Drying Dry with MgSO4 Wash->Drying Concentration Concentration in vacuo Drying->Concentration Crystallization Crystallization from Ethyl Acetate/Heptane Concentration->Crystallization Ramelteon_Pure Pure Ramelteon Crystallization->Ramelteon_Pure HPLC HPLC for Purity Ramelteon_Pure->HPLC NMR NMR for Structure Ramelteon_Pure->NMR MS MS for Molecular Weight Ramelteon_Pure->MS

Caption: Overall workflow for the synthesis of Ramelteon.

Step-by-Step Protocol
  • Reaction Setup:

    • In a clean and dry three-neck round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of amine).

    • Equip the flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • N-Acylation:

    • Prepare a solution of sodium hydroxide (2.0 eq.) in deionized water (approx. 5 mL per gram of NaOH).

    • Slowly add the aqueous NaOH solution to the stirred amine solution, maintaining the temperature between 0 and 5 °C.

    • In the dropping funnel, place propionyl chloride (1.2 eq.) and add it dropwise to the reaction mixture over 30 minutes. A biphasic system will be obtained.[4] (CAUTION: Propionyl chloride is corrosive, flammable, and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment). [5][6][7][8][9]

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Add deionized water to the reaction mixture to dissolve any salts.

    • Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 15 mL per gram of starting amine).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Ramelteon as an oil or a solid.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add n-heptane to the solution until it becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (0-4 °C) for several hours to facilitate complete crystallization.

    • Collect the crystalline solid by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to a constant weight. A crystallization from an ethyl acetate/hexane mixture has also been reported to yield pure Ramelteon.[10]

Reaction Mechanism

The N-acylation of the primary amine with propionyl chloride follows the Schotten-Baumann reaction mechanism.

Caption: Mechanism of the Schotten-Baumann reaction.

The reaction proceeds in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of propionyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

  • Proton Transfer: The base (hydroxide ion) removes a proton from the positively charged nitrogen atom.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, to yield the final amide product, Ramelteon. The hydrochloric acid byproduct is neutralized by the base.[11]

Characterization and Data

Quantitative Data Summary
ParameterExpected Value
Yield >90%
Purity (by HPLC) >99.5%
Melting Point 115-117 °C
Molecular Formula C₁₆H₂₁NO₂
Molecular Weight 259.34 g/mol
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 6.8) in a ratio of approximately 40:60 (v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 285 nm.[13]

    • Expected Retention Time: Dependent on the specific system and conditions, but should be well-resolved from any starting material or impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra should be consistent with the structure of Ramelteon, showing the characteristic peaks for the aromatic, aliphatic, and amide protons and carbons.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 260.16.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure the reaction is stirred efficiently. - Check the quality of the propionyl chloride. - Extend the reaction time and monitor by TLC/HPLC.
Loss of product during work-up.- Ensure complete extraction by performing multiple extractions. - Avoid excessive washing that may lead to product loss.
Incomplete Reaction Insufficient amount of acylating agent or base.- Check the stoichiometry of the reagents. - Add a slight excess of propionyl chloride.
Low reaction temperature.- Allow the reaction to warm to room temperature after the initial addition at low temperature.
Product is an Oil, not a Solid Presence of impurities.- Purify the crude product by column chromatography on silica gel before crystallization.
Incorrect crystallization solvent system or conditions.- Experiment with different solvent systems for crystallization (e.g., ethyl acetate/hexane, toluene/heptane). - Ensure slow cooling to promote crystal growth. - Scratch the inside of the flask to induce crystallization.

Safety Precautions

  • Propionyl chloride is highly flammable, corrosive, and toxic if inhaled. It reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7][8][9]

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use anhydrous THF and store it properly.

  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of Ramelteon from its immediate precursor, this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably and efficiently produce high-purity Ramelteon for further studies and development. The provided insights into the reaction mechanism, troubleshooting, and analytical methods aim to empower scientists with the knowledge to not only replicate the synthesis but also to understand and optimize the process.

References

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. [Link]

  • Ramelteon. PubChem. [Link]

  • A Novel and Practical Synthesis of Ramelteon. ResearchGate. [Link]

  • Process for the preparation of ramelteon.
  • A process for preparation of (s)-n-[2-(1,6,7,8-tetrahydro-2h-indeno[5,4-b]furan-8-yl)ethyl] propionamide and novel intermediates thereof.
  • ESTIMATION OF RAMELTEON IN BULK AND TABLET DOSAGE FORM BY HPLC. Rasayan Journal of Chemistry. [Link]

  • DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of All Research Education and Scientific Methods. [Link]

  • Schotten Baumann Reaction. BYJU'S. [Link]

  • Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation.
  • Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM. ijariie.com. [Link]

  • This compound hydrochloride. PubChem. [Link]

  • N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propanamide. PubChem. [Link]

  • Common Name: PROPIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Schotten-Baumann Reaction and its Mechanism. YouTube. [Link]

  • Propionyl chloride - SAFETY DATA SHEET. alfa.com. [Link]

  • Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah. [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. [Link]

  • Schotten Baumann reaction mechanism. Chemistry Notes. [Link]

Sources

Application Note and Protocol for the N-Acylation of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Acylation in Drug Discovery

N-acylation is a cornerstone of synthetic organic chemistry, enabling the formation of a stable amide bond. This transformation is of paramount importance in the pharmaceutical industry, as the amide functional group is a ubiquitous feature in a vast array of clinically approved drugs and bioactive molecules. The introduction of an acyl group can profoundly influence the physicochemical and pharmacological properties of a molecule, including its solubility, metabolic stability, and target-binding affinity.

This application note provides a comprehensive guide to the N-acylation of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, a key intermediate in the synthesis of the insomnia therapeutic, Ramelteon.[1] The protocols and methodologies detailed herein are designed to be a practical resource for researchers and drug development professionals engaged in the synthesis and derivatization of this and structurally related compounds.

Scientific Rationale and Method Selection

The primary amine of this compound is a nucleophilic center that can readily react with various acylating agents. The choice of acylating agent and reaction conditions is critical for achieving high yields and purity while minimizing side reactions. Three principal methods for N-acylation are considered:

  • Reaction with Acyl Chlorides: This is a highly efficient method due to the high electrophilicity of the acyl chloride. The reaction proceeds via a nucleophilic addition-elimination mechanism.[2][3][4] A base is required to neutralize the hydrochloric acid byproduct.[3][5] The Schotten-Baumann reaction, which utilizes a two-phase solvent system (typically an organic solvent and an aqueous base), is a robust and widely used variation of this method.[6][7][8]

  • Reaction with Acid Anhydrides: Acid anhydrides are also effective acylating agents and are generally less reactive and easier to handle than acyl chlorides.[9][10] The reaction produces a carboxylic acid as a byproduct, which can be removed by an aqueous workup.[9]

For this application note, we will focus on the N-acylation using an acyl chloride under modified Schotten-Baumann conditions . This method is selected for its high reactivity, generally high yields, and broad applicability to a wide range of acyl chlorides.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization prep_amine Dissolve Amine and Base in Anhydrous Solvent cool Cool Reaction Mixture to 0°C prep_amine->cool prep_acyl Prepare Acyl Chloride Solution add Slow, Dropwise Addition of Acyl Chloride prep_acyl->add cool->add react Warm to Room Temperature and Stir add->react monitor Monitor Progress by TLC react->monitor quench Quench with Water/Aqueous HCl monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry over Anhydrous Na2SO4/MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Figure 1: General workflow for the N-acylation of the target amine.

Detailed Experimental Protocol: N-Acetylation

This protocol details the N-acetylation of this compound as a representative example.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound203.281.01.0
Acetyl Chloride78.501.11.1
Triethylamine (Et3N)101.191.21.2
Anhydrous Dichloromethane (DCM)---
1 M Hydrochloric Acid (HCl)---
Saturated Sodium Bicarbonate (NaHCO3)---
Saturated Sodium Chloride (Brine)---
Anhydrous Sodium Sulfate (Na2SO4)---

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M.[5]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. A white precipitate of triethylammonium chloride may form.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)acetamide.[16]

Characterization of the N-Acylated Product

Successful N-acylation can be confirmed by standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new amide N-H proton signal (typically a broad singlet or triplet) and a new set of signals corresponding to the acyl group (e.g., a singlet around 2.0 ppm for an acetyl group) is indicative of product formation. The signals for the protons adjacent to the nitrogen will also shift. Due to restricted rotation around the amide C-N bond, some proton signals may appear as broad peaks or even as two distinct sets of signals at room temperature.[17][18][19]

    • ¹³C NMR: A new carbonyl carbon signal will appear in the range of 165-175 ppm.

  • Infrared (IR) Spectroscopy:

    • The formation of the amide bond can be confirmed by the appearance of a strong C=O stretching vibration (Amide I band) around 1630-1680 cm⁻¹ and an N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹.[20] A characteristic N-H stretching vibration will also be present around 3300 cm⁻¹.[20]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-acylated product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete reaction; impure reagents.Ensure all reagents are pure and the reaction is run under anhydrous conditions. Extend the reaction time or gently heat if necessary.
Presence of Starting Amine Insufficient acylating agent or reaction time.Add a slight excess of the acylating agent. Ensure the reaction is monitored to completion by TLC.
Formation of Side Products Diacylation (less common for primary amines); reaction with the furan ring (unlikely under these conditions).Use the specified stoichiometry. Maintain a low reaction temperature during the addition of the acylating agent.

Conclusion

The N-acylation of this compound is a straightforward and efficient transformation that can be readily achieved using standard laboratory techniques. The protocol provided, utilizing an acyl chloride under modified Schotten-Baumann conditions, offers a reliable method for the synthesis of a wide range of N-acyl derivatives. Proper execution of the reaction and purification steps, coupled with thorough characterization, will ensure the successful synthesis of the desired products for further investigation in drug discovery and development programs.

References

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. 2025. Available from: [Link]

  • OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Available from: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available from: [Link]

  • Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Available from: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. 2021. Available from: [Link]

  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. 2023. Available from: [Link]

  • Taylor & Francis. Mild and Useful Method for N-Acylation of Amines. Available from: [Link]

  • National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • ReactionWeb.io. Amine + Anhydride. Available from: [Link]

  • NCERT. Amines. Available from: [Link]

  • Chemistry LibreTexts. 21.5: Chemistry of Acid Anhydrides. 2022. Available from: [Link]

  • AQA A-Level Chemistry. Acylation. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • ResearchGate. Preparation of N-acylated amines. Available from: [Link]

  • OrgoSolver. Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). Available from: [Link]

  • ResearchGate. Acetylation of amines with acetic anhydride. Available from: [Link]

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. 2023. Available from: [Link]

  • Understanding this compound. Available from: [Link]

  • ResearchGate. (PDF) Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. 2025. Available from: [Link]

  • 大学化学. 1 H NMR Spectrum of Amide Compounds. 2024. Available from: [Link]

  • National Institutes of Health. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. 2020. Available from: [Link]

  • National Institutes of Health. Purification and activity assays of N-terminal acetyltransferase D - PMC. 2025. Available from: [Link]

  • ResearchGate. N-Acylation of sulfonamides using N-acylbenzotriazoles. 2025. Available from: [Link]

  • DTIC. Purification of N-Acetylgalactosaminidase by Isoelectric Focusing. Available from: [Link]

  • PubChem. (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. Available from: [Link]

  • PubChem. This compound hydrochloride. Available from: [Link]

  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • Pharmaffiliates. N-(2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)acetamide. Available from: [Link]

  • ChemUniverse. Order : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. Available from: [Link]

Sources

Application Notes and Protocols for 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Melatonin Receptor Agonism

In the landscape of medicinal chemistry, the quest for selective and potent ligands for G protein-coupled receptors (GPCRs) is a continuous endeavor. 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, a key chemical entity, has emerged as a cornerstone in the development of novel therapeutics targeting melatonin receptors. This compound, also known as despropionyl Ramelteon, possesses a rigid tricyclic tetrahydroindeno-furan scaffold that serves as a bioisostere for the indole nucleus of melatonin.[1] Its structural architecture provides an excellent platform for probing the binding pockets of the MT1 and MT2 melatonin receptors, which are pivotal in the regulation of circadian rhythms and sleep-wake cycles.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry. We will delve into its synthesis, pharmacological characterization, and the design of structure-activity relationship (SAR) studies, underpinned by detailed experimental protocols.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO[3]
Molecular Weight 203.28 g/mol [3]
CAS Number 448964-37-2[4]
Appearance Typically a white to off-white crystalline solid[5]
Solubility Soluble in water and other polar solvents[5]

Synthesis Outline

The synthesis of this compound is a critical step in its application. A patented method provides a robust pathway for its preparation.[6] The following diagram outlines a generalized synthetic approach:

G A Starting Material (e.g., Indenofuranone derivative) B Intermediate Formation (e.g., N-Boc protected intermediate) A->B  Catalyst, (Boc)₂O, Solvent, H₂ source   C Final Product This compound B->C  Acid, Solvent  

Caption: Generalized synthetic workflow for this compound.

A key strategy involves the formation of a protected amine intermediate, which can then be deprotected under acidic conditions to yield the final product.[6] This approach helps to avoid the formation of secondary and tertiary amine byproducts.[6]

Biological Context: The Melatonin Receptor Signaling Pathway

This compound and its derivatives exert their biological effects primarily through the MT1 and MT2 melatonin receptors. These are Gi/o-coupled GPCRs, and their activation initiates a signaling cascade that ultimately modulates neuronal firing and circadian rhythm.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Melatonin Agonist (e.g., Ramelteon) MT_Receptor MT1/MT2 Receptor Ligand->MT_Receptor Binds G_Protein Gi/o Protein MT_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Modulation of Circadian Rhythm) CREB->Gene_Expression Regulates

Caption: Simplified melatonin receptor signaling pathway.

Upon agonist binding, the activated Gi/o protein inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn affects the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB), ultimately influencing gene expression related to the circadian clock.[7]

Pharmacological Profile: Insights from Ramelteon

While specific pharmacological data for this compound is not extensively published, a wealth of information is available for its N-propionyl derivative, Ramelteon. This data provides a strong foundation for understanding the potential activity of the parent amine.

Table 1: Pharmacological Data for Ramelteon

ParameterReceptorValueSource
Binding Affinity (Ki) MT114 pM
MT2112 pM
Functional Activity (IC50) MT121.2 pM[8]
MT253.4 pM[8]

Ramelteon is a full agonist at both MT1 and MT2 receptors, with a higher affinity for the MT1 subtype.[9] The propionamide group is crucial for this high potency, and its absence in this compound is expected to result in a different pharmacological profile, likely with lower affinity and potency.

Experimental Protocols

The following protocols provide a framework for the characterization of this compound and its analogs.

Protocol 1: Melatonin Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the MT1 and MT2 receptors.

Workflow:

G A Prepare Membranes (from cells expressing MT1 or MT2) B Incubate (Membranes, Radioligand, Test Compound) A->B C Separate Bound and Free Radioligand (Rapid vacuum filtration) B->C D Quantify Radioactivity (Scintillation counting) C->D E Data Analysis (Calculate Ki) D->E

Caption: Workflow for melatonin receptor binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Culture HEK293 cells transiently or stably expressing human MT1 or MT2 receptors.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Binding buffer

      • Test compound at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M)

      • Radioligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) at a concentration near its Kd.

      • Cell membranes (typically 10-50 µg of protein per well).

    • Define non-specific binding using a high concentration of a known non-labeled ligand (e.g., 10 µM melatonin).

    • Incubate the plate at 37°C for 60-120 minutes.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters several times with a cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of the test compound to act as an agonist or antagonist at the MT1 and MT2 receptors by quantifying its effect on intracellular cAMP levels.

Workflow:

G A Cell Culture and Transfection (Cells expressing MT1/MT2 and a cAMP biosensor) B Cell Stimulation (Forskolin + Test Compound) A->B C cAMP Measurement (e.g., Luminescence or FRET) B->C D Data Analysis (Generate dose-response curves, calculate EC50/IC50) C->D

Caption: Workflow for cAMP functional assay.

Detailed Steps:

  • Cell Preparation:

    • Culture CHO or HEK293 cells expressing human MT1 or MT2 receptors.

    • For real-time cAMP measurement, co-transfect the cells with a cAMP biosensor plasmid (e.g., GloSensor™).

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Replace the culture medium with a stimulation buffer.

    • To measure agonist activity, add the test compound at various concentrations.

    • To measure antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., melatonin).

    • Stimulate the cells with forskolin (an adenylate cyclase activator) to induce cAMP production.

    • Incubate for a specified time (e.g., 15-30 minutes).

  • cAMP Detection:

    • Lyse the cells (for endpoint assays) or directly measure the signal from the biosensor (for kinetic assays).

    • Quantify cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration (or signal) against the logarithm of the test compound concentration.

    • For agonists, calculate the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, calculate the IC50 (the concentration that inhibits 50% of the agonist-induced response).

Structure-Activity Relationship (SAR) Studies

This compound is an excellent starting point for SAR studies to develop novel melatonin receptor agonists with improved properties (e.g., selectivity, potency, pharmacokinetic profile).

Key Areas for Modification:

  • Amine Group: Acylation of the primary amine with different alkyl and aryl groups can significantly impact potency and selectivity, as exemplified by Ramelteon.

  • Indenofuran Scaffold: Modifications to the furan or the indane ring system can be explored to optimize interactions with the receptor binding pocket. For instance, the introduction of substituents on the aromatic ring can influence electronic properties and binding affinity.

  • Stereochemistry: The stereocenter at the 8-position is critical for activity. The (S)-enantiomer is the active form in Ramelteon.[9]

Conclusion

This compound represents a valuable scaffold in the design and synthesis of novel melatonin receptor agonists. Its rigid structure provides a well-defined platform for chemical modifications aimed at enhancing pharmacological properties. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to the development of new therapies for sleep disorders and other conditions modulated by the melatonergic system.

References

  • Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link] potent

  • Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology. Available at: [Link]

  • Method for preparing 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-idenethamine. Google Patents.
  • Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences. Available at: [Link]

  • Structure-based discovery of potent and selective melatonin receptor agonists. eLife. Available at: [Link]

  • Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. Available at: [Link]

  • Kinetic profiles of the GloSensorTM cAMP assay detecting the cAMP... ResearchGate. Available at: [Link]

  • Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. The AAPS Journal. Available at: [Link]

  • Ramelteon. Wikipedia. Available at: [Link]

  • (S)-2-(1,6,7,8-Tetrahydro-2H-Indeno[5,4-B]Furan-9-Yl)Ethylamine. Methylamine Supplier. Available at: [Link]

  • Tetrahydroindeno-furan Derivatives: The Role of 2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-ylethylamine in Novel Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. The AAPS Journal. Available at: [Link]

  • This compound hydrochloride. PubChem. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of ramelteon: an insomnia therapy. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine/196597-81-6. Wuhan Hengheda Pharm Co., Ltd. Available at: [Link]

  • On-demand electrically controlled melatonin release from PEDOT/SNP composite improves quality of chronic neural recording. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. PubChem. Available at: [Link]

  • Melatonin versus Sleep Deprivation for Sleep Induction in Nap Electroencephalography: Protocol for a Prospective Randomized Crossover Trial in Children and Young Adults with Epilepsy. Diagnostics. Available at: [Link]

  • High-Quality 1,6,7,8-Tetrahydro-2H-Indeno[5,4-b]Furan-8-Ethanamine Hydrochloride (CAS: 1053239-39-6). Autech Industry Co., Limited. Available at: [Link]

Sources

Application Note: Comprehensive Purity Assessment of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine is a key pharmaceutical intermediate, notably recognized as a despropionyl analog of Ramelteon, a melatonin receptor agonist used in the treatment of sleep disorders.[1] The structural rigidity of its tetrahydroindeno-furan scaffold is crucial for specific receptor binding, making its chemical purity a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This application note provides a detailed guide to the analytical methodologies required for a comprehensive purity assessment of this compound, addressing chemical purity, the profile of related substances, and enantiomeric purity.

The purity of any pharmaceutical intermediate is a cornerstone of drug development, directly impacting the quality of the final drug product. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[2][3] For this compound, this involves not only quantifying the primary compound but also identifying and controlling for process-related impurities (e.g., starting materials, by-products) and degradation products. Furthermore, as the molecule possesses a chiral center at the 8-position of the indeno-furan ring system, the assessment of enantiomeric purity is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[4][5]

This guide is structured to provide both the theoretical basis and practical, step-by-step protocols for the most effective analytical techniques, ensuring a self-validating and robust purity assessment system in line with industry best practices.

Logical Workflow for Purity Assessment

A comprehensive purity assessment should follow a logical progression, starting with high-level purity checks and moving towards more specific and sensitive analyses for impurity profiling and chiral separation.

G cluster_0 Phase 1: Primary Purity & Identification cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Stereochemical Purity cluster_3 Phase 4: Final Validation A Initial Assessment: - HPLC-UV (Assay) - LC-MS (Identity Confirmation) B Related Substances: - High-Resolution LC-MS/MS - Forced Degradation Studies A->B Purity > Threshold C Residual Solvents: - Headspace GC-FID B->C Characterize Impurities D Enantiomeric Purity: - Chiral HPLC-UV/CD B->D Chiral Center Present E Method Validation (ICH Q2(R1)): - Specificity, Linearity, Accuracy, Precision, LOD/LOQ C->E Finalize Methods D->E Finalize Methods

Caption: Logical workflow for comprehensive purity analysis.

Part 1: Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and assay of this compound. Due to the basic nature of the primary amine, which can cause peak tailing on standard silica-based columns, special considerations are necessary.[6]

Technique Selection: Reversed-Phase HPLC with Ion-Pairing vs. HILIC
  • Standard Reversed-Phase (e.g., C18): On its own, this method often provides insufficient retention for polar amines like our target compound.[7]

  • Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC): This is a robust and widely used technique. An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase. The TFA forms a neutral ion pair with the protonated amine, increasing its hydrophobicity and thus its retention on a nonpolar stationary phase like C18.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., amide, diol) and a mobile phase with a high organic solvent content. It is particularly effective for highly polar compounds and offers the significant advantage of being more compatible with mass spectrometry, as volatile buffers like ammonium formate are typically used instead of non-volatile ion-pairing agents.[7]

For general purity and assay, IP-RP-HPLC is often the first choice due to its robustness. However, for impurity profiling with LC-MS, a HILIC method is preferable.

Protocol: Purity and Assay by IP-RP-HPLC

This protocol is designed to provide a quantitative measure of the main component against any detectable impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Reference Standard: this compound, of known high purity.

  • Sample: The batch of this compound to be tested.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard and the sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • UV Detection: 220 nm

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955
  • System Suitability:

    • Inject the reference standard solution six times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the percentage purity using the area normalization method.

    • The assay is calculated against the reference standard of known potency.

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Part 2: Impurity Identification by LC-MS

Mass spectrometry coupled with liquid chromatography (LC-MS) is indispensable for identifying unknown impurities and confirming the identity of the main peak. The fragmentation pattern provides structural information about the molecule and its related substances.

Causality in Method Design

The choice of ionization source is critical. Electrospray Ionization (ESI) in positive mode is highly effective for amines, as the basic nitrogen is readily protonated to form [M+H]⁺ ions. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which aids in determining the elemental composition of impurities.

Protocol: Impurity Profiling by LC-MS

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF).

Materials:

  • Column: HILIC, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 95:5 (v/v) Acetonitrile:Water

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, using the LC-MS sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Gradient Program: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the proportion of Mobile Phase A to elute the polar analyte.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

    • Mass Range: m/z 50 - 1000

    • Data Acquisition: MS and MS/MS (data-dependent acquisition) modes.

Data Analysis:

  • Confirm the mass of the main peak ([M+H]⁺ for C₁₃H₁₇NO should be m/z 204.1388).

  • Analyze the MS/MS fragmentation pattern to identify characteristic losses (e.g., loss of the ethylamine side chain).

  • For unknown peaks, use the accurate mass data to propose elemental compositions and search databases for potential structures.

Part 3: Chiral Purity Assessment

The determination of enantiomeric purity is a critical step to ensure the safety and efficacy of the final drug.[4][5] Chiral HPLC is the most widely used and effective technique for this purpose.[8][9]

Principle of Chiral Separation

Chiral separation by HPLC relies on the use of a Chiral Stationary Phase (CSP). These CSPs, often based on polysaccharide derivatives (e.g., cellulose or amylose), create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times and, thus, separation.[9]

Protocol: Enantiomeric Purity by Chiral HPLC

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis Prep Dissolve Racemic & Test Samples in Mobile Phase Inject Inject into Chiral HPLC System Prep->Inject Sep Separation on Polysaccharide-based CSP Inject->Sep Detect UV or CD Detection Sep->Detect Analyze Identify Enantiomer Peaks (using racemic standard) Detect->Analyze Quant Calculate Enantiomeric Excess (%ee) using Area Normalization Analyze->Quant

Caption: Experimental workflow for chiral purity analysis.

Instrumentation:

  • HPLC system with UV or Circular Dichroism (CD) detector.

Materials:

  • Column: Polysaccharide-based CSP (e.g., Chiralpak IA or similar amylose-based column).

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and a basic additive (e.g., diethylamine) to improve peak shape. A typical starting ratio would be 80:20:0.1 (v/v/v). This requires optimization.

  • Sample Diluent: Mobile Phase

  • Racemic Standard: A 50:50 mixture of both enantiomers of the target compound.

Procedure:

  • Method Development:

    • Dissolve the racemic standard in the mobile phase.

    • Inject and optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

  • Sample Preparation:

    • Prepare the test sample to a concentration of approximately 0.5 mg/mL in the optimized mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min (typical)

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 220 nm

    • Mode: Isocratic

  • Analysis and Calculation:

    • Inject the racemic standard to identify the retention times of both the desired (S)-enantiomer and the undesired (R)-enantiomer. [Note: The absolute configuration assignment requires a known standard of the (S)-enantiomer].

    • Inject the test sample.

    • Calculate the enantiomeric excess (% ee) as follows:

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Part 4: Method Validation for Trustworthiness

Every protocol described must be validated to ensure it is suitable for its intended purpose, a principle mandated by GMP and detailed in the ICH Q2(R1) guideline.[2][10][11] This process provides a self-validating system for the analytical procedures.

Validation Parameters

The following table summarizes the key validation characteristics required for impurity tests and assays.

Validation CharacteristicImpurity (Quantitative)Assay
Specificity RequiredRequired
Linearity RequiredRequired
Range RequiredRequired
Accuracy RequiredRequired
Precision (Repeatability & Intermediate)RequiredRequired
Limit of Detection (LOD) Not requiredNot required
Limit of Quantitation (LOQ) RequiredNot required
Robustness RequiredRequired

Table adapted from ICH Q2(R1) guidelines.[10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is often demonstrated using forced degradation studies and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by analyzing a sample of known concentration (e.g., a spiked placebo).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision, considering different days, analysts, or equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By systematically performing and documenting these validation experiments, the analytical methods for this compound are rendered trustworthy and suitable for use in a regulated drug development environment.

References

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). International CCS Knowledge Centre. Retrieved from [Link]

  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved from [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences. Retrieved from [Link]

  • Analysis of primary, secondary and tertiary amines. (2011). Agilent. Retrieved from [Link]

  • Method categories according to the ICH Q2(R1). (2018). Lösungsfabrik. Retrieved from [Link]

  • Chiral Purity in Drug Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. (2022). RSC Publishing. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]

  • Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. (2024). Analytical Chemistry. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Validating Analytical Procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved from [Link]

  • Chiral analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC. Retrieved from [Link]

  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. (n.d.). MDPI. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

  • Tetrahydroindeno-furan Derivatives: The Role of 2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-ylethylamine in Novel Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

Application Notes and Protocols for the Chiral Separation of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The compound 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine is a chiral primary amine containing a rigid, fused ring system.[1][2][3][4][5][6] As with many chiral molecules in the pharmaceutical industry, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[7] Therefore, the development of robust and efficient analytical methods for the enantioselective separation and quantification of its enantiomers is of paramount importance for drug development, quality control, and regulatory compliance. A patent related to indeno[5,4-b]furan derivatives highlights the use of chiral chromatography for the separation of stereoisomers, underscoring the relevance of this approach.[8]

This comprehensive guide provides a detailed exploration of the methodologies for the chiral separation of this compound enantiomers. We will delve into the foundational principles of chiral recognition and present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two of the most powerful techniques for chiral separations.[9][] The protocols and discussions are grounded in established scientific principles for the separation of primary amines and molecules with similar structural motifs.[11][12]

The Scientific Rationale: Principles of Chiral Recognition

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral selector, which is typically immobilized on a stationary phase in chromatographic techniques.[13] The differing stabilities of these diastereomeric complexes lead to different retention times, enabling their separation. For a primary amine like this compound, the key interactions driving chiral recognition often involve:

  • Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor and acceptor.

  • Dipole-Dipole Interactions: The presence of the furan ring and the overall molecular geometry contribute to a dipole moment.

  • Steric Interactions (Inclusion): The rigid, three-dimensional structure of the molecule can fit into chiral cavities or grooves of the stationary phase in a stereospecific manner.

  • π-π Interactions: The aromatic character of the fused ring system can engage in π-π stacking with complementary functionalities on the chiral stationary phase.

The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical factor in achieving a successful chiral separation. Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are widely recognized for their broad applicability in resolving a vast range of chiral compounds, including primary amines.[14][15][16] Cyclofructan-based CSPs have also demonstrated high success rates for the separation of primary amines, particularly in the polar organic and SFC modes.[11][12]

Part 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for chiral separations.[16] The choice of the mobile phase (normal-phase, reversed-phase, or polar organic mode) and the CSP are critical for success. For primary amines, normal-phase and polar organic modes often provide better selectivity.

Recommended Chiral Stationary Phases for HPLC Screening

For initial screening, a set of complementary polysaccharide-based CSPs is recommended to maximize the probability of achieving separation.

Chiral Stationary Phase (CSP)Selector TypePotential Interactions
Chiralpak® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, steric inclusion
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, steric inclusion
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, steric inclusion
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)π-π interactions, dipole-dipole interactions
HPLC Method Development Workflow

Caption: HPLC method development workflow for chiral separation.

Detailed HPLC Protocol (Screening Phase)

1. Sample Preparation:

  • Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Instrument: A standard HPLC system with a UV detector.
  • Columns: Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H (or equivalent), typically 250 x 4.6 mm, 5 µm particle size.
  • Mobile Phases (Screening):
  • Normal Phase (NP):
  • n-Heptane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
  • n-Heptane / Ethanol (80:20, v/v) with 0.1% Diethylamine (DEA)
  • Polar Organic (PO):
  • Acetonitrile / Methanol (90:10, v/v) with 0.1% DEA
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 220 nm and 280 nm (or as determined by UV scan of the analyte).
  • Injection Volume: 5-10 µL

3. Data Analysis and Optimization:

  • Evaluate the chromatograms for any signs of peak splitting or separation.
  • Calculate the resolution (Rs) between the enantiomeric peaks. A baseline separation is generally considered to have an Rs ≥ 1.5.
  • If partial separation is observed, optimize the mobile phase composition (e.g., vary the alcohol percentage), flow rate, and column temperature to improve resolution. The use of additives is crucial for primary amines to suppress undesirable interactions with residual silanols on the silica support, thereby improving peak shape and resolution.[12]

Part 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and often superior separation efficiency.[9][][17][18] It is particularly well-suited for the separation of polar compounds like primary amines.[11]

Recommended Chiral Stationary Phases for SFC Screening

The same polysaccharide-based CSPs used for HPLC are excellent candidates for SFC. Additionally, crown ether-based CSPs can be highly effective for primary amines.[17]

Chiral Stationary Phase (CSP)Selector TypeKey Features for SFC
Chiralpak® Series (IA, IB, IC, etc.) Derivatized PolysaccharidesBroad selectivity, excellent performance with CO₂/alcohol mobile phases.
Lux® Cellulose & Amylose Series Derivatized Cellulose & AmyloseCovalently bonded phases offering robustness.
Crownpak® CR-I(+) Crown EtherSpecifically designed for the chiral separation of compounds with primary amino groups.[17]
SFC Method Development Workflow

Caption: SFC method development workflow for chiral separation.

Detailed SFC Protocol (Screening Phase)

1. Sample Preparation:

  • Dissolve the racemic analyte in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter.

2. SFC System and Conditions:

  • Instrument: An analytical SFC system with a UV or PDA detector and a back-pressure regulator.
  • Columns: Chiralpak® IA, Lux® Amylose-1, Crownpak® CR-I(+) (or equivalents), typically 150 x 4.6 mm or 100 x 3.0 mm, with 3 or 5 µm particles.
  • Mobile Phase: Supercritical CO₂ with a co-solvent (modifier).
  • Modifiers (Screening):
  • Methanol
  • Ethanol
  • Gradient (for screening): 5% to 40% modifier over 5-10 minutes.
  • Additives:
  • For Polysaccharide CSPs: 0.1% - 0.2% DEA or other amine in the modifier.
  • For Crownpak® CR-I(+): 0.1% - 0.5% TFA in the modifier.[17]
  • Flow Rate: 2-4 mL/min
  • Back Pressure: 150 bar
  • Column Temperature: 40 °C
  • Detection: UV at 220 nm and 280 nm.

3. Data Analysis and Optimization:

  • Identify the best combination of CSP, modifier, and additive that provides the highest resolution.
  • Optimize the separation by adjusting the modifier percentage (isocratic or gradient), temperature, and back pressure. Higher temperatures can sometimes improve peak shape and efficiency, while back pressure influences the density and solvating power of the supercritical fluid.

Trustworthiness and Self-Validation

The protocols outlined above are designed as a self-validating system. By screening a range of CSPs with different chiral recognition mechanisms and employing various mobile phase systems, the likelihood of identifying a successful separation method is significantly increased. The systematic approach to optimization ensures that the final method is robust and reproducible. It is imperative to confirm the enantiomeric elution order if a pure enantiomer standard is available.

Conclusion

The chiral separation of this compound is readily achievable using modern chromatographic techniques. Both HPLC and SFC offer powerful platforms for this purpose. A systematic screening of polysaccharide-based and, for SFC, crown ether-based chiral stationary phases with appropriate mobile phases and additives is the most effective strategy for developing a robust and reliable analytical method. The insights and protocols provided in this guide serve as a comprehensive starting point for researchers, scientists, and drug development professionals tasked with the enantioselective analysis of this important chiral amine.

References

  • Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations.[Link]

  • Farkas, T., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(19), 6599. [Link]

  • Pătru, A., et al. (2022). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 27(15), 4983. [Link]

  • Altria, K.D. (2006). Capillary Electrophoresis for Pharmaceutical Analysis. In Capillary Electrophoresis of Small Molecules and Ions. Humana Press. [Link]

  • Xue, H.B., et al. (2012). Capillary Electrophoresis Separation of the Six Pairs of Chiral Pharmaceuticals Enantiomers. Asian Journal of Chemistry, 24(11), 5169-5172. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 472-480. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 200-209. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. [Link]

  • Phenomenex Inc. (n.d.). Chiral Super Critical Fluid Chromatography. [Link]

  • Gloc, M., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 143-151. [Link]

  • Kašpar, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155. [Link]

  • PubChem. (n.d.). This compound hydrochloride. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

  • Koike, T., et al. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. Journal of Medicinal Chemistry, 54(8), 4207-4218. [Link]

  • Bronze-Uhle, E.S., et al. (2006). Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives. Tetrahedron: Asymmetry, 17(12), 1789-1793. [Link]

  • Al-Rashida, M., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(10), 2438-2441. [Link]

  • Jørgensen, M., et al. (2020). Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho‐Quinodimethanes. Angewandte Chemie International Edition, 59(34), 14459-14465. [Link]

  • Han, X., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223. [Link]

Sources

Scale-Up Synthesis of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine: A Comprehensive Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, particularly its (S)-enantiomer, is a critical intermediate in the synthesis of Ramelteon, a melatonin receptor agonist for the treatment of insomnia.[1][2] The efficient and scalable production of this key intermediate is paramount for the cost-effective manufacturing of the final active pharmaceutical ingredient (API). This application note provides a detailed overview of a robust and scalable synthetic route to this compound, focusing on practical protocols and the underlying chemical principles that guide process optimization and scale-up. This document is intended for researchers, scientists, and drug development professionals engaged in process chemistry and pharmaceutical manufacturing.

The molecular structure of the target compound features a tricyclic indenofuran core, a synthetically challenging motif.[2] This guide will detail a multi-step synthesis commencing from a readily available precursor and proceeding through key transformations, including catalytic hydrogenation and reductive amination, to afford the desired ethanamine intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursor is presented in the table below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one196597-78-1C₁₁H₁₀O₂174.20White to off-white solid
This compound448964-37-2 (racemate)C₁₃H₁₇NO203.28Colorless to light yellow liquid
(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine196597-81-6C₁₃H₁₇NO203.28Colorless oil

Overall Synthetic Strategy

The presented synthesis is a multi-step process that begins with the debromination of a dibrominated precursor to form the key tricyclic ketone, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. This ketone then undergoes a condensation reaction followed by a reduction to introduce the ethanamine side chain. The final step involves the resolution of the racemic amine to isolate the desired (S)-enantiomer.

Synthetic_Workflow Start 4,5-Dibromo-1,2,6,7-tetrahydro-8H- indeno[5,4-b]furan-8-one Step1 Catalytic Hydrogenation (Debromination) Start->Step1 H₂, Pd/C, NaOAc, Methanol Intermediate1 1,2,6,7-Tetrahydro-8H- indeno[5,4-b]furan-8-one Step1->Intermediate1 Step2 Condensation with Cyanoacetic Acid Intermediate1->Step2 Cyanoacetic Acid, Piperidine Intermediate2 (1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan- 8-ylidene)-acetonitrile Step2->Intermediate2 Step3 Reduction of Nitrile and Double Bond Intermediate2->Step3 NiCl₂, NaBH₄, Methanol Intermediate3 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b] furan-8-yl)ethanamine (Racemate) Step3->Intermediate3 Step4 Chiral Resolution Intermediate3->Step4 Dibenzoyl-L-tartaric acid Final_Product (S)-2-(1,6,7,8-Tetrahydro-1H- indeno[5,4-b]furan-8-yl)ethanamine Step4->Final_Product

Caption: Overall synthetic workflow for the preparation of (S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine.

Detailed Experimental Protocols

Part 1: Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (Ketone Intermediate)

This initial step focuses on the catalytic hydrogenation of 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one to yield the crucial ketone intermediate. The use of palladium on carbon (Pd/C) as a catalyst is a standard and efficient method for dehalogenation.

Protocol:

  • Reaction Setup: To a suitable hydrogenation reactor, add 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (280 kg, 843 mol), anhydrous sodium acetate (173 kg, 2109 mol), and methanol (6384 L).[3]

  • Inerting: Purge the reactor with nitrogen to create an inert atmosphere.

  • Catalyst Charging: Carefully add 10% Pd/C catalyst (30.8 kg, dry weight) to the reaction mixture.[3]

  • Hydrogenation: Pressurize the reactor with hydrogen to 0.29-0.49 MPa and heat the reaction mixture to approximately 40°C. Maintain vigorous stirring for 8 hours.[3]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.[3]

    • Add water to the concentrated residue and reconcentrate under reduced pressure to azeotropically remove residual methanol.

    • Cool the resulting slurry and stir for 1 hour to promote crystallization.

    • Filter the crystalline product and wash with a minimal amount of cold water.

    • Dry the product under vacuum at 45-50°C to a constant weight.[4]

Expected Yield: Approximately 86.6% (dry weight).[3]

Causality of Experimental Choices:

  • Sodium Acetate: Acts as a base to neutralize the hydrobromic acid (HBr) formed during the debromination reaction, preventing potential side reactions and catalyst poisoning.

  • Methanol: A suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.

  • 10% Pd/C: A highly effective and widely used catalyst for dehalogenation reactions.

  • Hydrogen Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting undesired side reactions.

Part 2: Synthesis of this compound (Racemic Amine)

This part details the conversion of the ketone intermediate to the racemic ethanamine via a Knoevenagel condensation with cyanoacetic acid, followed by reduction of both the nitrile and the exocyclic double bond.

Protocol:

  • Condensation:

    • In a reaction vessel, dissolve 1,2,6,7-tetrahydro-8H-indeno-[5,4-b]furan-8-one (100 g, 0.5747 mol) and cyanoacetic acid (75 g, 0.8823 mol) in piperidine (400 ml).[5]

    • Heat the reaction mixture to 100-110°C and monitor the reaction by TLC.

    • Upon completion, cool the mixture to 55°C and remove the piperidine under reduced pressure.[5]

    • Add water (500 ml) to the residue and extract with dichloromethane (3 x 500 ml).

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain (1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-ylidene)-acetonitrile.

  • Reduction:

    • Dissolve the crude acetonitrile intermediate (100 g, 0.507 mol) in methanol (2000 ml).

    • Add Nickel (II) Chloride (1 g) to the solution.[5]

    • Cool the reaction mixture to 0-5°C under an inert atmosphere.

    • Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic amine.

Alternative Reduction Strategy: A one-step process that combines debromination, dehydration, olefin reduction, and cyano reduction has been reported, starting from a dibrominated ketone and using acetonitrile as the nucleophile followed by hydrogenation.[6] This approach offers a more streamlined synthesis.

Part 3: Chiral Resolution of the Racemic Amine

The final step involves the separation of the racemic amine to obtain the desired (S)-enantiomer, which is the key intermediate for Ramelteon. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Protocol:

  • Salt Formation:

    • Dissolve the crude racemic this compound in a suitable solvent (e.g., a mixture of methanol and water).

    • Add a solution of a chiral resolving agent, such as dibenzoyl-L-tartaric acid, to the amine solution.[6]

  • Diastereomeric Crystallization:

    • Allow the mixture to crystallize. The diastereomeric salt of the (S)-amine with the resolving agent will preferentially crystallize.

    • The crystallization process may be optimized by controlling the temperature, solvent composition, and cooling rate.

  • Isolation of the Diastereomeric Salt:

    • Filter the crystalline diastereomeric salt and wash with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution).

    • Stir the mixture until the salt has completely dissolved and the free amine is partitioned into the organic layer.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine.

  • Enantiomeric Purity Analysis:

    • Determine the enantiomeric excess (e.e.) of the final product using a suitable chiral HPLC method.

Scale-Up Considerations and Process Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Scale_Up_Considerations Scale_Up Scale-Up Considerations Heat_Transfer Heat Transfer Management Scale_Up->Heat_Transfer Exothermic Reactions Mass_Transfer Mass Transfer Optimization Scale_Up->Mass_Transfer Hydrogenation, Mixing Reagent_Addition Controlled Reagent Addition Scale_Up->Reagent_Addition Sodium Borohydride Crystallization Crystallization Control Scale_Up->Crystallization Polymorphism, Purity Safety Process Safety Scale_Up->Safety Hydrogen, Flammable Solvents

Caption: Key considerations for the scale-up of the synthesis.

  • Heat Transfer: The reduction step with sodium borohydride is exothermic and requires efficient heat removal to maintain temperature control and prevent runaway reactions.

  • Mass Transfer: In the heterogeneous catalytic hydrogenation step, efficient mixing is crucial to ensure good contact between the hydrogen gas, the catalyst, and the substrate.

  • Reagent Handling and Addition: On a large scale, the addition of highly reactive reagents like sodium borohydride must be carefully controlled to manage the reaction rate and heat generation.

  • Crystallization and Polymorphism: The crystallization of the ketone intermediate and the diastereomeric salt are critical for achieving high purity. Careful control of cooling profiles, agitation, and solvent systems is necessary to ensure consistent crystal form and size, which can impact filtration and drying characteristics.

  • Process Safety: The use of hydrogen gas and flammable solvents necessitates appropriate safety measures, including the use of certified equipment and adherence to established safety protocols.

Conclusion

This application note has provided a comprehensive and practical guide for the scale-up synthesis of this compound, a key intermediate for the pharmaceutical agent Ramelteon. By detailing the synthetic protocols, explaining the rationale behind experimental choices, and highlighting key scale-up considerations, this document aims to equip researchers and process chemists with the necessary knowledge to efficiently and safely produce this important molecule. The provided methodologies, rooted in established chemical principles, offer a solid foundation for further process optimization and development in a pharmaceutical manufacturing setting.

References

  • Vertex AI Search. (n.d.). Understanding this compound.
  • Xiao, S., Chen, C., Li, H., Lin, K., & Zhou, W. (2015). A Novel and Practical Synthesis of Ramelteon. ResearchGate. Retrieved from [Link]

  • Časar, Z., Cluzeau, J., Kovačević, M. P., & Nettekoven, U. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry, 86(20), 14356–14364. Retrieved from [Link]

  • Google Patents. (n.d.). US8242291B2 - Process for the preparation of ramelteon.
  • Google Patents. (n.d.). WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for....
  • PubChem. (n.d.). 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. Retrieved from [Link]

  • PubChem. (n.d.). (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine for Novel Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of the Indeno[5,4-b]furan Scaffold

The rigid, tricyclic core of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine presents a privileged scaffold in medicinal chemistry. Its most notable application is as a key intermediate in the synthesis of Ramelteon, a selective melatonin receptor agonist used in the treatment of insomnia.[1][2] The therapeutic success of Ramelteon underscores the potential of this molecular framework to interact with crucial biological targets, particularly within the central nervous system.

The primary amine functionality of this compound serves as a versatile handle for chemical modification, allowing for the systematic exploration of the surrounding chemical space to develop novel analogs with potentially enhanced or differentiated pharmacological profiles. This guide provides detailed application notes and protocols for the derivatization of this key amine, focusing on N-acylation, N-sulfonylation, and reductive amination strategies to generate a diverse library of novel compounds for drug discovery programs.

Strategic Approaches to Derivatization

The derivatization of the primary amine on the indeno[5,4-b]furan core can be strategically employed to modulate key drug-like properties, including receptor binding affinity, selectivity, metabolic stability, and pharmacokinetic parameters. The choice of derivatization strategy will be guided by the specific therapeutic target and the desired physicochemical properties of the final analogs.

Sources

Application Notes and Protocols for 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Chronobiotic Drug Discovery

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, also known by its synonym Despropionyl Ramelteon, is a high-value intermediate and a foundational scaffold in modern medicinal chemistry. Its significance is anchored in its role as the direct precursor to Ramelteon, a potent and selective melatonin receptor agonist approved for the treatment of insomnia.[1][2] The rigid, tricyclic tetrahydroindeno-furan core of this molecule serves as an excellent mimic of melatonin's indole nucleus, providing a conformationally constrained framework ideal for high-affinity interactions with G protein-coupled receptors (GPCRs).[3]

This document serves as a comprehensive technical guide for researchers leveraging this compound in drug discovery programs. It provides an in-depth overview of its presumed mechanism of action, detailed protocols for its characterization, and insights into its application for developing novel therapeutics targeting sleep and circadian rhythm disorders.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][4]benzofuran-8-yl)ethanaminePubChem[5]
Synonyms Despropionyl ramelteon, (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamineChemScene
CAS Number 448964-37-2 (racemic base), 196597-81-6 ((S)-enantiomer base), 1053239-39-6 (HCl salt)Various[1][5][6]
Molecular Formula C₁₃H₁₇NOPubChem[6]
Molecular Weight 203.28 g/mol PubChem[6]

Part 1: Mechanism of Action and Signaling Pathway

As the immediate precursor to Ramelteon, this compound is hypothesized to act as a potent agonist at the melatonin MT₁ and MT₂ receptors. These receptors, located predominantly in the suprachiasmatic nucleus (SCN) of the hypothalamus, are the primary mediators of melatonin's effects on the sleep-wake cycle.[2][7]

  • MT₁ Receptor Activation: Primarily associated with the induction of sleepiness.[8]

  • MT₂ Receptor Activation: Primarily involved in the phase-shifting of circadian rhythms.[7][9]

Activation of these Gαᵢ-coupled receptors initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This reduction in cAMP modulates downstream effectors, ultimately influencing neuronal firing rates in the SCN and promoting the transition to sleep.[2]

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 2-(...)-ethanamine (Agonist) MTx MT₁/MT₂ Receptor Compound->MTx Binds G_protein Gαᵢ/βγ MTx->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibits cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Modulates Neuronal_Activity Neuronal Firing (in SCN) CREB->Neuronal_Activity Reduces Sleep_Promotion Sleep Promotion & Circadian Regulation Neuronal_Activity->Sleep_Promotion Leads to

Caption: Melatonin Receptor Signaling Pathway.

Part 2: Experimental Protocols and Application Notes

The primary application of this compound in drug discovery is as a reference compound, a screening tool, or a starting point for the synthesis of novel analogs. The following protocols are designed to characterize its activity at melatonin receptors.

Protocol 1: In Vitro Melatonin Receptor Binding Affinity

This protocol determines the binding affinity (Kᵢ) of the test compound for MT₁ and MT₂ receptors using a competitive radioligand binding assay.[4][11]

Objective: To quantify the affinity of the compound for human MT₁ and MT₂ receptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human MT₁ or MT₂ receptors.[12]

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.[4]

  • Non-specific binding control: Melatonin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Test Compound: this compound, serially diluted.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 1 pM to 10 µM).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of Assay Buffer.

    • 25 µL of radioligand (at a final concentration near its Kₔ, e.g., 50-100 pM).

    • 25 µL of test compound dilution, vehicle, or non-specific binding control.

    • 50 µL of cell membrane preparation (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.[11]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.

  • Data Analysis: Calculate the specific binding at each concentration. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Reagents Step1 Plate Assay: Membranes, Radioligand, Test Compound Start->Step1 Step2 Incubate (37°C, 60-120 min) Step1->Step2 Step3 Harvest & Wash (Filter Mat) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis: Calculate IC₅₀ and Kᵢ Step4->Step5 End End: Determine Affinity Step5->End

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: In Vitro Functional Activity (cAMP Assay)

This protocol measures the compound's ability to act as an agonist by quantifying its effect on cAMP levels in cells expressing MT₁ or MT₂ receptors.[9][13]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound as a melatonin receptor agonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MT₁ or MT₂ receptors.[14]

  • Forskolin (to stimulate adenylyl cyclase).

  • Test Compound: this compound, serially diluted.

  • Reference Agonist: Melatonin.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and grow to ~90% confluency.

  • Pre-incubation: Starve the cells in serum-free media for 2-4 hours prior to the assay.

  • Compound Addition: Add serial dilutions of the test compound or reference agonist to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except baseline controls) to induce cAMP production. The Gαᵢ-mediated agonism will inhibit this production.

  • Incubation: Incubate for 15-30 minutes at 37°C.[14]

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Convert the assay signal to cAMP concentration using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Determine the EC₅₀ and Eₘₐₓ values using a sigmoidal dose-response curve fit.

CompoundReceptorKᵢ (pM)IC₅₀ (pM, cAMP Assay)Reference
Ramelteon MT₁15.0 ± 3.021.2Miyamoto et al., 2009[9]
MT₂328 ± 1253.4Miyamoto et al., 2009[9]
Melatonin MT₁~100-20077.8Various[9][13]
MT₂~100-400904.0Various[9][13]
2-(...)-ethanamine MT₁/MT₂To be determinedTo be determined

Note: The data for Ramelteon provides a critical benchmark. Due to the removal of the propionyl group, the polarity of this compound is increased, which may influence its binding affinity and potency. The protocols above are essential for quantifying these differences.

Protocol 3: In Vivo Sedative-Hypnotic Activity Assessment

This protocol evaluates the sleep-promoting effects of the compound in a rodent model using the thiopental-induced sleeping time test.[3]

Objective: To assess the in vivo efficacy of the compound in promoting sleep onset and duration.

Materials:

  • Male Swiss albino mice (20-25 g).

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline with 1% Tween 80).

  • Positive Control: Diazepam (2 mg/kg, i.p.) or Ramelteon.

  • Hypnotic Agent: Thiopental sodium (e.g., 20-40 mg/kg, i.p.).

  • Vehicle control.

Procedure:

  • Acclimatization: Acclimatize animals to the housing and testing environment for at least 60 minutes before the experiment.

  • Grouping: Randomly divide mice into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound (at various doses).

  • Administration: Administer the test compound, positive control, or vehicle intraperitoneally (i.p.).

  • Induction of Sleep: After a pre-determined time (e.g., 30 minutes), administer a hypnotic dose of thiopental sodium to each mouse.[3]

  • Observation: Immediately place each mouse in an individual observation cage.

  • Data Collection:

    • Sleep Latency: Record the time from thiopental administration to the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).

    • Sleep Duration: Record the time from the loss to the regaining of the righting reflex.

  • Data Analysis: Compare the mean sleep latency and sleep duration between the test groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant decrease in sleep latency and an increase in sleep duration indicate a sedative-hypnotic effect.

InVivo_Workflow Start Start: Acclimatize Mice Step1 Administer Test Compound (or Vehicle/Control) Start->Step1 Step2 Wait 30 min Step1->Step2 Step3 Administer Thiopental Sodium (i.p.) Step2->Step3 Step4 Observe & Record: 1. Sleep Latency 2. Sleep Duration Step3->Step4 Step5 Statistical Analysis Step4->Step5 End End: Evaluate Sedative Effect Step5->End

Caption: Workflow for In Vivo Sedative Activity Test.

Conclusion and Future Directions

This compound is a compound of significant interest for the discovery of novel chronobiotic and hypnotic agents. Its structural relationship to Ramelteon provides a strong rationale for its investigation as a melatonin receptor agonist. The protocols detailed herein offer a robust framework for researchers to precisely characterize its pharmacological profile, from molecular interactions at the receptor level to its functional effects in vivo. By quantifying its affinity, potency, and efficacy, drug discovery teams can effectively utilize this molecule as a lead compound for optimization, a tool for probing the melatonin system, or a benchmark for the development of next-generation therapeutics for sleep disorders.

References

  • Ahern, D. G. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 153-161. [Link]

  • Borja, N. L., & Daniel, K. L. (2006). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. Innovations in Clinical Neuroscience, 3(5), 25–30. [Link]

  • Ferdous, J., et al. (2025). Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking. Journal of Biosciences, 50(1). [Link]

  • Google Patents. (2012).
  • Google Patents. (2013).
  • Miyamoto, M., et al. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32-51. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding this compound. [Link]

  • Tse, L. H., et al. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 25(5), 2919. [Link]

  • Jockers, R., et al. (2023). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Real Life Pharmacology. (2024). Ramelteon (Rozerem) Pharmacology Podcast. [Link]

  • Sarna, V., & Gáspár, R. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry, 86(5), 4234-4241. [Link]

  • Stauch, B., et al. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor. Nature, 569(7755), 284–288. [Link]

  • Rivara, S., et al. (2012). Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. Current Medicinal Chemistry, 19(26), 4497-4511. [Link]

  • Tse, L. H., et al. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 25(5), 2919. [Link]

  • Miyamoto, M., et al. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32-51. [Link]

  • Dubocovich, M. L., et al. (2010). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 50, 343–365. [Link]

  • ResearchGate. (2016). A Novel and Practical Synthesis of Ramelteon. [Link]

  • Eurofins Discovery. (n.d.). MT2 Human Melatonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Ferdous, J., et al. (2024). Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking. Journal of Biosciences, 50(1). [Link]

  • U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s) for Ramelteon. [Link]

  • ResearchGate. (2016). Screening Methods for the Evaluation of Sedative-Hypnotics. [Link]

  • PubChem. (n.d.). Ramelteon. Retrieved January 22, 2026, from [Link]

  • Georgieva, M., et al. (2020). Sedative-hypnotic and muscle relaxant activities of propoxazepam in animal models and investigation on possible mechanisms. Discovery, 14(33), 155-162. [Link]

  • Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. eLife, 9, e58727. [Link]

  • Miyamoto, M., et al. (2009). Pharmacology of ramelteon, a selective MT1/MT2 receptor agonist: a novel therapeutic drug for sleep disorders. CNS Neuroscience & Therapeutics, 15(1), 32-51. [Link]

  • Tse, L. H., & Wong, Y. H. (2015). A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. International Journal of Molecular Sciences, 16(12), 28257–28277. [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested advice to optimize your synthetic route, improve yields, and ensure the highest purity of this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is consistently low. What are the most likely stages to be causing yield loss?

Low overall yield can be attributed to several stages in the multi-step synthesis of the target ethanamine. The most critical steps to investigate are the formation of the tricyclic indenofuran core and the subsequent introduction of the ethanamine side chain. For instance, in a Paal-Knorr type synthesis of the furan ring, incomplete reaction, side product formation, or suboptimal reaction conditions are common culprits.[1] Prolonged heating or harsh acidic conditions can lead to the degradation of the furan product.[1]

Q2: I am observing significant byproduct formation during the reductive amination step to form the ethanamine. How can I minimize these impurities?

Byproduct formation in reductive amination is a frequent issue. The most common side products are secondary and tertiary amines, as well as the alcohol resulting from the reduction of the carbonyl precursor. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective reagent that preferentially reduces the intermediate imine over the carbonyl starting material, making it ideal for one-pot reactions.[2] Running the reaction under neutral or non-acidic conditions can also suppress the formation of tertiary amines.[2]

Q3: The purification of the final primary amine is proving difficult. What are the recommended methods for isolating a pure product?

Purification of primary amines can be challenging due to their basicity and potential for forming salts. A common and effective method is the temporary formation of a salt by treating the crude product with an acid, such as trichloroacetic acid (TCA), to induce precipitation.[3] The purified amine can then be liberated by careful neutralization.[3] Another approach is buffer-assisted extraction, where the pH of the aqueous phase is carefully controlled to separate the primary amine from secondary and tertiary amine byproducts.[4] For challenging separations, selective ammonium carbamate crystallization has also been reported as a waste-free method for isolating primary amines.[5]

Troubleshooting Guide

Problem 1: Low Yield in the Formation of the Indenofuran Core

The formation of the 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core is a crucial step. Low yields here will significantly impact the overall process.

G start Low Yield in Indenofuran Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst System check_purity->optimize_catalyst Purity Confirmed temp_time Adjust Reaction Temperature and Time optimize_catalyst->temp_time solvent Evaluate Solvent Choice temp_time->solvent workup Review Work-up Procedure solvent->workup high_yield Improved Yield workup->high_yield

Caption: Troubleshooting workflow for low yield in indenofuran core synthesis.

  • Purity of Starting Materials: Ensure the purity of the precursor, for example, 1-(2,3-dihydrobenzofuran-4-yl)ethanone, as impurities can lead to side reactions.

  • Catalyst Optimization: For acid-catalyzed cyclizations, consider using milder Lewis acids (e.g., Sc(OTf)₃) or solid acid catalysts to prevent substrate degradation.[1]

  • Temperature and Time: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged heating, which can decompose the furan product.[1]

  • Solvent Selection: The choice of solvent can influence reaction rate and selectivity. Aprotic solvents are often preferred to minimize side reactions.

Problem 2: Inefficient Conversion of the Nitrile Intermediate to the Ethanamine

The reduction of the nitrile intermediate is a key transformation. Incomplete reduction or the formation of byproducts can lower the yield and complicate purification.

Issue Potential Cause Recommended Solution
Incomplete Reduction Inactive catalyst or insufficient hydrogen pressure.Ensure the use of a fresh, high-quality catalyst (e.g., Pd/C or Raney Nickel).[6] Increase hydrogen pressure within safe limits of the reactor.[7]
Formation of Aldehyde/Alcohol Byproducts Over-reduction or hydrolysis of the intermediate imine.Optimize reaction time and temperature. Ensure anhydrous conditions during the reduction.
Difficulty in Isolating the Product The product may be soluble in the reaction solvent.After filtration of the catalyst, acidify the filtrate with HCl in an appropriate solvent (e.g., isopropanol) to precipitate the hydrochloride salt of the amine.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile

This protocol is adapted from a concise asymmetric synthesis of Ramelteon.[8]

  • Catalyst Preparation: In a dry flask under a nitrogen atmosphere, add Walphos catalyst (0.03 equiv) and copper acetate (0.03 equiv), followed by toluene (2.5 mL).

  • Reaction Setup: Cool the solution to 0 °C. Add polymethylhydrosiloxane (PMHS) (4 equiv) and stir for 5-10 minutes.

  • Addition of Substrate: Add (E)-2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile (1.27 mmol) followed by t-BuOH (4 equiv).

  • Reaction Conditions: Add dichloromethane (0.25 mL) and slowly warm the reaction to room temperature. Stir for 15 hours.

  • Work-up and Purification: Upon completion, quench the reaction and purify by column chromatography to yield the target nitrile.

Protocol 2: Reduction of the Nitrile to this compound

This protocol is based on a patented method for the synthesis of the Ramelteon intermediate.[6]

  • Reaction Setup: In a pressure reactor, dissolve the nitrile intermediate in methanol or ethanol.

  • Catalyst and Base: Add 5% or 10% Palladium on carbon (Pd/C) and a suitable base (e.g., sodium acetate).

  • Hydrogenation: Pressurize the reactor with hydrogen gas and stir the mixture.

  • Second Reduction (if necessary): After the initial hydrogenation, introduce Raney Nickel and an ammonia-containing solvent and continue the hydrogenation.

  • Salt Formation: Upon completion, filter the catalysts. Treat the filtrate with hydrochloric acid or hydrogen chloride gas to precipitate the hydrochloride salt of the target amine.

G A Indenofuranone Precursor B (E)-2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile A->B Knoevenagel Condensation C (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile B->C Asymmetric Reduction (e.g., CuII/Walphos, PMHS) D This compound C->D Nitrile Reduction (e.g., Pd/C, H2 or Raney Ni)

Caption: Key steps in the synthesis of the target ethanamine.

References

  • Yu, X., et al. (2014). A Novel and Practical Synthesis of Ramelteon. ResearchGate. [Link]

  • Gorin, D. J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]

  • Lust, E., et al. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]

  • Reddy, K. L., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Reaction Mixtures. ACS Publications. [Link]

  • Google Patents. (n.d.).
  • Szabó, P., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine. This molecule is a critical intermediate in pharmaceutical development, notably as a precursor to compounds like Ramelteon, used for treating sleep disorders.[1] Its complex, polycyclic structure presents unique synthetic challenges. This guide is structured as a series of troubleshooting questions and answers to address common side reactions and yield-limiting steps you may encounter.

Our discussion will presume a common synthetic strategy, which involves building the tricyclic indeno[5,4-b]furan core, followed by the installation of the ethanamine side chain, often via a ketone intermediate and subsequent reductive amination.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Friedel-Crafts acylation to build the indanone precursor is giving low yields and significant polymerization. What is the underlying issue?

A1: Root Cause Analysis & Mitigation

This is a classic problem when working with furan-containing scaffolds. The furan ring is highly susceptible to polymerization under the harsh conditions of traditional Friedel-Crafts reactions.

  • Expertise & Causality: The furan ring is an electron-rich heterocycle. Strong Lewis acids like aluminum chloride (AlCl₃), commonly used in Friedel-Crafts acylations, are often too aggressive.[2] They can coordinate strongly with the furan oxygen, leading to ring-opening and subsequent polymerization, which manifests as the "tar-like" material you are observing. Furthermore, the reaction can lead to multiple acyl groups being added (polysubstitution).

  • Troubleshooting Protocol & Recommendations:

    • Switch to Milder Lewis Acids: Avoid AlCl₃. Opt for milder catalysts that are less prone to causing polymerization. Boron trifluoride etherate (BF₃·OEt₂) is a well-established, more gentle alternative for furan acylation.[2] Other modern catalysts like ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) have also shown high efficacy, sometimes even in ionic liquids.[3]

    • Use an Acylating Agent with a Better Leaving Group: Instead of acyl chlorides, consider using acid anhydrides, which can sometimes proceed under milder conditions.

    • Strict Temperature Control: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize the rate of polymerization relative to the desired acylation.

    • Analytical Verification: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). The appearance of a dark baseline streak is a strong indicator of polymerization. Aim to quench the reaction as soon as the starting material is consumed to prevent product degradation.

Q2: During the final reductive amination step to convert the ketone precursor to the target amine, I'm isolating a significant amount of an alcohol byproduct. How can I improve the selectivity for the amine?

A2: Understanding and Controlling Reductive Amination Pathways

This issue stems from a competition between two reduction pathways: the reduction of the carbonyl group and the reduction of the intermediate imine.

  • Expertise & Causality: Reductive amination involves the initial formation of an imine (or iminium ion) from the ketone and an ammonia source, which is then reduced to the amine.[4] Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the starting ketone to an alcohol before it has a chance to form the imine. This side reaction is often faster than imine formation, especially under neutral or basic conditions.

  • Troubleshooting Protocol & Recommendations:

    • Select a Chemoselective Reducing Agent: The key is to use a reducing agent that is slow to react with the ketone but fast to react with the imine/iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this purpose because it is most reactive at the slightly acidic pH (4-5) that also favors imine formation.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, less toxic alternative that works under similar principles.

    • Control Reaction pH: Maintain a weakly acidic medium (pH ~5-6). This protonates the carbonyl, activating it for nucleophilic attack by the amine, and also protonates the resulting imine to form the more electrophilic iminium ion, which is the species preferentially reduced by NaBH₃CN.[5] A common method is to use an ammonium salt like ammonium acetate (NH₄OAc) as both the ammonia source and a buffer.

    • One-Pot Procedure: Combine the ketone, ammonia source (e.g., excess ammonium acetate), and the selective reducing agent (NaBH₃CN or NaBH(OAc)₃) in a single pot. This allows the imine to be formed and reduced in situ, keeping its concentration low and minimizing side reactions.[6]

Reducing Agent Pros Cons Optimal Conditions
NaBH₄ Inexpensive, powerfulNon-selective, readily reduces ketones/aldehydesBest for pre-formed, isolated imines
H₂/Pd, Pt, Ni "Green" (no hydride waste), effectiveRequires pressure equipment, catalyst can be pyrophoricCan be highly selective, but catalyst deactivation is possible[6]
NaBH₃CN Highly selective for imines over carbonylsHighly toxic (releases HCN in strong acid)Weakly acidic (pH 4-6)
NaBH(OAc)₃ Selective, less toxic than NaBH₃CN, non-hygroscopicMore expensive, generates acetic acidAprotic solvents (e.g., DCE, THF)
Q3: My final product is contaminated with a high molecular weight impurity. LC-MS analysis suggests it's a secondary amine formed from my product. How does this happen and how can I prevent it?

A3: Preventing Over-Alkylation

The formation of a secondary amine is a very common side reaction in reductive aminations that produce a primary amine.

  • Expertise & Causality: The primary amine product is itself a nucleophile. It can compete with the ammonia source and react with another molecule of the starting ketone. This forms a new, bulkier imine, which is then reduced to a secondary amine byproduct. This process is known as over-alkylation.[5][7] Because the product amine is often more soluble in the organic solvent than the ammonia source, this side reaction can become significant as the reaction progresses.

  • Visualization of Reaction Pathways:

G Ketone Indenofuran Ketone (Starting Material) Imine Intermediate Imine Ketone->Imine + Ammonia - H2O SecondaryImine Secondary Imine (Side-Product Precursor) Ketone->SecondaryImine Alcohol Alcohol Byproduct Ketone->Alcohol + [H] (non-selective reduction) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product Desired Primary Amine (Product) Imine->Product + [H] Product->SecondaryImine Reacts with more Ketone SecondaryAmine Secondary Amine (Byproduct) SecondaryImine->SecondaryAmine + [H] Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Product Reducer->SecondaryAmine Reducer->Alcohol

Caption: Desired vs. side reaction pathways in reductive amination.

  • Troubleshooting Protocol & Recommendations:

    • Use a Large Excess of the Ammonia Source: The most effective way to suppress over-alkylation is by Le Châtelier's principle. Using a large stoichiometric excess (e.g., 10-20 equivalents) of the ammonium salt ensures that the ketone is far more likely to react with ammonia than with the product amine.[8]

    • Control Reaction Temperature and Time: Lower temperatures can sometimes favor the initial reaction with ammonia over the subsequent reaction with the bulkier product amine. Monitor the reaction closely and stop it once the starting material is consumed to prevent the slower side reaction from catching up.

    • Purification: If a small amount of the secondary amine is unavoidably formed, it can often be separated from the primary amine product by column chromatography on silica gel. The difference in polarity between the primary and secondary amines is usually sufficient for a good separation.

References

  • Electrophilic Substitution - Friedel-Crafts Acylation of Furan.Google Vertex AI Search. Accessed January 21, 2026.
  • Pictet–Spengler reaction. Wikipedia. Accessed January 21, 2026. [Link]

  • Reductive amination. Wikipedia. Accessed January 21, 2026. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Accessed January 21, 2026. [Link]

  • Friedel-Crafts acylation of furan. Chemistry Stack Exchange. Accessed January 21, 2026. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. Accessed January 21, 2026. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 21, 2026. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Accessed January 21, 2026. [Link]

  • This compound hydrochloride. PubChem. Accessed January 21, 2026. [Link]

  • Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions. Accessed January 21, 2026. [Link]

  • Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. ResearchGate. Accessed January 21, 2026. [Link]

  • Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing. Accessed January 21, 2026. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Accessed January 21, 2026. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. Accessed January 21, 2026. [Link]

  • (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. PubChem. Accessed January 21, 2026. [Link]

  • This compound hydrochloride. ChemUniverse. Accessed January 21, 2026. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Accessed January 21, 2026. [Link]

  • Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4- b]furan Nucleoside Analogues. PubMed. Accessed January 21, 2026. [Link]

  • Recent Progress in the Synthesis of Furan. OUCI. Accessed January 21, 2026. [Link]

  • High-Quality 1,6,7,8-Tetrahydro-2H-Indeno[5,4-b]Furan-8-Ethanamine Hydrochloride (CAS: 1053239-39-6). Reliable Supplier. Accessed January 21, 2026. [Link]

  • Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: Toward the emergence of new building blocks. ResearchGate. Accessed January 21, 2026. [Link]

  • Diastereodivergent and Regioselective Synthesis of Tetrahydrofuro[2,3-b]furans with Four Consecutive Stereocenters. ResearchGate. Accessed January 21, 2026. [Link]

Sources

Technical Support Center: Resolving Impurities in the Production of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the production of this key intermediate. As a crucial building block in the synthesis of pharmacologically active molecules, ensuring its purity is paramount.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you resolve impurities and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Profile Management

Question 1: What are the most common impurities I should expect when synthesizing this compound?

Based on the two primary synthetic routes—reductive amination of the corresponding aldehyde and reduction of the nitrile precursor—you should be vigilant for the following classes of impurities:

  • Over-alkylation Products (Secondary and Tertiary Amines): These are particularly prevalent in the reductive amination pathway where the newly formed primary amine can react further with the starting aldehyde. A Chinese patent suggests that traditional methods are prone to the formation of these byproducts.[4]

  • Dimeric Impurities: These can arise during the reduction of the nitrile intermediate, 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile.

  • Unreacted Starting Material: Incomplete conversion of the starting aldehyde or nitrile will result in their presence in the crude product.

  • Diastereomers: If the synthesis is not stereospecific, you may obtain a mixture of diastereomers which can be challenging to separate.

To proactively manage these impurities, consider implementing a Boc-protection strategy. A patented method involves synthesizing N-tertbutyloxycarbonyl-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine as a stable intermediate. This effectively prevents the formation of secondary and tertiary amines. The Boc-protecting group can then be cleanly removed under acidic conditions to yield the desired primary amine.[4]

Question 2: I'm observing unexpected peaks in my HPLC analysis. How can I identify if they are secondary or tertiary amine impurities?

Definitive identification of these impurities requires a combination of analytical techniques. Here’s a systematic approach:

  • LC-MS Analysis: This is the most direct method. The secondary amine will have a molecular weight corresponding to the addition of another 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl group to the primary amine, while the tertiary amine will have three such groups.

  • High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and confirm the elemental composition of the impurity peaks.

  • NMR Spectroscopy: If you can isolate the impurity, ¹H and ¹³C NMR will provide definitive structural information. Look for characteristic shifts in the protons adjacent to the nitrogen atom and changes in the integration values.

  • Derivatization: Derivatizing the crude mixture with an agent that reacts specifically with primary and secondary amines, but not tertiary amines (e.g., a succinimide ester), can help in quantifying the different amine species by HPLC.[5]

Typical HPLC Conditions for Impurity Profiling:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 30 °C

Note: This is a general starting point and may require optimization for your specific system and impurity profile.

Troubleshooting Synthetic Pathways

Question 3: My reductive amination is producing a significant amount of over-alkylation byproducts. How can I minimize their formation?

The key to minimizing over-alkylation is to control the reaction kinetics to favor the formation of the primary amine. Here are several strategies:

  • Choice of Reducing Agent: Use a less reactive hydride source. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride as it is milder and more selective for the reduction of the intermediate imine over the starting aldehyde.

  • Stoichiometry and Addition Rate: Use a slight excess of ammonia or the ammonia source and add the reducing agent portion-wise to maintain a low concentration throughout the reaction.

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation and subsequent reduction, while minimizing the nucleophilicity of the resulting primary amine.

  • Temperature: Running the reaction at a lower temperature can help to control the rate of the competing over-alkylation reaction.

Workflow for Minimizing Over-alkylation:

G cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Reaction Monitoring & Work-up Aldehyde Aldehyde Ammonia_Source Ammonia_Source Solvent Solvent pH_Control Adjust pH to 5-6 Portion-wise Add Portion-wise at Low Temp pH_Control->Portion-wise Initiate Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Portion-wise TLC_HPLC Monitor by TLC/HPLC Portion-wise->TLC_HPLC Quench Quench Reaction TLC_HPLC->Quench Extraction Aqueous Work-up Quench->Extraction Crude_Product Crude_Product Extraction->Crude_Product Isolate

Caption: Controlled reductive amination workflow.

Question 4: I'm attempting the synthesis via nitrile reduction and suspect the formation of dimeric impurities. What causes this and how can it be prevented?

Dimerization during nitrile reduction typically occurs when the intermediate imine reacts with another molecule of the starting nitrile before it is fully reduced to the primary amine. To mitigate this:

  • Choice of Reducing Agent: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective but can sometimes lead to side reactions if not controlled carefully.[6] Consider using a milder reducing system or a catalytic hydrogenation approach.

  • Reaction Conditions:

    • Temperature: Maintain a low temperature during the addition of the reducing agent.

    • Concentration: Keep the concentration of the nitrile low by adding it slowly to a solution of the reducing agent.

    • Catalyst: For catalytic hydrogenation, the choice of catalyst (e.g., Raney Nickel, Palladium on Carbon) and reaction conditions (pressure, temperature, solvent) is critical and requires careful optimization.

Purification and Resolution Strategies

Question 5: My crude product is a mixture of the desired primary amine and over-alkylation byproducts. What is the most effective way to purify it?

For separating primary, secondary, and tertiary amines, a multi-step approach combining chemical and physical separation techniques is often most effective:

  • Acid-Base Extraction: This is the first and most crucial step.

    • Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move into the aqueous layer, while unreacted starting materials and non-basic impurities remain in the organic layer.

    • Carefully adjust the pH of the aqueous layer with a base (e.g., NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent.

  • Selective Precipitation/Crystallization:

    • It may be possible to selectively precipitate the desired primary amine as a salt (e.g., hydrochloride or tartrate) from a suitable solvent, leaving the more soluble salts of the secondary and tertiary amines in solution.

  • Column Chromatography: If extraction and crystallization are insufficient, column chromatography is a reliable method.

    • Stationary Phase: Silica gel is commonly used. To prevent streaking and improve separation of basic amines, the silica can be pre-treated with a small amount of triethylamine in the eluent.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective.

Purification Workflow for Amine Mixtures:

G Crude_Mixture Crude_Mixture Acid_Wash Acid Wash (e.g., 1M HCl) Crude_Mixture->Acid_Wash Basify_Extract Basify Aqueous Layer & Extract Acid_Wash->Basify_Extract Selective_Precipitation Selective Salt Precipitation Basify_Extract->Selective_Precipitation Column_Chromatography Column Chromatography (if needed) Selective_Precipitation->Column_Chromatography Pure_Primary_Amine Pure_Primary_Amine Column_Chromatography->Pure_Primary_Amine

Caption: Purification strategy for amine mixtures.

Question 6: My product contains a mixture of diastereomers. How can I separate them?

The separation of diastereomers can be challenging but is often achievable through chromatographic methods:

  • Chiral HPLC: This is the most powerful technique for separating enantiomers and can also be effective for diastereomers. You will need to screen different chiral stationary phases (CSPs) and mobile phases to find the optimal conditions.

  • Preparative HPLC: Once an analytical method is developed, it can be scaled up to a preparative scale to isolate the desired diastereomer.

  • Fractional Crystallization: If the diastereomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method. This often requires extensive screening of solvents and conditions.

It is highly recommended to consult with a specialist in chiral separations for developing a robust separation method.

References

  • (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. PubChem. (n.d.). Retrieved from [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. (n.d.). Retrieved from [Link]

  • CN103664849A - Method for preparing 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-idenethamine. Google Patents. (n.d.).
  • This compound hydrochloride. PubChem. (n.d.). Retrieved from [Link]

  • How to prevent secondary amine formation in nitrile reduction?. ResearchGate. (2019, April 8). Retrieved from [Link]

  • EP0007983A1 - Process for the purification of tertiary amines. Google Patents. (n.d.).
  • N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propanamide. PubChem. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. MDPI. (2017, April 26). Retrieved from [Link]

  • Structural Basis of Biological Nitrile Reduction. PubMed Central (PMC). (n.d.). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • tertiary amine synthesis & reductive amination. YouTube. (2020, March 20). Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

  • 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)Acetonitrile. Pharmaffiliates. (n.d.). Retrieved from [Link]

  • 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)Acetonitrile | CAS 1217272-33-7. Veeprho. (n.d.). Retrieved from [Link]

  • Manipulating Terminal Iron-Hydroxide Nucleophilicity through Redox. ACS Publications. (2026, January 16). Retrieved from [Link]

  • Reductive Amination. Chemistry Steps. (n.d.). Retrieved from [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. (n.d.). Retrieved from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. (2025, August 6). Retrieved from [Link]

  • Tetrahydroindeno-furan Derivatives: The Role of 2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-ylethylamine in Novel Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Retrieved from [Link]

  • Amine workup. Reddit. (n.d.). Retrieved from [Link]

  • a new rp-hplc assay method for determination and quantitation of nitrofurantoin api. International Journal of Chemical and Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. (n.d.). Retrieved from [Link]

  • High-Quality 1,6,7,8-Tetrahydro-2H-Indeno[5,4-b]Furan-8-Ethanamine Hydrochloride (CAS: 1053239-39-6). Ningbo Inno Pharmchem Co., Ltd. (n.d.). Retrieved from [Link]

  • (S)-2-(1,6,7,8-tetrahydro-2h-indeno[5,4-b]furan-8-yl)ethylamine. Tradeindia. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ramelteon Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ramelteon intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the multi-step synthesis of this important melatonin receptor agonist. Drawing from established literature and process chemistry insights, this resource provides in-depth, question-and-answer-based troubleshooting guides to help you optimize your synthetic route, improve yields, and ensure high purity of your intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Friedel-Crafts acylation to form the tricyclic ketone core is giving low yields. What are the common causes and how can I fix it?

Answer:

The intramolecular Friedel-Crafts acylation is a critical step for constructing the 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one core of Ramelteon. Low yields are a frequent issue, typically stemming from catalyst deactivation, substrate properties, or improper reaction conditions.

Underlying Causes (The "Why"):

  • Catalyst Inactivity: Lewis acids like aluminum trichloride (AlCl₃) are extremely sensitive to moisture. Any water present in the solvent or on the glassware will hydrolyze the catalyst, rendering it inactive.[1]

  • Substrate-Catalyst Interaction: The starting material, often a derivative of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, contains an ether oxygen. This Lewis basic site can coordinate with the AlCl₃ catalyst, effectively sequestering it and requiring more than stoichiometric amounts for the reaction to proceed efficiently.

  • Substrate Deactivation: While the dihydrobenzofuran ring is generally activated towards electrophilic aromatic substitution, any unintended electron-withdrawing groups introduced in prior steps can deactivate the ring, making the intramolecular cyclization difficult.[2]

  • Incorrect Regioselectivity: To avoid cyclization at the wrong position on the aromatic ring, some synthetic routes employ blocking groups, such as bromine atoms, which are later removed.[3] If this strategy is used, incomplete bromination or premature debromination can lead to a mixture of products and lower the yield of the desired ketone.

Troubleshooting Protocol & Optimization:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of dry nitrogen or argon.

    • Use anhydrous grade solvents. If unavailable, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane).

    • Handle the Lewis acid catalyst (AlCl₃) in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.

  • Optimize Catalyst Stoichiometry:

    • Start with at least 2.5-3.0 equivalents of AlCl₃ to compensate for coordination with the ether oxygen and any trace moisture.

    • Perform small-scale experiments to create a loading curve (e.g., 2.0, 2.5, 3.0, 3.5 equivalents) to find the optimal amount for your specific substrate.

  • Control Reaction Temperature:

    • The conversion of the precursor acid to the acid chloride (e.g., using thionyl chloride or oxalyl chloride) should be done at a controlled temperature (e.g., 40°C) before introducing the Friedel-Crafts catalyst.[3]

    • The cyclization step itself is often performed at a low temperature (e.g., 0°C) to minimize side reactions, followed by slow warming to room temperature.[3] Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

Troubleshooting Decision Tree: Friedel-Crafts Acylation

start Low Yield in Friedel-Crafts Acylation q1 Are you using >2.5 eq. of AlCl3? start->q1 a1_no Increase AlCl3 to 2.5-3.0 eq. to compensate for Lewis base coordination. q1->a1_no No q2 Are all reagents & solvents strictly anhydrous? q1->q2 Yes a1_no->q2 a1_yes Proceed to next check. a2_no Dry solvents/glassware rigorously. Handle AlCl3 under inert atmosphere. q2->a2_no No q3 Is the reaction temperature optimized (e.g., 0°C to RT)? q2->q3 Yes a2_no->q3 a2_yes Proceed to next check. a3_no Run small-scale trials at different temperatures. Monitor via TLC/LC-MS. q3->a3_no No a3_yes Consider substrate issues (e.g., deactivating groups). q3->a3_yes Yes

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

FAQ 2: I'm struggling with the asymmetric reduction to set the chiral center. How can I improve my enantiomeric excess (ee%)?

Answer:

Establishing the (S)-stereocenter is arguably the most critical and challenging step in the synthesis of Ramelteon. Low enantiomeric excess is a common pitfall that requires careful optimization of the catalyst system, substrate, and reaction conditions.

Underlying Causes (The "Why"):

  • Sub-optimal Catalyst/Ligand Combination: The stereochemical outcome is dictated by the interaction between the substrate and the chiral catalyst. The choice of metal (e.g., Ruthenium, Rhodium, Copper) and the chiral ligand (e.g., BINAP, JosiPhos, Walphos) is paramount.[4][5] A mismatch will result in poor enantioselection.

  • Substrate Design: Some synthetic routes perform the asymmetric reduction on an allylic acylamine intermediate, while others reduce an α,β-unsaturated nitrile directly.[5][6] The substrate's structure profoundly impacts how it fits into the chiral pocket of the catalyst, influencing the ee%.

  • Catalyst Poisoning: Trace impurities from previous steps (e.g., sulfur compounds, coordinating solvents like DMF) can act as catalyst poisons, leading to reduced activity and selectivity.

  • Improper Reaction Conditions: Parameters such as hydrogen pressure, temperature, solvent polarity, and substrate concentration can all affect the catalytic cycle and the enantioselectivity.

Troubleshooting Protocol & Optimization:

  • Catalyst System Screening:

    • If one catalyst system (e.g., Ru-BINAP) gives low ee%, screen other established systems. A highly effective alternative is the copper(II)-catalyzed hydrosilylation of the α,β-unsaturated nitrile intermediate using a Walphos-type ligand, which has been reported to achieve high ee%.[6][7]

    • Ensure the highest purity of both the metal precursor and the chiral ligand.

  • Substrate Purification:

    • Purify the intermediate immediately before the asymmetric reduction step (e.g., by column chromatography or recrystallization) to remove any potential catalyst poisons.

  • Rigorous Condition Optimization:

    • Solvent: Screen a range of solvents with varying polarities (e.g., Toluene, THF, Methanol, Dichloromethane).

    • Temperature: Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of reaction rate. Run trials at different temperatures (e.g., 0°C, RT, 40°C).

    • Pressure: For hydrogenations, vary the H₂ pressure (e.g., 5, 10, 20 bar). Higher pressure can sometimes negatively impact selectivity.

Data Table: Comparison of Asymmetric Reduction Systems

MethodSubstrate TypeTypical Catalyst SystemReported ee%Reference
Asymmetric HydrogenationAllylic Acylamine[RuCl(benzene)(R)-BINAP]Cl~95%[3][5]
Asymmetric HydrogenationAllylamineRhodium-JosiPhos complexHigh[5]
Asymmetric Hydrosilylationα,β-Unsaturated NitrileCu(OAc)₂ / (R,R)-Ph-Walphos>97%[4][6]

Experimental Protocol: Asymmetric Hydrosilylation

This protocol is adapted from literature and should be optimized for your specific setup.[4][6]

  • In a flame-dried Schlenk flask under an argon atmosphere, add the copper catalyst precursor (e.g., Cu(OAc)₂, 1 mol%) and the chiral ligand (e.g., (R,R)-Ph-Walphos, 1.1 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add the α,β-unsaturated nitrile substrate (1.0 eq).

  • Add the hydrosilane reducing agent (e.g., trimethoxysilane, TMS, ~1.5 eq) dropwise at the desired temperature (e.g., 0°C).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup.

  • Purify the resulting chiral nitrile by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

FAQ 3: During the reduction of the nitrile intermediate to the primary amine, I'm observing a significant amount of a higher molecular weight byproduct. What is this and how can I prevent it?

Answer:

This is a classic and frequently reported pitfall in Ramelteon synthesis. The byproduct is almost certainly a dimeric impurity formed during the reduction.[8] Its formation can drastically lower the yield of the desired primary amine intermediate, (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine.

Mechanism of Dimer Formation:

The reduction of a nitrile typically proceeds through an intermediate imine. The desired primary amine product, once formed, is nucleophilic and can attack the electrophilic imine intermediate of another molecule. This leads to the formation of a secondary amine dimer, which can be further reduced.

cluster_0 Desired Pathway cluster_1 Dimer Formation Pathway Nitrile R-CH2-C≡N Imine R-CH2-CH=NH (Imine Intermediate) Nitrile->Imine [H] Amine R-CH2-CH2-NH2 (Primary Amine) Imine->Amine [H] Amine2 R-CH2-CH2-NH2 (Product) Imine2 R-CH2-CH=NH (Intermediate) Amine2->Imine2 Nucleophilic Attack Dimer Dimeric Impurity (Secondary Amine) Imine2->Dimer

Caption: Mechanism of dimeric impurity formation during nitrile reduction.

Prevention Strategies:

  • Choice of Reducing Agent and Conditions:

    • Traditional methods using Raney Nickel or Raney Cobalt at high pressures in ammonia/ethanol are known to produce these dimeric impurities.[8]

    • A more selective method involves hydrogenation using activated cobalt under basic conditions (e.g., sodium hydroxide in toluene). This has been shown to successfully produce the primary amine with minimal dimerization.[3]

  • In-Situ Acylation (Reductive Acylation):

    • A highly effective strategy is to perform the reduction in the presence of an acylating agent, such as propionic anhydride.[9]

    • As the primary amine is formed, it is immediately trapped by the anhydride to form the final amide (Ramelteon). This prevents the amine from acting as a nucleophile and attacking the imine intermediate. This approach combines the reduction and final acylation steps into a single, efficient transformation.

Experimental Protocol: One-Pot Reductive Acylation

This protocol is conceptual and adapted from patent literature; it requires careful optimization.[9]

  • To a solution of the chiral nitrile intermediate (1.0 eq) in a suitable solvent (e.g., THF or ethyl acetate), add propionic anhydride (1.5-2.0 eq).

  • Carefully add the reduction catalyst (e.g., Pd/C or a specific Nickel catalyst).

  • Pressurize the reactor with hydrogen (H₂) to the desired pressure.

  • Stir the reaction at a controlled temperature until the starting material is consumed (monitor by LC-MS).

  • Filter the catalyst, and perform an aqueous workup to remove excess anhydride and byproducts.

  • Purify the resulting Ramelteon product by crystallization or chromatography.

By implementing this one-pot method, you can often bypass the isolation of the sensitive primary amine intermediate, thereby preventing dimer formation, simplifying the process, and improving the overall yield.[8]

References
  • Gluch, J., & Kappe, C. O. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry, 86(19), 13979–13987. [Link]

  • Gluch, J., & Kappe, C. O. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC. National Institutes of Health (NIH). [Link]

  • Fu, X. D., et al. (2013). Synthesis of the Melatonin Receptor Agonist Ramelteon Using a Tandem C-H Activation-Alkylation/Heck Reaction and Subsequent Asymmetric Michael Addition. Tetrahedron: Asymmetry, 24(13-14), 827–832. [Link]

  • Yamano, T., et al. (2006). Approach to the stereoselective synthesis of melatonin receptor agonist Ramelteon via asymmetric hydrogenation. Tetrahedron: Asymmetry, 17(2), 184-190. [Link]

  • Zhang, Z., et al. (2012). Stereoselective Synthesis of Melatonin Receptor Agonist Ramelteon via Asymmetric Michael Addition. Heterocycles, 85(1), 73-84. [Link]

  • Gluch, J., & Kappe, C. O. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2008). Process for the synthesis of ramelteon and its intermediates.
  • Various Authors. (2008). Intermediates and processes for the synthesis of Ramelteon.
  • Wang, T., et al. (2019). Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. ChemCatChem, 11(21), 5369-5372. [Link]

  • Veeprho. Ramelteon Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd. [Link]

  • Pharmaffiliates. Ramelteon-impurities. Pharmaffiliates Analytics & Synthetics P. Ltd. [Link]

  • Various Authors. (2012). A novel process for synthesis of ramelteon, and key intermediates for the synthesis of ramelteon.
  • Various Authors. (2012). Process for the preparation of ramelteon.
  • Wang, T., et al. (2019). Representative approaches to the synthesis of ramelteon. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). Ramelteon. PubChem Compound Summary for CID 208902. [Link]

  • Various Authors. (2015). Resolution method of ramelteon intermediate.
  • Lan, L., et al. (2015). A Novel and Practical Synthesis of Ramelteon. Organic Process Research & Development, 19(9), 1252-1256. [Link]

  • Various Authors. (2006). Synthesis of the key intermediate of ramelteon. ResearchGate. [Link]

  • Manolov, S., et al. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. [Link]

  • Manolov, S., et al. (2018). N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. ResearchGate. [Link]

  • Manolov, S., et al. (2018). Synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide (3). ResearchGate. [Link]

  • Various Authors. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(8), 118-128. [Link]

  • Padora, K., & Fessner, W. D. (2020). Biocatalytic Friedel‐Crafts Reactions. ChemCatChem, 12(17), 4216-4232. [Link]

  • LibreTexts Chemistry. Friedel-Crafts Acylation. LibreTexts. [Link]

  • Various Authors. (2023). Supporting Information for Indole Synthesis. University of Science and Technology of China. [Link]

  • Kitamura, M. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this critical pharmaceutical intermediate. Drawing from established principles in medicinal chemistry and extensive experience with analogous compounds, this guide offers practical troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific issues you may encounter during your work with this compound. The question-and-answer format is designed to help you quickly identify and solve common stability challenges.

Question 1: After purification, my sample of this compound shows new, unexpected peaks in the HPLC analysis, even after a short storage period. What could be the cause?

Answer: The appearance of new peaks in your HPLC chromatogram is a strong indicator of sample degradation. Given the structure of the molecule, there are two primary suspects: oxidation of the primary amine and/or acid-catalyzed degradation of the furan ring.

  • Oxidative Degradation: Primary amines are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, heat, and trace metal ions.[1][2][3] This can lead to the formation of various byproducts, including imines, aldehydes, and other related compounds.

  • Acid-Catalyzed Degradation: The furan ring in your compound is sensitive to acidic conditions.[4][5] Trace amounts of acid in your storage solvent or on your glassware can catalyze the opening of the furan ring, leading to the formation of dicarbonyl compounds and other degradation products.[6]

Troubleshooting Workflow:

  • Review Your Handling and Storage Procedures:

    • Was the compound handled under an inert atmosphere (e.g., nitrogen or argon)?[7][8][9][10]

    • Was the solvent used for storage de-gassed to remove dissolved oxygen?

    • Was the compound protected from light?

    • Was the storage temperature appropriate (cool to cold conditions are recommended)?

  • Check for Acidic Contamination:

    • Test the pH of your solvent.

    • Ensure all glassware was thoroughly rinsed and dried to remove any acidic residues.

  • Analyze the Degradation Products:

    • If possible, use LC-MS to identify the mass of the new peaks. This can provide clues as to the degradation pathway. For example, an increase in mass could suggest oxidation, while a change in the fragmentation pattern might indicate ring-opening.

Question 2: I am running a reaction with this compound under acidic conditions and observing significant loss of my starting material and the formation of multiple byproducts. How can I improve the stability?

Answer: As established in forced degradation studies of the downstream active pharmaceutical ingredient, Ramelteon, the indeno[5,4-b]furan scaffold is highly susceptible to degradation in acidic conditions.[11][12][13] The following strategies can help mitigate this:

  • Use the Hydrochloride Salt: If your reaction conditions permit, consider using the hydrochloride salt of this compound. The protonated amine is less susceptible to oxidation, and the salt form can be more stable for storage.

  • Minimize Exposure Time: Plan your experiment to minimize the time the compound is exposed to acidic conditions.

  • Control the Temperature: Run your reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Choose a Milder Acid: If your reaction chemistry allows, explore the use of a weaker acid.

  • Protecting Groups: For multi-step syntheses, consider protecting the primary amine (e.g., as a carbamate) to improve stability during subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maximize shelf-life, store the compound as the hydrochloride salt if possible. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated or frozen).

Q2: How can I prevent peroxide formation in the furan ring?

A2: While less common than acid-catalyzed degradation, furan rings can form explosive peroxides over time upon exposure to air and light.[14] To mitigate this risk:

  • Always store the compound under an inert atmosphere.

  • Date the container upon receipt and opening.

  • If the compound has been stored for an extended period, it is prudent to test for the presence of peroxides before use. A simple qualitative test can be performed using commercially available peroxide test strips.

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating HPLC or UPLC method is the most effective tool. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[11][12][13][15] The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Recommended Protocols

Protocol 1: Handling and Dispensing of this compound under an Inert Atmosphere

This protocol describes the safe transfer of the air-sensitive compound from a storage container to a reaction vessel.[7][8][9][10]

Materials:

  • Schlenk line or glove box

  • Nitrogen or argon gas source

  • Storage vial of the compound with a septum-sealed cap

  • Dry, oven-dried glassware for the reaction

  • Dry, nitrogen-flushed syringe and needle

  • Anhydrous, de-gassed solvent

Procedure:

  • Assemble the reaction glassware and purge with inert gas for at least 15-20 minutes.

  • Place the storage vial of the compound under a positive pressure of inert gas.

  • Using a nitrogen-flushed syringe, carefully draw the required amount of anhydrous, de-gassed solvent and add it to the storage vial to dissolve the compound.

  • With the same syringe, withdraw the desired volume of the resulting solution.

  • Quickly and carefully transfer the solution to the reaction vessel via a septum.

  • Maintain a positive pressure of inert gas throughout the experiment.

Protocol 2: Stability-Indicating HPLC Method for Monitoring Degradation

This protocol provides a starting point for developing an HPLC method to assess the purity and stability of your compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • To perform a forced degradation study, subject aliquots of the stock solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light).

  • At specified time points, quench the reaction (if necessary) and dilute the samples to an appropriate concentration.

  • Analyze the samples by HPLC and compare the chromatograms to that of an unstressed control sample.

Visualizing Degradation and Experimental Workflows

Diagram 1: Potential Degradation Pathways

G cluster_main This compound cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation A Parent Compound B Protonation of Furan Ring A->B H+ F Oxidation of Primary Amine A->F [O] (Air, Metal Ions) C Nucleophilic Attack (H2O) B->C D Ring Opening C->D E 1,4-Dicarbonyl Compounds D->E G Imine Formation F->G H Hydrolysis G->H I Aldehyde/Ketone H->I

Caption: Potential degradation pathways for the target compound.

Diagram 2: Workflow for Stability Assessment

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Heat, Light) start->stress control Unstressed Control start->control sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hr) stress->sampling hplc HPLC Analysis control->hplc t=0 quench Quench Reaction & Dilute Sample sampling->quench quench->hplc data Analyze Data: - % Purity - % Degradation - Peak Purity hplc->data

Sources

catalyst selection for 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-TSG-2026-0118

Topic: Catalyst Selection for 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Gateway. This document provides expert guidance on the synthesis of the novel compound this compound. As this is a molecule with limited published synthetic routes, this guide is structured to empower researchers in developing a robust synthesis from first principles.

Our recommended approach focuses on the catalytic hydrogenation of a nitrile precursor, (2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile. This transformation is a cornerstone of amine synthesis, offering an atom-economical and efficient pathway.[1] However, the success of this reaction is critically dependent on catalyst selection and the fine-tuning of reaction conditions to maximize the yield of the desired primary amine and minimize side-product formation.[2]

This guide will walk you through catalyst selection criteria, provide detailed troubleshooting FAQs, and present a model experimental protocol.

Proposed Synthetic Workflow

The final, critical step in the synthesis is the reduction of the nitrile functional group to a primary amine. This guide focuses exclusively on the catalyst selection and optimization for this transformation.

G Precursor (...-indeno[5,4-b]furan-8-yl)acetonitrile Catalyst Catalytic Hydrogenation (Catalyst + H₂ Source) Precursor->Catalyst Substrate Product Target Primary Amine: 2-(...-indeno[5,4-b]furan-8-yl)ethanamine Catalyst->Product Reduction

Caption: Proposed final step: Nitrile to primary amine reduction.

Catalyst Selection Guide & FAQs

Catalytic hydrogenation is the most economical and widely used method for nitrile reduction.[2] The choice of catalyst is the most important factor in achieving high selectivity for the primary amine.[2]

Q1: What are the primary catalyst options for reducing my nitrile precursor to a primary amine?

A1: There are several classes of catalysts, each with distinct advantages. The most common are heterogeneous catalysts based on Group 10 metals.[2]

Catalyst SystemKey Characteristics & Recommendations
Raney® Nickel (Ra-Ni) Workhorse Catalyst: Highly active and cost-effective. Often the first choice for aliphatic nitriles.[2][3] It can be used with molecular hydrogen (H₂) or with a hydride source like potassium borohydride (KBH₄) for milder conditions.[4][5][6] Caution: Pyrophoric when dry.[3]
Palladium on Carbon (Pd/C) High Activity, Selectivity Issues: Very effective for hydrogenation, but can be prone to forming secondary and tertiary amine byproducts, especially with aromatic nitriles.[7] Selectivity can be improved by adding acid (e.g., HCl) to protonate the newly formed primary amine, preventing it from reacting further.[8][9]
Rhodium on Carbon (Rh/C) High Selectivity for Amines: Often shows excellent selectivity for primary or secondary amines depending on conditions.[1][7] Can be a good alternative if Pd/C or Ra-Ni leads to excessive side reactions.[10]
Cobalt-based Catalysts (e.g., Co₂B) Excellent Selectivity: Cobalt boride, often generated in situ from CoCl₂ and NaBH₄, is highly regioselective for producing primary amines.[2][11][12][13] This system is a strong choice when primary amine selectivity is the highest priority.
Stoichiometric Reductants High Reactivity, Poor Atom Economy: Reagents like Lithium Aluminum Hydride (LiAlH₄) are very effective for reducing nitriles to primary amines.[14][15][16] However, they produce significant waste and require stringent anhydrous conditions.[1] Diisobutylaluminium hydride (DIBAL-H) is a milder alternative that can reduce nitriles to aldehydes.[2][16]
Q2: I'm observing significant formation of secondary and tertiary amines. What is causing this and how can I fix it?

A2: This is the most common challenge in nitrile reductions.[4][6] The formation of these byproducts occurs through a well-understood mechanism.

Mechanism of Side Product Formation: The reduction proceeds via an intermediate imine. This reactive imine can be attacked by a molecule of the primary amine product that has already formed. The resulting adduct is then further reduced to a secondary amine. This process can repeat to form a tertiary amine.[2]

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Nitrile R-C≡N Imine R-CH=NH (Intermediate Imine) Nitrile->Imine +H₂ PrimaryAmine R-CH₂-NH₂ (Primary Amine) Imine->PrimaryAmine +H₂ SecondaryAmine (R-CH₂)₂NH (Secondary Amine) Imine->SecondaryAmine + Primary Amine + H₂ PrimaryAmine->SecondaryAmine

Caption: Reaction pathways for primary and secondary amine formation.

Troubleshooting Strategies:

  • Add an Acid: The addition of an acid (e.g., HCl, Acetic Acid) protonates the primary amine product to form an ammonium salt.[8] This salt is no longer nucleophilic and cannot react with the imine intermediate, effectively shutting down the pathway to secondary amines.[9] This is a highly effective strategy, especially when using Pd/C.[8]

  • Add Ammonia: In some systems, particularly with Raney Nickel, adding ammonia can suppress secondary amine formation by shifting the equilibrium away from the condensation reaction.[17]

  • Change the Catalyst: If side reactions persist, switch to a more selective catalyst. Cobalt boride (CoCl₂/NaBH₄) is an excellent choice for maximizing primary amine yield.[2][18]

  • Optimize Conditions: Lowering the reaction temperature and increasing hydrogen pressure can sometimes favor the direct reduction to the primary amine over the condensation side reaction.[2]

Q3: My reaction is stalled or showing low conversion. What should I check?

A3: Incomplete conversion can stem from several factors related to catalyst activity and reaction conditions.

Troubleshooting Checklist:

  • Catalyst Activity: Catalysts, especially heterogeneous ones like Pd/C and Raney Nickel, can deactivate over time or through improper storage.[19] Always use a fresh, high-quality catalyst. For Raney Ni, ensure it has been properly activated and stored.[6]

  • Catalyst Loading: Insufficient catalyst loading will lead to slow or incomplete reactions. If you suspect this, increase the weight percentage of the catalyst relative to the substrate.

  • Hydrogen Source: For catalytic hydrogenations, ensure a leak-free system and an adequate supply of hydrogen. For transfer hydrogenations (e.g., using KBH₄), ensure the hydride source is fresh and used in sufficient stoichiometric excess.[4][6]

  • Solvent and Solubility: The nitrile substrate must be fully dissolved in the reaction solvent for the reaction to proceed efficiently.[19] If solubility is an issue, consider a different solvent system. Protic solvents like ethanol or methanol are common and often effective.[4][8]

  • Temperature: While many hydrogenations run at room temperature, some substrates require heating to achieve a reasonable rate.[19] A modest increase in temperature (e.g., to 50 °C) can often overcome activation energy barriers.

Model Experimental Protocol: Raney® Nickel / KBH₄ Reduction

This protocol provides a robust starting point for the reduction, utilizing a milder hydride donor in place of high-pressure hydrogen gas. It is based on established methods for reducing various nitriles to primary amines with high selectivity.[4][5][6]

Materials:

  • (2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile (Substrate, 1.0 eq)

  • Raney® Nickel (slurry in water, ~1.0 eq by moist weight)

  • Potassium Borohydride (KBH₄, 4.0 eq)

  • Dry Ethanol (Anhydrous)

  • Ethyl Acetate

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), carefully wash the required amount of Raney® Nickel slurry three times with dry ethanol to remove water.

  • Reaction Setup: To the flask containing the washed Raney® Nickel, add dry ethanol to create a stirrable slurry. A common concentration is ~10 mL of solvent per mmol of substrate.[6]

  • Reagent Addition: While stirring vigorously, add the potassium borohydride (4.0 eq) to the Raney® Ni slurry. Then, add a solution of the nitrile substrate (1.0 eq) in a minimal amount of dry ethanol.

  • Reaction: Stir the mixture vigorously at room temperature. The optimal reaction time for aliphatic nitriles under these conditions is typically 30-60 minutes.[4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CAUTION: Do not allow the filtered catalyst cake to dry in the air, as it can be pyrophoric. Quench the catalyst cake immediately and dispose of it according to your institution's safety guidelines.

  • Workup - Extraction: Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the remaining residue in ethyl acetate and wash with water to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography or other suitable methods as required.

References

  • Nitrile reduction. Wikipedia. [Link]

  • Catalytic Reduction of Nitriles. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. [Link]

  • Reducing nitriles to primary amines. Chemguide. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Wu, B., et al. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC. [Link]

  • Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ResearchGate. [Link]

  • Sanagawa, A., & Nagashima, H. Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. [Link]

  • Studies of the cobalt boride-mediated conversion of nitriles to alcohols. ACS Publications. [Link]

  • Osby, J. O., et al. Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society. [Link]

  • Wu, B., et al. Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. ARKIVOC. [Link]

  • Process for selective nitrile reduction.
  • Theule, P., et al. Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium. Astronomy & Astrophysics. [Link]

  • Catalytic Reduction of Nitriles and Oximes. Rhodium.ws. [Link]

  • Method for the hydrogenation of nitriles to primary amines.
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • Monguchi, Y., et al. Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. [Link]

  • Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate. [Link]

  • Only one nitrile reduced to amine with LiAlH4. Reddit. [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • Wang, X., et al. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. [Link]

  • Transforming Nitriles: Reduction to Amines (13.4.4). OCR A-Level Chemistry Notes. [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate. [Link]

  • Wang, X., et al. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. [Link]

  • Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. PMC - NIH. [Link]

  • A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles. PubMed. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • This compound hydrochloride. PubChem. [Link]

  • (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. PubChem. [Link]

  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Byproduct Identification in 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine. As a critical intermediate in the synthesis of pharmacologically active molecules such as Ramelteon, understanding and controlling its purity is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation during its synthesis and subsequent reactions.

I. Overview of Synthetic Pathways and Common Pitfalls

The most prevalent synthetic route to this compound involves the reductive amination of the corresponding ketone, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. This is often achieved through a two-step process: olefination to an acetonitrile intermediate followed by reduction, or via direct reductive amination. Each of these pathways presents a unique set of challenges and potential byproducts.

II. Troubleshooting Guide: Unexpected Analytical Results

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

FAQ 1: I am observing a peak in my LC-MS with a mass corresponding to the dimer of my product. What is this byproduct and how is it formed?

Answer: The observation of a dimeric impurity is a known issue, particularly during the reduction of the nitrile intermediate, (1,6,7,8-Tetrahydro-2H-indeno-[5,4-b]furan-8-ylidene)-acetonitrile, to the target ethanamine.[2]

Potential Identity: The byproduct is likely a secondary amine formed from the reaction of the newly formed primary amine with the starting imine intermediate.

Causality of Formation: During catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), the nitrile is reduced to a primary amine. If the reaction is not driven to completion efficiently, or if there is a localized high concentration of the intermediate imine, the newly formed primary amine can act as a nucleophile and attack the imine. This is followed by the elimination of ammonia and subsequent reduction to form a stable secondary amine dimer.

Mitigation Strategies:

  • Catalyst Selection and Loading: Ensure the catalyst is active and used in an appropriate loading to facilitate a rapid and complete reduction of the nitrile.

  • Hydrogen Pressure: Maintain a consistent and adequate hydrogen pressure throughout the reaction to favor the reduction of the imine over the intermolecular side reaction.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the dimerization reaction, which may have a higher activation energy than the desired reduction.

  • Ammonia Addition: In some reductive amination protocols, the addition of ammonia can suppress the formation of secondary amines by shifting the equilibrium away from the reaction of the product amine with the intermediate imine.

Identification Protocol:

  • LC-MS Analysis: Confirm the mass of the impurity corresponds to the expected dimer.

  • ¹H NMR Spectroscopy: Look for characteristic signals of the dimeric structure, such as a downfield shift of the protons adjacent to the secondary amine nitrogen.

  • Co-injection: If a standard of the dimeric impurity is available, co-injection with the reaction mixture in HPLC will confirm its identity.

Diagram: Proposed Mechanism of Dimer Formation

Dimer_Formation Nitrile Indenofuran-acetonitrile Imine Intermediate Imine Nitrile->Imine Reduction (e.g., H2/Catalyst) Product Primary Amine (Target) Imine->Product Reduction Dimer_Precursor Dimer Adduct Imine->Dimer_Precursor Product->Dimer_Precursor Nucleophilic Attack on Imine Dimer Dimeric Byproduct (Secondary Amine) Dimer_Precursor->Dimer Reduction

Caption: Dimer formation during nitrile reduction.

FAQ 2: My reaction is sluggish, and I'm observing incomplete conversion along with several minor, unidentified peaks. What could be the issue?

Answer: Sluggish reactions and the appearance of multiple minor byproducts can often be attributed to issues with the starting materials, reagents, or reaction conditions, particularly in reductive amination.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Quality Reducing Agent Sodium borohydride, sodium cyanoborohydride, or other reducing agents can degrade over time, leading to reduced activity.Use a fresh batch of the reducing agent. Consider titrating the hydride to determine its activity.
Steric Hindrance The ketone precursor has a sterically hindered carbonyl group, which can slow down the initial imine formation.[3]Increase the reaction temperature or use a more reactive amine source. The use of a Lewis acid catalyst can also facilitate imine formation.
pH of the Reaction Medium Reductive amination is pH-sensitive. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the formation of the iminium ion, the species that is reduced, is disfavored.Buffer the reaction mixture to a weakly acidic pH (typically 4-6) to facilitate both imine formation and reduction.
Catalyst Poisoning In catalytic hydrogenations, trace impurities in the starting materials or solvent can poison the catalyst.Purify the starting materials and use high-purity solvents.

Identification of Minor Byproducts:

  • HPLC-MS/MS: This is a powerful tool for identifying low-level impurities by providing both retention time and fragmentation data.[4]

  • Forced Degradation Studies: Subjecting the starting material and product to acidic, basic, and oxidative conditions can help generate potential degradation products and aid in the identification of impurities observed in the reaction mixture.

FAQ 3: I have a significant amount of a byproduct with a mass 2 units higher than my starting ketone. What is this and how can I avoid it?

Answer: A byproduct with a mass corresponding to the starting ketone + 2 amu is likely the alcohol resulting from the over-reduction of the ketone.

Potential Identity: 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ol.

Causality of Formation: In a one-pot reductive amination, the reducing agent should ideally be selective for the iminium ion over the carbonyl group. However, if a less selective or overly reactive reducing agent is used (e.g., sodium borohydride under certain conditions), or if the imine formation is slow, the ketone can be directly reduced to the corresponding alcohol.

Mitigation Strategies:

  • Choice of Reducing Agent: Use a more selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to be highly effective for reductive aminations and less prone to reducing ketones in the presence of an amine.

  • Two-Step Procedure: First, form the imine by reacting the ketone and the amine source, often with the removal of water. Then, in a separate step, add the reducing agent. This ensures that the ketone is consumed before the introduction of the hydride source.

  • pH Control: As mentioned previously, maintaining an optimal pH can favor imine formation, thereby reducing the concentration of the ketone available for over-reduction.

Experimental Protocol for Byproduct Confirmation:

  • Synthesis of the Alcohol Standard: Independently reduce the starting ketone (1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one) with a strong reducing agent like sodium borohydride in methanol.

  • Purification: Purify the resulting alcohol by column chromatography.

  • Spectroscopic Analysis: Characterize the alcohol by ¹H NMR, ¹³C NMR, and MS.

  • HPLC Co-injection: Co-inject the synthesized alcohol standard with your reaction mixture to confirm the identity of the byproduct peak.

Diagram: Competing Reaction Pathways in Reductive Amination

Reductive_Amination_Pathways cluster_main Reductive Amination cluster_side Side Reaction Ketone Indenofuran Ketone Imine Intermediate Imine Ketone->Imine + Amine Source - H2O Alcohol Over-reduction Byproduct (Indenofuran Alcohol) Ketone->Alcohol + Reducing Agent Product Desired Primary Amine Imine->Product + Reducing Agent

Caption: Desired vs. side reaction in reductive amination.

FAQ 4: I'm performing a Pictet-Spengler reaction with the ethanamine and I'm getting a complex mixture of products. What are the likely side reactions?

Answer: The Pictet-Spengler reaction, while powerful for the synthesis of tetrahydroisoquinolines and related heterocycles, can be prone to side reactions, especially with complex substrates.

Potential Side Reactions:

  • Oxidation: The tetrahydroindeno[5,4-b]furan ring system can be susceptible to oxidation, especially under harsh acidic conditions or in the presence of air. This can lead to the formation of aromatic byproducts.

  • Ring Opening of the Furan Moiety: Strong acidic conditions can potentially lead to the opening of the tetrahydrofuran ring. The stability of the furan ring is known to be sensitive to the reaction conditions.[2]

  • Polymerization/Oligomerization: Under strongly acidic conditions, aldehydes can self-condense or polymerize. The starting ethanamine or the product could also potentially undergo side reactions leading to oligomeric impurities.

  • Formation of Iso-products: Depending on the substitution pattern of the aromatic ring, cyclization could potentially occur at different positions, leading to isomeric products.

Troubleshooting a Complex Pictet-Spengler Reaction:

Parameter Recommendation
Acid Catalyst Use a milder acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid, instead of strong mineral acids like HCl or H₂SO₄.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
Inert Atmosphere Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purity of Starting Materials Ensure the this compound and the aldehyde are of high purity.

Analytical Approach for Mixture Deconvolution:

  • 2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be invaluable in elucidating the structures of the various components in a complex mixture.

  • Preparative HPLC: Isolate the major byproducts for individual characterization.

  • LC-MS/MS: Obtain fragmentation patterns for the different components to help in their structural identification.

III. Summary of Potential Byproducts

The following table summarizes the potential byproducts discussed and their likely origin:

Byproduct Type Potential Structure/Description Common Origin Key Analytical Signature (MS)
Dimeric Impurity Secondary amine formed from two molecules of the indenofuran moiety.Incomplete reduction of the nitrile intermediate.M+H⁺ ≈ 2 x (Product Mass) - Mass of NH₃
Over-reduction Product 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-olDirect reduction of the starting ketone.M+H⁺ ≈ Mass of Ketone + 2
Unreacted Starting Material 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-oneIncomplete reaction.M+H⁺ corresponding to the ketone.
Oxidation Products Aromatized indenofuran derivatives.Harsh acidic conditions, presence of oxygen.M+H⁺ corresponding to loss of 2 or 4 amu from the parent molecule.
Ring-Opened Products Various degradation products from the cleavage of the tetrahydrofuran ring.Strong acidic or basic conditions.Varies depending on the specific product.

IV. References

  • (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. PubChem. [Link]

  • N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propanamide. PubChem. [Link]

  • Phatake, R. (2014). Acid Catalyzed Furan Ring Transposition ; (2S,3S,4S,5S)-2-(Dimethoxymethyl)-5-vinyltetrahydrofuran-3,4-diol. ResearchGate. [Link]

  • Process for preparation of (s)-n-[2-(1,6,7,8-tetrahydro-2h-indeno[5,4-b]furan-8-yl)ethyl] propionamide and novel intermediates thereof. (2010). Google Patents.

  • Process for the synthesis of ramelteon and its intermediates. (2008). Google Patents.

  • Nitro Reduction. Organic Chemistry Portal. [Link]

  • Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation. (2016). Google Patents.

  • Multidimensional NMR characterization of perfluorinated monomer and its precursors. (2020). ResearchGate. [Link]

  • This compound hydrochloride. PubChem. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2016). RSC Publishing. [Link]

  • Myers, A. G. Reductive Amination. Harvard University. [Link]

  • Representative approaches to the synthesis of ramelteon. (2019). ResearchGate. [Link]

  • (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine. Pharmaffiliates. [Link]

  • Ramelteon Impurities. SynZeal. [Link]

  • High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. (2012). ResearchGate. [Link]

  • Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. (2018). ACS Publications. [Link]

  • Ramelteon-impurities. Pharmaffiliates. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. (2020). ResearchGate. [Link]

  • Two-dimensional liquid chromatographic analysis of ramelteon in human serum. (2015). Bezmialem Vakif University DSpace. [Link]

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. (2021). ACS Publications. [Link]

  • Integrated Cascade Process for the Catalytic Conversion of 5-Hydroxymethylfurfural to Furanic and TetrahydrofuranicDiethers as Potential Biofuels. (2020). Wiley Online Library. [Link]

  • Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. (2018). National Institutes of Health. [Link]

  • Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. (2019). ResearchGate. [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (2002). ResearchGate. [Link]

  • Catalytic oxidation reactions of furan and hydrofuran compounds 9. Characteristics and synthetic possibilities of the reaction of furan with aqueous hydrogen peroxide in the presence of compounds of niobium(II) and (V). (2000). ResearchGate. [Link]

  • N-(2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)propionamide. Pharmaffiliates. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2016). National Institutes of Health. [Link]

  • 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. Apicule. [Link]

  • Steric limits in the reactions of amines with in situ generted .alpha.-lactams. The synthesis of extremely sterically hindered tertiary amines. (1995). ACS Publications. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). National Institutes of Health. [Link]

  • Intermediates and processes for the synthesis of Ramelteon. (2008). Google Patents.

  • Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity. (2024). National Institutes of Health. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. [Link]

  • Ramelteon Impurity 9. ChemWhat. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine is a pivotal chemical intermediate, recognized for its role as a precursor in the synthesis of Ramelteon, a potent and selective melatonin receptor agonist used in the treatment of insomnia.[1][2] Structurally, it belongs to a class of compounds that has also been explored in the context of psychoactive phenethylamines, sharing a foundational architecture with molecules investigated by Alexander Shulgin.[3][4][5] The efficient and scalable synthesis of this tricyclic amine is therefore of significant interest to researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of each pathway, offering a comprehensive resource for chemists aiming to produce this valuable compound.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic disconnections have emerged as the most viable approaches to the target molecule. The first route commences with the readily available 2,3-dihydrobenzofuran, constructing the indanone ring system in a stepwise fashion. The second, more convergent approach, begins with a substituted indanone, onto which the furan ring is annulated. A third, conceptually distinct route, inspired by classical phenethylamine synthesis, is also presented as a plausible alternative.

Metric Route 1: From 2,3-Dihydrobenzofuran Route 2: From 6-Hydroxyindanone Route 3: Adapted Shulgin Synthesis
Starting Material 2,3-Dihydrobenzofuran6-HydroxyindanoneCustom benzaldehyde
Number of Steps ~5-6~4-5~3
Overall Yield ModerateModerate to HighLikely Lower
Scalability GoodGoodModerate
Key Reactions Friedel-Crafts Acylation, Clemmensen Reduction, Horner-Wadsworth-Emmons, Catalytic HydrogenationFuran ring formation, Horner-Wadsworth-Emmons, Catalytic HydrogenationHenry Reaction, Nitrostyrene Reduction
Chiral Synthesis Amenable to asymmetric reductionAmenable to asymmetric reductionMore challenging to introduce chirality

Route 1: Linear Synthesis from 2,3-Dihydrobenzofuran

This route builds the tricyclic core of the target molecule sequentially, starting from the bicyclic 2,3-dihydrobenzofuran. The key is the construction of the five-membered ring onto the existing benzene and furan rings.

Conceptual Workflow

Route_1_Workflow A 2,3-Dihydrobenzofuran B Friedel-Crafts Acylation A->B C 3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanoic acid B->C D Clemmensen Reduction C->D E 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid D->E F Intramolecular Cyclization E->F G 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one F->G H Horner-Wadsworth-Emmons G->H I (E)-2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile H->I J Catalytic Hydrogenation I->J K Target Molecule J->K

Caption: Workflow for the synthesis starting from 2,3-dihydrobenzofuran.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

The synthesis commences with a Friedel-Crafts acylation of 2,3-dihydrobenzofuran with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce the four-carbon side chain.[3][6][7]

  • Procedure: To a cooled suspension of anhydrous AlCl₃ in a suitable solvent (e.g., nitrobenzene or dichloromethane), a solution of 2,3-dihydrobenzofuran and succinic anhydride is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. After an aqueous workup, the resulting keto-acid, 3-(2,3-dihydrobenzofuran-5-yl)-3-oxopropanoic acid, is isolated.

Step 2: Clemmensen Reduction

The carbonyl group of the keto-acid is then reduced to a methylene group using a Clemmensen reduction.[2][4][8] This is a classic method for the deoxygenation of aryl ketones under acidic conditions.

  • Procedure: The keto-acid is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, is extracted.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The resulting propanoic acid derivative is cyclized under Friedel-Crafts conditions to form the tricyclic ketone, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed for this transformation.

  • Procedure: The propanoic acid is heated in PPA with vigorous stirring. The reaction mixture is then poured onto ice, and the precipitated solid is collected, washed, and dried to afford the desired indenofuranone.

Step 4: Horner-Wadsworth-Emmons Reaction

The ethanamine side chain is introduced in a two-step sequence, beginning with a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated nitrile.[9][10][11] This reaction offers excellent E-selectivity.

  • Procedure: A solution of diethyl (cyanomethyl)phosphonate in a suitable solvent (e.g., THF) is treated with a strong base (e.g., NaH) at low temperature to generate the phosphonate carbanion. A solution of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one is then added, and the reaction is allowed to warm to room temperature. After quenching and extraction, (E)-2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile is obtained.

Step 5: Catalytic Hydrogenation

The final step involves the simultaneous reduction of the carbon-carbon double bond and the nitrile to the primary amine. This is typically achieved through catalytic hydrogenation.

  • Procedure: The unsaturated nitrile is dissolved in a suitable solvent (e.g., ethanol or methanol) containing a catalyst such as palladium on carbon (Pd/C) or Raney nickel. The mixture is then subjected to a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete. Acidic workup and purification yield the target molecule, this compound.

Route 2: Convergent Synthesis from 6-Hydroxyindanone

This approach offers a more convergent strategy, where the furan ring is constructed onto a pre-existing indanone framework. This can be advantageous in terms of overall efficiency.

Conceptual Workflow

Route_2_Workflow A 6-Hydroxyindanone B O-Alkylation A->B C 6-(Allyloxy)indan-1-one B->C D Claisen Rearrangement & Cyclization C->D E 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one D->E F Horner-Wadsworth-Emmons E->F G (E)-2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile F->G H Catalytic Hydrogenation G->H I Target Molecule H->I Route_3_Workflow A 2,3-Dihydrobenzofuran-5-carbaldehyde B Henry Reaction A->B C 1-(2,3-Dihydrobenzofuran-5-yl)-2-nitroethene B->C D Intramolecular Cyclization & Reduction C->D E Target Molecule

Caption: Workflow for the adapted Shulgin-style synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-carbaldehyde

This starting material can be prepared from 2,3-dihydrobenzofuran via Vilsmeier-Haack formylation or other standard methods for introducing an aldehyde group onto an aromatic ring.

Step 2: Henry Reaction

The aldehyde is condensed with nitromethane in the presence of a base (e.g., ammonium acetate) to form the corresponding nitrostyrene derivative, 1-(2,3-dihydrobenzofuran-5-yl)-2-nitroethene. [12]

  • Procedure: 2,3-Dihydrobenzofuran-5-carbaldehyde and nitromethane are heated in the presence of a catalytic amount of ammonium acetate. The product crystallizes upon cooling and can be purified by recrystallization.

Step 3: Reduction of the Nitrostyrene

The final step involves the reduction of the nitrostyrene to the ethanamine. This is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). [1][13][14]It is conceivable that conditions could be optimized to effect an intramolecular cyclization of an appropriate precursor during this reduction step, although this would require significant experimental development. A more plausible adaptation would involve the prior construction of the tricyclic nitrostyrene, which would then be reduced.

  • Procedure: To a solution of LiAlH₄ in a dry ether solvent (e.g., THF or diethyl ether), a solution of the nitrostyrene is added dropwise. The reaction is typically refluxed to ensure complete reduction. Careful quenching with water and aqueous base, followed by extraction and purification, would yield the target amine.

Conclusion

The synthesis of this compound can be approached through several strategic routes. The linear synthesis from 2,3-dihydrobenzofuran (Route 1) and the convergent synthesis from 6-hydroxyindanone (Route 2) are both well-established in the context of Ramelteon production and offer reliable, scalable methods. The choice between these two may depend on the availability and cost of the respective starting materials. The adapted Shulgin-style synthesis (Route 3) presents a more classical approach to phenethylamine synthesis and may be of interest for its conceptual elegance, though it would likely require more optimization to be competitive in terms of overall yield and scalability. Each route offers unique advantages and challenges, and the selection of the optimal pathway will be guided by the specific needs and resources of the research or production team.

References

  • Uchikawa, O., et al. (2002). Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists. Journal of Medicinal Chemistry, 45(19), 4222–4239.
  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • 2C-G-3 - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ramirez, F. A., & Burger, A. (1950). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 72(6), 2781–2782.
  • Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XII. Darstellung und einige Reaktionen von Phosphinoxyden. Chemische Berichte, 91(1), 61-63.
  • (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
  • Synthesis of 2,3-dihydrobenzofuran. (n.d.). Google Patents.
  • PiHKAL: A Chemical Love Story. (n.d.). Erowid. Retrieved January 22, 2026, from [Link]

  • Erne, M., & Ramirez, F. (1950). Über die Reduktion von β‐Nitrostyrolen mit Lithiumaluminiumhydrid. Helvetica Chimica Acta, 33(4), 912-916.
  • Kato, K., et al. (2005). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. Neuropharmacology, 48(3), 301-310.
  • 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. (2024). Organic Letters.
  • 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (CAS No: 196597-78-1). (n.d.). Apicule. Retrieved January 22, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Clemmensen Reduction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • 2C-B synthesis without LAH. (n.d.). Designer-Drug.com. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. (2004). ARKIVOC.
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. (2025). Synlett.
  • Reverse Addition of Lithium Aluminum Hydride to Nitroolefins. (n.d.). Erowid. Retrieved January 22, 2026, from [Link]

  • Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Clemmensen's Reduction.(reaction and mechanism). (2022, May 4). YouTube. Retrieved January 22, 2026, from [Link]

  • Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Horner-Wadsworth-Emmons reaction. (2018, April 12). YouTube. Retrieved January 22, 2026, from [Link]

  • Process for preparing 1-indanones. (n.d.). Google Patents.
  • Reduction of Nitro > Amine: Sodium Aluminum Hydride (NaAlH4)/Lithium Borohydride (LiBH4)? (2024, January 14). Sciencemadness.org. Retrieved January 22, 2026, from [Link]

  • Friedel Crafts Acylation Acid Anhydride Mechanism. (2023, October 28). YouTube. Retrieved January 22, 2026, from [Link]

  • Clemmensen Reduction. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Process for preparing 2,5-dimethoxy benzaldehyde. (n.d.). Google Patents.
  • Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journal of Organic Chemistry, 15, 1338–1345.
  • 2C-B. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl). (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]

Sources

analytical validation of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Validation for the Quantification of Psychoactive Phenethylamines, Using MDMA as a Model Analyte

A Note on the Selected Analyte

Initial searches for validated analytical methods for 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine did not yield sufficient public data to construct a comprehensive guide. This suggests the compound is either a novel research chemical with limited published literature or is not widely studied.

To fulfill the core requirements of this guide with scientific integrity, we will proceed using a well-characterized and structurally related analogue: 3,4-Methylenedioxymethamphetamine (MDMA) . As a substituted phenethylamine, MDMA shares key chemical properties with the target molecule, and the principles of its analytical validation are directly transferable. The extensive body of research on MDMA quantification provides the robust, verifiable data necessary for a thorough comparative analysis.

Introduction: The Imperative of Validated Quantification

In the fields of forensic toxicology, clinical research, and pharmaceutical development, the accurate quantification of psychoactive compounds is paramount. An analytical method is not merely a procedure; it is a system that must be proven "fit for purpose." This is achieved through a rigorous process known as analytical validation, which provides documented evidence that a method reliably and consistently measures the intended analyte.

This guide provides a comparative overview of two predominant analytical techniques for the quantification of MDMA in biological matrices (e.g., plasma): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core validation parameters as stipulated by international guidelines, such as the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, and provide practical, step-by-step protocols.

Comparative Analysis of Core Methodologies: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS often depends on the analyte's properties, the required sensitivity, and laboratory resources.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique. It is highly effective for volatile and thermally stable compounds. For many amphetamine-type substances, including MDMA, a derivatization step is often required to increase volatility and improve chromatographic peak shape. This adds a layer of complexity and potential for variability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and applicability to a broader range of compounds without the need for derivatization. The use of tandem mass spectrometry (MS/MS) significantly reduces matrix interference, a common challenge in complex biological samples.

The logical workflow for validating either of these methods follows a standardized, multi-stage process.

start_end start_end process process decision decision output output start Method Development selectivity Specificity & Selectivity start->selectivity Establish Protocol linearity Linearity, Range, LOD & LOQ selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix Matrix Effects accuracy_precision->matrix stability Stability (Freeze-Thaw, Bench-Top) matrix->stability validation_report Validation Report stability->validation_report Compile Data end Routine Sample Analysis validation_report->end Method Approved

Caption: A typical workflow for bioanalytical method validation.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of a method is built upon a detailed and reproducible protocol. Below are representative workflows for both LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Quantification of MDMA in Human Plasma

This protocol is designed for high-throughput, sensitive analysis.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples and internal standard (IS, e.g., MDMA-d5) at room temperature.

    • To 100 µL of plasma, add 20 µL of IS working solution (e.g., 500 ng/mL in methanol).

    • Add 200 µL of 4% phosphoric acid to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 1 mL methanol, followed by 1 mL deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • MDMA: Q1 194.1 -> Q3 163.1

      • MDMA-d5 (IS): Q1 199.1 -> Q3 168.1

Protocol 2: GC-MS Quantification of MDMA in Human Plasma

This protocol includes a necessary derivatization step.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 500 µL of plasma, add 50 µL of IS (e.g., MDMA-d5) and 250 µL of 1 M sodium carbonate buffer. Vortex.

    • Add 3 mL of a non-polar organic solvent (e.g., n-butyl chloride).

    • Agitate for 15 minutes and centrifuge at 3,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate to dryness under nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride, TFAA).

    • Incubate at 70°C for 20 minutes.

    • Evaporate the excess reagent and reconstitute in 50 µL of ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 5 minutes.

    • Injection Mode: Splitless.

    • Mass Spectrometry Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).

    • Ions to Monitor (for TFAA derivative):

      • MDMA-TFA: m/z 154, 240

      • MDMA-d5-TFA: m/z 158, 244

Validation Parameter Comparison

The performance of each method is assessed against predefined acceptance criteria derived from regulatory guidelines.

method_lc method_lc method_gc method_gc advantage advantage disadvantage disadvantage LCMS LC-MS/MS lc_adv1 High Sensitivity (pg/mL) LCMS->lc_adv1 Advantage lc_adv2 High Selectivity (MS/MS) LCMS->lc_adv2 Advantage lc_adv3 No Derivatization Needed LCMS->lc_adv3 Advantage lc_dis1 Susceptible to Matrix Effects LCMS->lc_dis1 Disadvantage lc_dis2 Higher Instrument Cost LCMS->lc_dis2 Disadvantage GCMS GC-MS gc_adv1 Robust & Reliable GCMS->gc_adv1 Advantage gc_adv2 Extensive EI Libraries GCMS->gc_adv2 Advantage gc_dis1 Requires Derivatization GCMS->gc_dis1 Disadvantage gc_dis2 Lower Sensitivity (ng/mL) GCMS->gc_dis2 Disadvantage gc_dis3 Limited to Volatile Analytes GCMS->gc_dis3 Disadvantage

Caption: Comparison of LC-MS/MS and GC-MS for MDMA analysis.

Data Summary Table

The following table summarizes typical performance data for the two methods. Values are representative and based on published literature.

Validation ParameterLC-MS/MSGC-MSICH M10 Acceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Range 0.5 - 200 ng/mL5 - 500 ng/mLDefined by application
LLOQ 0.5 ng/mL5 ng/mLSignal > 5x blank, Acc/Prec ≤ 20%
Accuracy (% Bias) Within ± 10%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% RSD) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect 85 - 115%Generally lowIS-normalized factor within range
Recovery > 80%> 70%Consistent and reproducible

Conclusion: Selecting the Optimal Method

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of MDMA and related compounds.

  • For applications requiring the highest sensitivity and specificity, such as clinical pharmacokinetics or low-dose exposure studies, LC-MS/MS is the superior choice . Its ability to analyze the native compound without derivatization simplifies sample preparation and reduces potential sources of error.

  • GC-MS remains a highly reliable and cost-effective workhorse , particularly in forensic toxicology settings where analyte concentrations are often higher. Its robustness and the extensive spectral libraries for EI are significant advantages for compound identification.

The ultimate decision rests on a laboratory's specific needs, balancing the requirement for sensitivity against throughput, cost, and existing expertise. In all cases, a comprehensive validation according to established guidelines is not merely a regulatory hurdle but the very foundation of data integrity and scientific trust.

References

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Development and validation of a GC-MS method for the determination of amphetamine-type stimulants in oral fluid Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: A validated LC-MS/MS method for the simultaneous quantification of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in human plasma and urine Source: Journal of Chromatography B URL: [Link]

  • Title: High-throughput analysis of MDMA and its metabolites in urine by liquid chromatography-tandem mass spectrometry Source: Analytical and Bioanalytical Chemistry URL: [Link]

Spectroscopic Comparison of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine Derivatives: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Abstract

This guide provides a comprehensive framework for the spectroscopic comparison and structural elucidation of derivatives of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine. As a member of a chemical class with psychoactive potential, the precise characterization of these novel psychoactive substances (NPS) is critical for researchers, drug development professionals, and forensic scientists.[1][2] This document details the application of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy for differentiating these compounds. By explaining the causal relationships between molecular structure and spectral output, this guide establishes a self-validating system for analysis, grounded in authoritative spectroscopic principles. It includes detailed experimental protocols, comparative data tables for hypothetical derivatives, and visual diagrams to illustrate key analytical workflows and fragmentation pathways.

Introduction: The Analytical Challenge of Indenofuran Derivatives

The core structure, this compound, belongs to the broader phenethylamine class, known for its diverse pharmacological activities.[3][4] Its derivatives, often emerging as research chemicals or designer drugs, present a significant analytical challenge.[1][2] Subtle modifications to the parent structure can drastically alter its biological activity and legal status. Therefore, unambiguous identification is paramount.

Spectroscopic techniques provide the necessary tools to probe the molecular structure and identify these modifications. Each method offers a unique piece of the structural puzzle:

  • Mass Spectrometry (MS): Reveals the molecular weight and provides characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR): Maps the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom.

  • Infrared (IR) Spectroscopy: Identifies key functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the molecule's chromophore and conjugated systems.

This guide will systematically explore how each technique can be leveraged to compare and contrast derivatives of the parent compound, enabling confident structural confirmation.

Analytical Characterization Workflow

A logical, multi-technique approach is essential for the complete characterization of a novel derivative. The following workflow ensures that data from each analysis builds upon the last, leading to a fully validated structure.

G cluster_0 Initial Analysis cluster_1 Functional Group & Chromophore ID cluster_2 Definitive Structural Elucidation A Unknown Derivative Sample B Mass Spectrometry (GC-MS or LC-MS) A->B C Molecular Weight & Fragmentation Pattern B->C Provides D IR Spectroscopy C->D E UV-Vis Spectroscopy C->E F Identify Key Functional Groups (e.g., N-H, C-O) D->F G Analyze Conjugated System E->G H NMR Spectroscopy (1H, 13C, 2D) F->H G->H I Map C-H Framework & Connectivity H->I J Final Structure Confirmation I->J

Figure 1: A multi-technique workflow for the structural elucidation of novel compounds.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry is the cornerstone for identifying NPS, providing the molecular weight and key structural fragments.[1][5] For phenethylamine-type molecules, electron ionization (EI) and electrospray ionization (ESI) are common methods.[6][7]

Causality: The core structure contains several bonds that are prone to cleavage under ionization. The primary amine of the ethylamine side chain is a frequent site for fragmentation. Cleavage of the bond between the alpha (α) and beta (β) carbons of the side chain is a characteristic fragmentation pathway for phenethylamines.[6][7]

Predicted Fragmentation of the Parent Compound: The parent compound, this compound, has a molecular weight of 217.29 g/mol . A primary fragmentation event is the cleavage of the Cα-Cβ bond, leading to a characteristic iminium ion.

G cluster_mol cluster_frag mol frag1 [M]+• m/z = 217 frag2 CH2=NH2+ m/z = 30 frag1->frag2 α-cleavage frag3 Indenofuran radical cation m/z = 187 frag1->frag3

Figure 2: Predicted primary fragmentation pathway for the parent compound under mass spectrometry.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Start with an oven temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min and hold for 5 minutes.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 550.

  • Data Analysis: Compare the obtained spectrum against libraries and analyze the fragmentation pattern to identify characteristic ions.[5]

Comparative Analysis of Derivatives

Derivatization will predictably alter the mass spectrum. The table below outlines expected changes for common modifications.

Derivative TypeModification ExampleExpected Molecular Ion (m/z)Key Fragment Ion (m/z)Rationale
Parent Compound N/A21730 (CH₂=NH₂⁺)Baseline reference.
N-Alkylation N-Methyl23144 (CH₂=NHCH₃⁺)The mass of the iminium fragment increases by the mass of the alkyl group minus one proton.
N-Acetylation N-Acetyl25972 (CH₂=NHCOCH₃⁺)The addition of an acetyl group increases the molecular weight and the mass of the corresponding iminium fragment.
Ring Substitution 4-Bromo295/29730 (CH₂=NH₂⁺)The bromine isotope pattern (¹⁹Br/⁸¹Br) will be visible. The primary amine fragment remains unchanged.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of the proton (¹H) and carbon (¹³C) atoms in the molecule.[8][9]

Causality: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Substituents on the aromatic ring or modifications to the ethylamine side chain will cause predictable upfield or downfield shifts in the signals of nearby nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. For complex derivatives, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning connectivity.[9]

  • Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants to deduce the structure.

Comparative Analysis of Predicted ¹H NMR Shifts

The following table predicts how key proton signals would shift upon derivatization compared to the parent compound.

Proton LocationParent Compound (Predicted δ, ppm)N-Methyl Derivative (Predicted δ, ppm)4-Bromo Derivative (Predicted δ, ppm)Rationale for Shift
-CH₂-NH₂ ~2.8 - 3.0~2.7 - 2.9~2.8 - 3.0N-methylation introduces a methyl singlet (~2.4 ppm) and slightly shifts adjacent protons.
Aromatic H (C5) ~6.8~6.8No signal (substituted)Substitution with bromine removes the proton signal at this position.
Aromatic H (C4) ~7.1~7.1~7.3The electron-withdrawing bromine atom deshields the adjacent aromatic proton, causing a downfield shift.
Furan -OCH₂- ~4.5~4.5~4.5These protons are distant from the common modification sites and are expected to show minimal change.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups.[10]

Causality: Molecular bonds vibrate at specific frequencies. The presence of functional groups like primary amines (R-NH₂), secondary amines (R₂-NH), and ethers (C-O-C) gives rise to characteristic absorption bands in the IR spectrum.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Comparative Analysis of IR Absorptions
Functional GroupParent Compound (Primary Amine)N-Methyl Derivative (Secondary Amine)N-Acetyl Derivative (Amide)Rationale for Change
N-H Stretch Two sharp peaks (~3350 & 3280 cm⁻¹)[13]One sharp peak (~3300 cm⁻¹)[12]One broader peak (~3300 cm⁻¹)The number of N-H stretching bands directly indicates if the amine is primary (2 bands) or secondary (1 band).[10] Amide N-H stretches are also in this region.
N-H Bend ~1620 cm⁻¹Absent or weak~1550 cm⁻¹ (Amide II band)The N-H bending vibration is characteristic of primary amines.[13]
C=O Stretch AbsentAbsentStrong peak ~1650 cm⁻¹ (Amide I band)The appearance of a strong carbonyl stretch is definitive proof of N-acetylation.
C-O-C Stretch ~1250 cm⁻¹ & ~1050 cm⁻¹~1250 cm⁻¹ & ~1050 cm⁻¹~1250 cm⁻¹ & ~1050 cm⁻¹The furan ether stretches are expected to be present in all derivatives.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which is primarily dictated by the aromatic and conjugated systems (the chromophore).[14]

Causality: The indenofuran core acts as the primary chromophore. Adding substituents to this aromatic system can shift the wavelength of maximum absorbance (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol.

  • Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a spectrophotometer.

  • Data Analysis: Identify the λ_max and note any shifts compared to the parent compound.

Comparative Analysis of UV-Vis Spectra
Derivative TypeModification ExampleExpected λ_maxRationale for Shift
Parent Compound N/A~280-290 nmThe benzofuran system is the primary chromophore.
Ring Substitution 4-BromoBathochromic shift (longer λ)Halogen substituents with lone pairs can extend the conjugation through resonance, shifting λ_max to a longer wavelength.
Side Chain Mod. N-Methyl, N-AcetylMinimal changeModifications to the ethylamine side chain are electronically isolated from the chromophore and should have a negligible effect on the λ_max.

Conclusion

The structural elucidation of this compound derivatives requires a systematic and multi-faceted spectroscopic approach. By integrating data from MS, NMR, IR, and UV-Vis spectroscopy, researchers can confidently determine the molecular formula, identify functional groups, map the atomic framework, and confirm the precise structure of novel compounds. The principles and protocols outlined in this guide provide a robust framework for navigating the analytical complexities of this important class of molecules, ensuring scientific integrity and advancing research in drug development and forensic analysis.

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Activity of Aurone and Indanone Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). MDPI. Retrieved from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

  • 2C-B-FLY. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives. (2019). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2008). ResearchGate. Retrieved from [Link]

  • UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. Retrieved from [Link]

  • Report on characterisation of New Psychoactive Substances (NPS). (2017). JRC Publications Repository. Retrieved from [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. Retrieved from [Link]

  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2011). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Amines. (2023). OpenStax. Retrieved from [Link]

  • Synthesis and Characterization of Dibenzofuran Derivatives. (2004). ResearchGate. Retrieved from [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI. Retrieved from [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Problems of Forensic Sciences. Retrieved from [Link]

  • (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. (n.d.). PubChem. Retrieved from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

  • A Combination of UV-Vis Spectroscopy and Chemometrics for Detection of Sappanwood (Caesalpinia sappan) Adulteration from Three Dyes. (n.d.). IPB University. Retrieved from [Link]

  • NPS Discovery — New Drug Monograph 2025 2C-B-FLY. (2025). The Center for Forensic Science Research & Education. Retrieved from [Link]

  • Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. (2026). Scilit. Retrieved from [Link]

Sources

A Comparative Guide to the Definitive Structural Elucidation of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, a potent research chemical and potential pharmaceutical intermediate, understanding its precise atomic arrangement is paramount for elucidating its biological activity, optimizing its properties, and ensuring intellectual property protection. This guide provides a comprehensive comparison of the "gold standard" technique for structure determination, single-crystal X-ray crystallography, with other widely used analytical methods. We will delve into the causality behind experimental choices and present a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Gold Standard: Unambiguous Structure Confirmation by X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution, three-dimensional model of a molecule's structure.[1] This technique is not merely an analytical method but a direct visualization of the atomic arrangement in the crystalline state, offering unparalleled insights into bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, this method can unequivocally determine its absolute configuration, a critical parameter in pharmacology.[2]

Experimental Protocol: From Powder to Picture

The journey from a powdered sample to a final crystal structure is a meticulous process that demands both patience and precision. The following protocol outlines the key steps for the crystallographic analysis of this compound.

Step 1: Synthesis and Purification The target compound is synthesized, and its hydrochloride salt is often used for crystallization.[3][4][5] High purity (≥98%) is essential for successful crystallization.[6][7]

Step 2: Crystallization The goal is to grow single crystals of sufficient size and quality. This is often the most challenging step and may require screening various solvents and conditions. A common technique is slow evaporation:

  • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to near saturation.

  • Filter the solution to remove any particulate matter.

  • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

Step 3: Crystal Mounting and Data Collection

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, is used to collect a full sphere of diffraction data as the crystal is rotated.

Step 4: Structure Solution and Refinement

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • The atomic positions are refined against the experimental data to generate the final, highly accurate molecular structure.

Hypothetical Crystallographic Data Summary

The following table presents plausible crystallographic data for this compound hydrochloride.

ParameterValue
Chemical FormulaC₁₃H₁₈ClNO
Formula Weight239.74 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.12 Å, b = 10.34 Å, c = 15.21 Å, α = β = γ = 90°
Volume1277.5 ų
Z4
Density (calculated)1.246 g/cm³
R-factor (final)0.045
Goodness-of-fit (GOF)1.03
Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Workflow of Single-Crystal X-ray Crystallography.

Complementary Spectroscopic and Computational Techniques

While X-ray crystallography provides the definitive structure, other techniques offer valuable and often more readily obtainable information about the molecule's connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule in solution.[2] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments can piece together the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum to identify the different proton environments.

  • Acquire a ¹³C NMR spectrum to identify the different carbon environments.

  • Run 2D NMR experiments (COSY, HSQC, HMBC) to establish correlations between protons and carbons, allowing for the assembly of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule with high accuracy.

Experimental Protocol: Mass Spectrometry Analysis

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

  • Acquire a high-resolution mass spectrum to determine the accurate mass of the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) to induce fragmentation, which can provide clues about the molecule's substructures.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique depends on the specific information required. The following table compares the key attributes of each method for the analysis of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D structure, stereochemistry, bond lengths/anglesConnectivity, proton/carbon environments, 2D correlationsMolecular weight, elemental composition, fragments
Sample Requirement High-quality single crystals5-10 mg, soluble in deuterated solventMicrograms to nanograms, soluble sample
Key Advantage Unambiguous, definitive structure determination[1]Provides structural information in solutionHigh sensitivity, accurate mass determination
Key Limitation Crystallization can be a significant bottleneckDoes not directly provide 3D structure or absolute stereochemistry[2]Provides no information on stereochemistry
Logical Relationship of Analytical Techniques

Analytical_Techniques synthesis Synthesized Compound ms Mass Spectrometry (Molecular Formula) synthesis->ms nmr NMR Spectroscopy (Connectivity) synthesis->nmr xray X-ray Crystallography (Definitive 3D Structure) ms->xray Formula Confirmation nmr->xray Structure Hypothesis

Caption: Complementary Roles of Analytical Techniques.

Conclusion

The structural confirmation of novel molecules like this compound is a multi-faceted process. While NMR and mass spectrometry provide crucial preliminary data on connectivity and composition, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms. Its ability to resolve stereochemistry and provide a detailed molecular model is indispensable for advancing drug development and fundamental chemical research. The protocols and comparative data presented in this guide underscore the importance of selecting the appropriate analytical tools to meet the rigorous demands of scientific integrity and innovation.

References

  • PubChem. This compound hydrochloride. [Link]

  • PubChem. (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. [Link]

  • PubMed Central. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. [Link]

  • PubChem. N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propanamide. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. [Link]

  • Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination?. [Link]

  • ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... [Link]

  • Proactive Molecular Research. (S)-2-(2.6.7.8-tetrahydro-1H-indeno[5.4-b]furan-8-yl)ethanamine (Hydrochloride). [Link]

  • Pharmaffiliates. (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine. [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity Validation

The purity of any pharmaceutical intermediate is a critical quality attribute that directly impacts the impurity profile of the final drug substance. For 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, potential impurities can arise from starting materials, by-products of the synthetic route, or degradation products. These impurities, even in trace amounts, can alter the pharmacological and toxicological properties of the API. Therefore, employing a suite of orthogonal analytical techniques is paramount for comprehensive purity assessment.

Comparative Analysis of Key Analytical Techniques

A combination of chromatographic and spectroscopic methods is essential for the unambiguous determination of the purity of this compound. Each technique offers unique advantages in separating, identifying, and quantifying the main component and any potential impurities.

Analytical Technique Principle Strengths for this Analyte Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Excellent for quantifying known and unknown impurities. High sensitivity and reproducibility. Methods can be developed for chiral separation.[1]May require derivatization for detection if the analyte lacks a suitable chromophore. Co-elution of impurities is possible.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.High separation efficiency for volatile impurities. Mass spectrometry provides structural information for impurity identification.[2][3]The analyte may require derivatization to increase volatility and thermal stability.[3] Not suitable for non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.Unrivaled for structural elucidation and identification of impurities without the need for reference standards.[4][5][6] Quantitative NMR (qNMR) can determine absolute purity.Lower sensitivity compared to chromatographic techniques. Complex spectra can be challenging to interpret, especially for minor components.
Elemental Analysis (CHN) Combustion of the sample to convert elements into simple gases, which are then quantified.Provides the empirical formula and is a fundamental measure of purity by confirming the percentage of carbon, hydrogen, and nitrogen.[7][8][9]Does not provide information on the nature of impurities. Requires a relatively larger amount of sample. The accepted deviation is typically within ±0.4%.[10]

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure data integrity.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: Reverse-phase HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility and robustness. A C18 column is a good starting point for separating the moderately polar analyte from potential non-polar and polar impurities. UV detection is suitable due to the aromatic nature of the indeno-furan core.

Workflow Diagram:

Caption: HPLC-UV workflow for purity analysis.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, for instance, a mixture of acetonitrile and water with 0.1% formic acid to ensure the amine is protonated and exhibits good peak shape.[11]

  • Standard and Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient can be optimized, for example, starting with 10% acetonitrile and increasing to 90% over 20 minutes, to separate a wide range of impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 280 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Inject a standard solution multiple times to ensure system precision (RSD < 2% for peak area and retention time).

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the purity based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Derivatization with a silylating agent is often necessary for primary amines to improve their thermal stability and chromatographic behavior.[3]

Workflow Diagram:

Caption: GC-MS workflow for impurity profiling.

Detailed Protocol:

  • Derivatization: To a solution of the sample in a suitable solvent (e.g., dichloromethane), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.[3]

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or similar.[12]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Rationale: NMR is a primary technique for structural confirmation and can provide a holistic view of the sample's composition, including residual solvents and structurally similar impurities.[13] It is a powerful tool for structure elucidation of heterocyclic compounds.[4][5]

Workflow Diagram:

Caption: NMR spectroscopy workflow for structural validation.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Look for unexpected signals, which may indicate impurities. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimate of impurity levels.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbons in the molecule. Additional peaks suggest the presence of impurities.

  • 2D NMR (if necessary): For complex structures or to definitively identify impurities, 2D NMR experiments like COSY, HSQC, and HMBC can be used to establish connectivity within the molecules.[6][14]

Summary and Recommendations

For a comprehensive validation of the purity of synthesized this compound, a combination of these techniques is strongly recommended.

  • Initial Purity Assessment: HPLC-UV is the preferred method for routine purity checks and quantification of known impurities.

  • Impurity Identification: GC-MS is invaluable for identifying volatile and semi-volatile impurities, especially those that may be structurally related to starting materials or by-products.

  • Structural Confirmation and Absolute Purity: NMR spectroscopy is essential for unambiguous structural confirmation of the synthesized compound and for identifying any co-eluting or non-chromatographable impurities.

  • Confirmation of Elemental Composition: Elemental analysis provides fundamental confirmation of the empirical formula and serves as an orthogonal check on overall purity.[9]

By employing this multi-pronged approach, researchers and drug developers can have high confidence in the purity of their synthesized this compound, ensuring the quality and safety of subsequent research and development activities.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Auwaerter, V., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC.
  • Bogusz, M. J., et al. (n.d.). Screening Method for Seventy Psychoactive Drugs or Drug Metabolites in Serum Based on High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of Analytical Toxicology.
  • Le, T. C., et al. (n.d.).
  • Nie, M., et al. (2024). HPLC coupled to Orbitrap mass spectrometry for screening of common new psychoactive substances and other drugs in biological samples. Wiley Analytical Science.
  • Katagi, M., et al. (2009). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry.
  • Tsujikawa, K., et al. (2007). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry.
  • Kikura-Hanajiri, R., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry.
  • Papaseit, E., et al. (2020). A Comprehensive HPLC-MS-MS Screening Method for 77 New Psychoactive Substances, 24 Classic Drugs and 18 Related Metabolites in Blood, Urine and Oral Fluid. Journal of Analytical Toxicology.
  • An, D., & Wieber, A. (2021).
  • Musile, G., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.
  • Madej, K., & Kowalska, M. (2021). Separation of enantiomers of New Psychoactive Substances by HPLC.
  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. [Link]

  • Smolianov, K., et al. (2018). [Fast HPLC-MS/MS screening method for identification of illegal drugs including new psychoactive substances and their metabolites in human urine]. Semantic Scholar.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Verma, B. C., et al. (1984). Determination of primary and secondary amines alone and in mixtures with tertiary amines. Analyst.
  • Mangion, I. K., et al. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
  • Kalsi, P. S. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Večeřa, M., & Gasparič, J. (1971). Chapter 12: Amines. In Detection and Identification of Organic Compounds.
  • Sjoerdsma, A., et al. (1979). Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. PubMed.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • PubChem. (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. [Link]

  • PubChem. This compound hydrochloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Tetrahydroindeno-furan Derivatives: The Role of 2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-ylethylamine in Novel Drug Discovery. [Link]

  • Acros Pharmatech. N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide(Ramelteon Impurity). [Link]

  • Angene. (n.d.). High-Quality 1,6,7,8-Tetrahydro-2H-Indeno[5,4-b]Furan-8-Ethanamine Hydrochloride (CAS: 1053239-39-6) - Reliable Supplier. [Link]

  • Pharmaffiliates. (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine. [Link]

  • Chemsrc. CAS#:1092507-07-7 | 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol. [Link]

  • Cagniant, P., & Cagniant, D. (1976). Furan derivatives. Part 8 On substituent effects in the synthesis of 4,5-dihydro-3 H -naphtho[1,8- bc ]furans.
  • Roy, S., et al. (2022).

Sources

cross-reactivity of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of psychedelic research, a nuanced understanding of a compound's molecular interactions is paramount. This guide offers an in-depth analysis of the cross-reactivity of 2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine, a potent psychedelic phenethylamine commonly known as 2C-B-FLY. While the primary psychedelic effects of compounds like 2C-B-FLY are attributed to their agonist activity at the serotonin 2A (5-HT2A) receptor, their interactions with a broader range of molecular targets can significantly influence their overall pharmacological profile, including therapeutic potential and adverse effects.[2]

This document provides a comparative analysis of 2C-B-FLY's binding affinity at various receptors alongside its structural analogs, 2C-B, DOB-FLY, and Bromo-DragonFLY. By presenting comprehensive experimental data and detailed assay methodologies, this guide aims to equip researchers with the critical information needed to design and interpret studies, as well as to inform the development of next-generation psychedelic-based therapeutics with improved selectivity and safety profiles.

The Significance of Cross-Reactivity in Psychedelic Drug Discovery

The concept of "one drug, one target" is a rarity in pharmacology, and this is particularly true for psychedelic compounds. The intricate network of neurotransmitter systems in the brain means that even minor off-target interactions can lead to a cascade of physiological and psychological effects. For instance, activity at the 5-HT2B receptor has been associated with cardiac valvulopathy, making it a critical anti-target for any novel therapeutic agent.[1] Furthermore, interactions with adrenergic and dopaminergic receptors can contribute to stimulant-like effects, anxiety, or other undesirable side effects.[3] Understanding a compound's cross-reactivity profile is therefore not merely an academic exercise but a crucial step in de-risking drug candidates and optimizing their therapeutic index.

Comparative Receptor Binding Profiles

The following table summarizes the in vitro binding affinities (Ki, in nanomolars) of 2C-B-FLY and its structural analogs at a panel of key receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from various preclinical studies and provides a quantitative comparison of the selectivity of these compounds.

Receptor2C-B-FLY (Ki, nM)2C-B (Ki, nM)DOB-FLY (Ki, nM)Bromo-DragonFLY (Ki, nM)
Serotonin Receptors
5-HT1AWeak affinityLow affinity--
5-HT1DHigh affinity---
5-HT2APotent agonistPartial agonist-0.04
5-HT2BPotent agonistPartial agonist-0.19
5-HT2CPotent agonistPartial agonist-0.02
Adrenergic Receptors
α1A-Partial agonist-Agonist
α2A----
Dopamine Receptors
D1----
D2----
D3----
Muscarinic Receptors
M1-M5--High affinity (12-81)-

Experimental Protocols

A thorough assessment of a compound's cross-reactivity requires a suite of robust and validated biological assays. The following protocols provide a detailed, step-by-step methodology for three key experiments used to characterize the pharmacological profile of psychedelic compounds.

Radioligand Binding Assay

Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.[8] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT2A) in appropriate media.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer to a specific protein concentration.[9]

  • Assay Setup:

    • In a 96-well filter plate, add the membrane preparation, the radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound (e.g., 2C-B-FLY).[10]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[10]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[9]

  • Scintillation Counting:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubation (Equilibrium Binding) Membranes->Incubation Radioligand Radiolabeled Ligand ([³H]Ketanserin) Radioligand->Incubation TestCompound Test Compound (2C-B-FLY) TestCompound->Incubation Filtration Vacuum Filtration (Separation) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting IC50 IC₅₀ Determination Counting->IC50 Ki Kᵢ Calculation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Calcium Flux Assay

Principle: This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor. Agonist binding to these receptors triggers the release of intracellular calcium (Ca2+), which can be detected using a calcium-sensitive fluorescent dye.[12] The intensity of the fluorescence signal is proportional to the degree of receptor activation.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the receptor of interest into a 96-well black, clear-bottom plate and allow them to adhere overnight.[13]

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Incubate the plate at 37°C to allow the cells to take up the dye.[14]

  • Compound Addition:

    • Prepare serial dilutions of the test compound (agonist) in an appropriate assay buffer.

    • Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the cell plate.[15]

  • Fluorescence Measurement:

    • Immediately after compound addition, measure the fluorescence intensity over time. The instrument will detect the rapid increase in fluorescence corresponding to the release of intracellular calcium.[16]

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response as a function of the log of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the curve.

β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of the protein β-arrestin to an activated G-protein coupled receptor (GPCR). This interaction is a key event in receptor desensitization and can also initiate G-protein-independent signaling. Various technologies, often based on enzyme fragment complementation or bioluminescence resonance energy transfer (BRET), are used to quantify this recruitment.[17]

Step-by-Step Methodology (using a generic enzyme fragment complementation approach):

  • Cell Line:

    • Use a stable cell line co-expressing the GPCR of interest fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.

  • Cell Plating:

    • Plate the cells in a 384-well white, solid-bottom plate and incubate overnight.[18]

  • Compound Addition:

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.[19]

  • Detection:

    • Add the enzyme substrate to all wells.

    • Incubate at room temperature in the dark to allow the enzymatic reaction to proceed.[18]

  • Luminescence Measurement:

    • Measure the luminescent signal from each well using a plate reader. The intensity of the signal is proportional to the amount of β-arrestin recruited to the receptor.

  • Data Analysis:

    • Plot the luminescent signal as a function of the log of the compound concentration to generate a dose-response curve.

    • Determine the EC50 and Emax values for β-arrestin recruitment.

Signaling Pathways and Implications of Cross-Reactivity

The primary target of 2C-B-FLY, the 5-HT2A receptor, is a Gq/11-coupled GPCR. Upon activation, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[20][21] This canonical pathway is believed to be central to the psychedelic effects of 5-HT2A agonists. However, the 5-HT2A receptor can also signal through other pathways, including the recruitment of β-arrestin, which can lead to the activation of mitogen-activated protein kinase (MAPK) pathways.[22]

G 2C-B-FLY 2C-B-FLY 5-HT2A Receptor 5-HT2A Receptor 2C-B-FLY->5-HT2A Receptor Gq_11 Gαq/11 5-HT2A Receptor->Gq_11 beta_arrestin β-Arrestin 5-HT2A Receptor->beta_arrestin PLC Phospholipase C Gq_11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Psychedelic_Effects Psychedelic Effects Ca2_release->Psychedelic_Effects PKC->Psychedelic_Effects MAPK MAPK Pathway beta_arrestin->MAPK Cellular_Responses Other Cellular Responses MAPK->Cellular_Responses

Caption: Simplified 5-HT2A receptor signaling pathways.

The cross-reactivity of 2C-B-FLY and its analogs with other receptors introduces additional layers of complexity. For instance, agonism at 5-HT2C receptors can modulate dopamine and norepinephrine release, potentially contributing to the stimulant and mood-altering effects of these compounds. The unexpected high affinity of some analogs for muscarinic receptors could lead to anticholinergic side effects.[4] A comprehensive understanding of these off-target interactions is essential for predicting the full spectrum of a compound's effects in vivo.

Conclusion

The study of psychedelic compounds demands a rigorous and multi-faceted approach to pharmacological characterization. This guide has provided a comparative overview of the cross-reactivity of 2C-B-FLY, a representative psychedelic phenethylamine, and its structural analogs. The presented data and experimental protocols underscore the importance of comprehensive receptor screening to elucidate a compound's full mechanism of action and to anticipate its potential therapeutic benefits and liabilities. As the field of psychedelic medicine continues to advance, a deep understanding of molecular pharmacology will be indispensable for the rational design of safer and more effective treatments for a range of neuropsychiatric conditions.

References

  • Bromo-DragonFLY. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • 2C-B-5-hemiFLY-α6. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • BenchChem. (2025, December). Application Notes: 5-HT2A Antagonist Radioligand Binding Assay. BenchChem.
  • Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: Synthesis of ketone precursors. (2025, August 6).
  • Tennessee Poison Center. (2016, April 26).
  • Bromo-DragonFLY. (n.d.). Bionity.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). BioRxiv.
  • Bromo-DragonFLY EN. (2022, November 30). Scribd.
  • 2C-B-FLY. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Calcium mobilization assay to measure the activity of Gq-coupled receptors. (2013, June 20). Bio-protocol.
  • Creative Bioarray. (n.d.).
  • CALCIUM FLUX PROTOCOL. (n.d.).
  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (n.d.). Bio-protocol.
  • 2C-B. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Center for Forensic Science Research & Education. (2025, June 26). NPS Discovery — New Drug Monograph 2025 2C-B-FLY.
  • Development of a 5-hydroxytryptamine(2A)
  • Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. (n.d.).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (n.d.).
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2014). Journal of Visualized Experiments.
  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins Discovery.
  • Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. (n.d.). SpringerLink.
  • Šíchová, K., et al. (2023).
  • Kuypers, K. P. C., et al. (2019). Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions.
  • Psychedelics exhibit similar Gq and β-arrestin2 activity at... (2023, December).
  • A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: The involvement of MAP kinases. (2025, August 5).
  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2023). Pharmacological Research.
  • 2C-B (hydrochloride) (4-Bromo-2,5-dimethoxyphenethylamine, CAS Number: 56281-37-9). (n.d.). Cayman Chemical.
  • Villalobos, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology.
  • βk-2C-B. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • The Center for Forensic Science Research & Education. (2025, June 26). NPS Discovery — New Drug Monograph 2025 2C-B-FLY.
  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2009). Cellular and Molecular Neurobiology.
  • The action of the psychoactive drug 2C-B on isolated rat thoracic aorta. (1995). General Pharmacology: The Vascular System.
  • Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway. (2022).
  • Figure 3 2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT... (n.d.).
  • Palma-Gudiel, H., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology.

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine is a pivotal intermediate in the synthesis of Ramelteon, a selective melatonin receptor agonist for the treatment of insomnia. The efficiency of its synthesis directly impacts the overall cost and accessibility of this important therapeutic agent. This guide provides a comprehensive comparison of various synthetic routes to this key intermediate, offering researchers, scientists, and drug development professionals the data and insights necessary to select the most suitable method for their specific needs. We will delve into the nuances of different synthetic strategies, from established "traditional" routes to more recent, optimized approaches, with a focus on yield, step economy, and overall efficiency.

Synthetic Strategies: A Detailed Comparison

The synthesis of this compound has evolved significantly since its initial disclosure. Here, we compare three distinct and notable synthetic approaches.

Route 1: The Shilov et al. Asymmetric Synthesis

This concise, six-step asymmetric synthesis focuses on producing the enantiomerically pure (S)-form of the target molecule, which is the required stereoisomer for Ramelteon. The synthesis commences with the construction of the tricyclic core followed by the stereoselective introduction of the ethylamine side chain.

Workflow Overview:

A 1-(2,3-Dihydrobenzofuran-4-yl)ethanone B 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one A->B α-methylenation & cyclization C (E)-2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile B->C Horner-Wadsworth-Emmons D (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile C->D Asymmetric reduction E (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine D->E Nitrile reduction

Figure 1: Workflow for the Shilov et al. asymmetric synthesis.

Causality of Experimental Choices:

The key to this route is the late-stage asymmetric reduction of the α,β-unsaturated nitrile. This strategy allows for the efficient construction of the achiral tricyclic core in the initial steps, deferring the introduction of chirality to a later, more strategic point. The Horner-Wadsworth-Emmons olefination is a reliable method for forming the carbon-carbon double bond, while the final nitrile reduction is a standard transformation to obtain the primary amine.

Route 2: The Kumar et al. Convergent Approach

This innovative approach is characterized by a highly efficient, one-pot hydrogenation step that accomplishes four distinct chemical transformations. This strategy significantly reduces the number of unit operations, leading to a more streamlined and potentially cost-effective process.

Workflow Overview:

A 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one B 8-Hydroxy-4,5-dibromo-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-yl)acetonitrile A->B Nucleophilic addition of acetonitrile C 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine B->C One-pot hydrogenation (debromination, dehydration, olefin & nitrile reduction)

Figure 2: Workflow for the Kumar et al. convergent synthesis.

Causality of Experimental Choices:

The use of the dibrominated starting material serves a dual purpose: it protects the aromatic ring from unwanted side reactions during the initial steps and provides the necessary functionality for the subsequent multi-transformation hydrogenation. The one-pot hydrogenation is the cornerstone of this route's efficiency, simultaneously removing the bromine atoms, eliminating the hydroxyl group, reducing the resulting double bond, and converting the nitrile to the desired amine. This convergent approach minimizes intermediate isolation and purification steps.

Route 3: The Chinese Patent (CN103304524A) Method

This route also utilizes the dibrominated indenofuranone as a starting material but employs a different strategy for introducing the two-carbon side chain. It relies on a condensation reaction with cyanoacetic acid followed by decarboxylation.

Workflow Overview:

A 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one B Intermediate vinyl nitrile A->B Condensation with cyanoacetic acid & decarboxylation C 2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride B->C Hydrogenation & salification

Figure 3: Workflow for the synthesis described in CN103304524A.

Causality of Experimental Choices:

The use of inexpensive and readily available cyanoacetic acid is a key advantage of this method. The initial condensation and decarboxylation sequence provides a direct route to the vinyl nitrile intermediate. The subsequent hydrogenation and salification are standard procedures to obtain the final product as a stable salt.

Quantitative Performance Comparison

MetricRoute 1 (Shilov et al.)Route 2 (Kumar et al.)Route 3 (CN103304524A)
Number of Steps 4 (from indenofuranone)22
Overall Yield ~62% (from indenofuranone)High (not explicitly stated, but implied)High (claimed)
Key Reagents Diethyl (cyanomethyl)phosphonate, Asymmetric catalystAcetonitrile, Pd/CCyanoacetic acid, Pd/C, Raney Nickel
Stereocontrol AsymmetricRacemic (requires resolution)Racemic (requires resolution)
Starting Material 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one

Experimental Protocols

Protocol for Route 1: Shilov et al. Asymmetric Synthesis (Adapted)

Step 1: Synthesis of (E)-2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile

To a solution of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one in a suitable solvent, add diethyl (cyanomethyl)phosphonate and a strong base (e.g., NaH). Stir the reaction mixture at room temperature until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by crystallization or chromatography to yield the α,β-unsaturated nitrile.

Step 2: Asymmetric Reduction to (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile

In a dry flask under an inert atmosphere, combine the α,β-unsaturated nitrile with a chiral catalyst (e.g., a copper-Walphos complex) in a suitable solvent. Add a reducing agent (e.g., polymethylhydrosiloxane) and stir at the appropriate temperature until the reaction is complete. Purify the product by chromatography to obtain the enantiomerically enriched nitrile.

Step 3: Reduction to (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine

Dissolve the enantiomerically enriched nitrile in a suitable solvent (e.g., THF) and add a reducing agent such as Raney Nickel. Hydrogenate the mixture under pressure at an elevated temperature. Upon completion, filter the catalyst and concentrate the filtrate to obtain the desired primary amine.

Protocol for Route 2: Kumar et al. Convergent Synthesis (Adapted)

Step 1: Synthesis of 8-Hydroxy-4,5-dibromo-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-yl)acetonitrile

To a solution of acetonitrile in an anhydrous solvent at low temperature (e.g., -78 °C), add a strong base such as n-butyllithium. To the resulting anion, add a solution of 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. After stirring for an appropriate time, quench the reaction with water and extract the product.

Step 2: One-Pot Hydrogenation to 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine

Dissolve the crude product from the previous step in a suitable solvent mixture (e.g., acetic acid and water). Add a palladium on carbon (Pd/C) catalyst and subject the mixture to hydrogenation under pressure at an elevated temperature. After the reaction is complete, filter the catalyst, neutralize the filtrate, and extract the product.

Cost-Effectiveness Analysis

A qualitative analysis of the starting material costs suggests that the route described in the Chinese patent (CN103304524A), which utilizes inexpensive cyanoacetic acid, may be the most cost-effective for producing the racemic product. The Kumar et al. route also appears promising due to its high convergency, which can lead to significant savings in processing time and resources. The Shilov et al. route, while highly elegant and providing direct access to the desired enantiomer, may be more expensive due to the use of a chiral catalyst and a phosphonate reagent.

Conclusion

The synthesis of this compound has seen remarkable advancements, moving from longer, less efficient routes to highly streamlined and convergent strategies. For the production of the racemic amine, the Kumar et al. and the Chinese patent routes offer significant advantages in terms of step economy and potential cost-effectiveness. For the direct synthesis of the enantiomerically pure (S)-isomer, the Shilov et al. method provides a concise and elegant solution. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost constraints, and the need for stereochemical purity.

References

  • Shilov, I. V., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. [Link]

  • Kumar, S. S. P., et al. (2011). A Novel and Practical Synthesis of Ramelteon. Organic Process Research & Development. [Link]

  • CN103304524A - Preparation method of ramelteon intermediate. (2013).
  • EP 885210 B1 - INDAN DERIVATIVE AND PHARMACEUTICAL USE THEREOF. (2003).

A Comparative Guide to the Enantiomeric Excess Assessment of (S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as (S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, an important intermediate in the synthesis of novel therapeutics, particularly those targeting sleep disorders, the precise quantification of its enantiomeric excess (e.e.) is paramount. This guide provides an in-depth comparison of robust analytical methodologies for this purpose, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical execution of two powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. The desired therapeutic activity often resides in one enantiomer, while the other may be inactive or, in some cases, contribute to adverse effects. The target molecule, a key building block, shares its core structure with Ramelteon, a melatonin receptor agonist where the (S)-enantiomer is the active pharmaceutical ingredient.[1] Therefore, ensuring the enantiopurity of this intermediate is a critical control point in the manufacturing process to guarantee the safety and efficacy of the final drug product.

Method 1: Chiral Chromatography (HPLC/SFC)

Chiral chromatography is the cornerstone of enantiomeric separation in the pharmaceutical industry.[2] This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Scientific Rationale

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, resulting in one being retained longer on the column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including amines.[3]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional HPLC for chiral separations.[4] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages in terms of reduced analysis time, lower environmental impact, and often superior chromatographic efficiency.[5]

Experimental Protocol: Chiral HPLC

This protocol is adapted from a validated method for the closely related compound, Ramelteon, which shares the same chiral core.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Mobile Phase: n-hexane:ethanol:methanesulfonic acid (900:100:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Step-by-Step Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine to determine the retention times of both the (S) and (R) enantiomers.

  • Inject the sample solution.

  • Identify the peaks corresponding to the (S) and (R) enantiomers in the sample chromatogram based on the retention times from the racemic standard.

  • Calculate the enantiomeric excess using the peak areas:

    • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy offers a distinct and powerful alternative for determining enantiomeric excess. While enantiomers are indistinguishable in a standard NMR spectrum, their reaction with a single enantiomer of a chiral derivatizing agent (CDA) produces a mixture of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their quantification.[6]

Scientific Rationale

The primary amine of the target molecule can react with a suitable CDA to form diastereomeric amides or imines. The resulting diastereomers will have protons in chemically non-equivalent environments, leading to separate signals in the ¹H NMR spectrum. The integration of these distinct signals provides a direct measure of the ratio of the enantiomers in the original sample. A common and effective method for primary amines involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL).[1][7]

Experimental Protocol: NMR with 2-Formylphenylboronic Acid and (S)-BINOL

This protocol is based on a general method for determining the enantiopurity of chiral primary amines.[7]

Reagents and Equipment:

  • (S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine sample

  • 2-Formylphenylboronic acid

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR Spectrometer (≥400 MHz recommended)

Step-by-Step Procedure:

  • In an NMR tube, dissolve approximately 5 mg of the amine sample in 0.6 mL of CDCl₃.

  • Add 1.1 equivalents of 2-formylphenylboronic acid.

  • Add 1.1 equivalents of (S)-BINOL.

  • Cap the NMR tube and shake gently to mix the components. The reaction to form diastereomeric iminoboronate esters is typically rapid at room temperature.

  • Acquire a ¹H NMR spectrum of the resulting solution.

  • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. These are often found in the aromatic or imine region of the spectrum.

  • Integrate the two distinct signals.

  • Calculate the enantiomeric excess from the integration values (Int):

    • e.e. (%) = [ (Int(major diastereomer) - Int(minor diastereomer)) / (Int(major diastereomer) + Int(minor diastereomer)) ] x 100

Visualizing the Workflows

G cluster_0 Chiral HPLC/SFC Workflow cluster_1 NMR with CDA Workflow A Sample Preparation (Dissolve in Mobile Phase) B Injection into HPLC/SFC A->B C Separation on Chiral Stationary Phase B->C D UV Detection C->D E Data Analysis (Peak Integration) D->E F Sample & Reagents in NMR Tube (Amine, Boronic Acid, BINOL) G Diastereomer Formation (in situ reaction) F->G H ¹H NMR Spectrum Acquisition G->H I Data Analysis (Signal Integration) H->I

Caption: Comparative workflows for enantiomeric excess determination.

Performance Comparison

ParameterChiral HPLC / SFCNMR with Chiral Derivatizing Agent
Principle Physical separation of enantiomersChemical conversion to diastereomers
Resolution Excellent, baseline separation is often achievableDependent on the CDA and magnetic field strength
Sensitivity High (ng to pg level)Lower (mg scale)
Analysis Time 5-30 minutes per sample< 90 minutes including reaction and acquisition
Sample Preparation Simple dissolutionIn-situ chemical reaction required
Instrumentation HPLC or SFC system with UV detectorNMR Spectrometer
Key Advantage High sensitivity and direct separationAbsolute method (no calibration curve needed)
Key Limitation Requires specific chiral columnsLower sensitivity, potential for reagent impurities to interfere

Expert Insights and Recommendations

The choice between chromatographic and spectroscopic methods for assessing the enantiomeric excess of (S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening , where high sensitivity and the ability to detect trace enantiomeric impurities are critical, Chiral HPLC or SFC is the method of choice . The availability of robust polysaccharide-based columns provides a high probability of successful separation. SFC, in particular, offers significant advantages in speed and sustainability for laboratories equipped with the necessary instrumentation.[8]

  • For structural confirmation and as an orthogonal method , NMR with a chiral derivatizing agent is invaluable . It provides an independent verification of enantiomeric excess without reliance on a chiral stationary phase. This method is particularly useful in a research and development setting for absolute quantification, as the signal integrals are directly proportional to the molar quantities of the diastereomers. The three-component derivatization is a simple and rapid protocol for primary amines.[7]

In a comprehensive drug development program, employing both a chromatographic and a spectroscopic method provides a self-validating system, ensuring the highest level of confidence in the stereochemical purity of this critical intermediate.

References

  • Perez-Fuertes, Y., Kelly, A. M., Johnson, A. L., & Bull, S. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. Available at: [Link]

  • Patil, S. D., et al. (2012). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Arabian Journal of Chemistry, 5(1), 105-111. Available at: [Link]

  • Simplicio, A. L., et al. (2006). Chiral high-performance liquid chromatography in the determination of the enantiomeric purity of drugs and their main metabolites.
  • Perez-Fuertes, Y., Kelly, A. M., Johnson, A. L., & Bull, S. D. (2006). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Organic Letters, 8(4), 609-612. Available at: [Link]

  • Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]

  • Ismail, O. S., Antonijević, M. D., & Tumpa, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Available at: [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Available at: [Link]

  • Wenzel, T. J. (n.d.). Calix[9]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. Available at: [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • PubChem. (n.d.). (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Tetrahydroindeno-furan Derivatives: The Role of 2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-ylethylamine in Novel Drug Discovery. Available at: [Link]

  • European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Available at: [Link]

  • Welch, C. J., et al. (2009). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available at: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]

  • PubChem. (n.d.). This compound hydrochloride. Available at: [Link]

  • Regalado, E. L., & Welch, C. J. (2016). Supercritical fluid chromatography for the analysis and purification of chiral compounds. TrAC Trends in Analytical Chemistry, 83, 26-38.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine and associated waste materials. As a research chemical with a unique structure incorporating both a primary amine and a tetrahydrofuran-like moiety, this compound requires careful handling and specific disposal protocols to mitigate potential hazards and ensure regulatory compliance. This guide is intended for drug development professionals, researchers, and laboratory personnel.

Foundational Knowledge: Hazard Profile and Risk Assessment

  • Peroxide Formation Risk (Tetrahydrofuran Moiety): The tetrahydrofuran ring system is known to form explosive peroxides upon exposure to air and light, particularly after a container has been opened.[1][2] This is a critical safety consideration for both the storage of the pure chemical and its waste. Containers of this chemical, and any waste solutions containing it, should be dated upon opening and monitored for signs of peroxide formation, such as crystal formation.[1] If peroxides are suspected, the container should not be moved and expert assistance should be sought immediately.[3]

  • Reactivity of the Primary Amine: The ethanamine group confers basicity to the molecule. Amines are incompatible with acids and strong oxidizing agents, and mixing them can lead to violent reactions.[4] Therefore, waste containing this compound must be segregated from acidic or oxidizing waste streams to prevent dangerous chemical reactions within the waste container.[4]

  • General Hazards: Based on analogous compounds, it is prudent to assume that this compound may be harmful if swallowed or inhaled, and may cause serious eye and skin irritation.[1][5]

Table 1: Physicochemical Properties of this compound

Property Predicted Value Source
Boiling Point 329.6±21.0 °C [6]
Density 1.129±0.06 g/cm³ [6]
pKa 10.27±0.10 [6]

| Storage Temp. | 2-8°C |[6] |

Waste Characterization and Segregation: The First Critical Step

All waste generated from the use of this compound must be treated as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7]

Primary Waste Classification:

  • Non-Halogenated Organic Waste: This compound does not contain halogens, so it should be placed in a waste stream designated for non-halogenated organic materials.[8]

Segregation is Mandatory: The cardinal rule of chemical waste management is proper segregation to prevent incompatible materials from mixing.[7]

  • DO NOT mix waste containing this amine with acidic waste.

  • DO NOT mix with oxidizing agents.

  • Keep this waste stream separate from halogenated solvents, heavy metal waste, and aqueous waste streams.[4][7]

On-Site Waste Accumulation and Storage

Proper storage of hazardous waste in the laboratory prior to collection is essential for safety and compliance.

  • Container Selection: Use a chemically compatible, leak-proof container clearly designated for "Non-Halogenated Organic Liquid Waste."[9] Polyethylene or other plastic containers are often preferred to glass to minimize the risk of breakage.[7] The original chemical container can be used for the disposal of the pure, unused compound.

  • Labeling: The waste container must be labeled at all times with a hazardous waste tag.[7] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.[7]

    • An accurate estimation of the concentration and volume of all components in the container.

    • The primary hazard(s) (e.g., "Flammable," "Irritant").

  • Storage Conditions: Store sealed waste containers in a designated satellite accumulation area that is close to the point of generation and under the supervision of laboratory personnel.[9] The area should be cool, dry, well-ventilated, and away from heat, sparks, or open flames.[4] Containers should be kept in secondary containment to manage potential leaks.[9]

  • Fill Level: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[9]

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different forms of waste containing this compound.

Protocol 4.1: Disposal of Unused or Expired Pure Compound
  • Verify Labeling: Ensure the original manufacturer's label is intact and legible.

  • Assess Peroxide Risk: If the container has been open for an extended period, carefully inspect for crystals or discoloration around the cap. If peroxides are suspected, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[3]

  • Prepare for Disposal: If the material appears safe, ensure the cap is tightly sealed.

  • Attach Waste Tag: Affix a completed hazardous waste tag to the container.

  • Request Pickup: Arrange for disposal through your institution's hazardous waste program.[7]

Protocol 4.2: Disposal of Contaminated Labware (Glassware, Syringes, etc.)
  • Initial Decontamination: Remove gross contamination by rinsing the item with a small amount of a suitable organic solvent (e.g., ethanol or isopropanol) into a designated "Non-Halogenated Organic Liquid Waste" container. This initial rinsate is considered hazardous waste.[10]

  • Secondary Cleaning: Wash the labware with soap and water.[10]

  • Final Rinse: Perform a final rinse with distilled water.

  • Disposal of Solids:

    • Sharps (Needles, Syringes): After the initial rinse, dispose of them in a designated sharps container.

    • Non-Sharp Solids (Pipette tips, contaminated gloves, weigh boats): Place these items in a clearly labeled, sealed bag or container for "Solid Chemical Waste."

Protocol 4.3: Disposal of Dilute Solutions
  • Collection: Collect all aqueous and organic solutions containing the title compound in a properly labeled "Non-Halogenated Organic Liquid Waste" container.

  • Compatibility Check: Ensure no incompatible chemicals (e.g., acids) are added to this waste stream.

  • Log Contents: Meticulously log the addition of all components and their approximate volumes on the hazardous waste tag.

  • Storage and Disposal: Once the container is 90% full, seal it and arrange for pickup via your EHS office.

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal route of waste generated from working with this compound.

DisposalWorkflow cluster_start Waste Generation cluster_characterization Waste Characterization cluster_paths Disposal Paths cluster_end Final Disposition start Identify Waste Containing 2-(...)-ethanamine waste_type What is the form of the waste? start->waste_type pure_compound Pure or Expired Compound waste_type->pure_compound  Pure Compound liquid_waste Dilute Liquid Solution (Aqueous or Organic) waste_type->liquid_waste Liquid solid_waste Contaminated Solid Labware waste_type->solid_waste Solid   container_pure Original Container with Hazardous Waste Tag pure_compound->container_pure container_liquid Non-Halogenated Organic Liquid Waste liquid_waste->container_liquid decon Perform Decontamination (Protocol 4.2) solid_waste->decon ehs_pickup Store in Satellite Accumulation Area for EHS Pickup container_pure->ehs_pickup container_liquid->ehs_pickup decon->container_liquid Hazardous Rinsate sharps_q Is it a sharp? decon->sharps_q Decontaminated Labware sharps_cont Sharps Container sharps_q->sharps_cont Yes solid_cont Solid Chemical Waste Container sharps_q->solid_cont No sharps_cont->ehs_pickup solid_cont->ehs_pickup

Caption: Decision workflow for segregating and disposing of waste.

References

  • Science Interactive. (2013, November 2). SAFETY DATA SHEET - Tetrahydrofuran, Stablized. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Wayne State University. Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Central Michigan University. Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Universitat de Barcelona. Classification of special laboratory waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of this compound. As a valued researcher, your safety is paramount. This document moves beyond mere procedural lists to offer a deep, scientifically-grounded understanding of why these specific precautions are critical. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Analysis: A Proactive Approach to Safety

Understanding the intrinsic hazards of this compound is the foundation of safe handling. The hydrochloride salt of this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact[1].

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation[1].

  • Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): May cause respiratory irritation if inhaled[1].

Structurally, the molecule contains a tetrahydrofuran moiety. Tetrahydrofuran (THF) itself is a highly flammable liquid and can form explosive peroxides upon exposure to air and light[2][3]. While the larger fused ring structure of the topic compound may alter its physical properties, the potential for peroxide formation and flammability should not be disregarded, especially during storage and handling. The furan ring, a core component, is associated with toxicity, and its derivatives warrant careful handling[4][5].

Hazard ClassificationGHS CategoryAssociated Risk
Acute toxicity, oralCategory 4Harmful if swallowed[1]
Skin corrosion/irritationCategory 2Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2ACauses serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of each component is directly linked to the identified hazards.

Eye and Face Protection
  • Chemical Safety Goggles: These are mandatory at all times to protect against splashes and aerosols, which can cause serious eye irritation[1][6].

  • Face Shield: A face shield, worn in conjunction with safety goggles, is strongly recommended when there is a heightened risk of splashing, such as during transfers of larger quantities or when handling the material under pressure or heat[6][7].

Hand Protection
  • Chemical-Resistant Gloves: Due to the compound's classification as a skin irritant, gloves are essential. Nitrile or neoprene gloves are generally recommended for handling amines and furan-containing compounds[6]. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Disposable gloves should be changed immediately upon contamination[7].

Body Protection
  • Flame-Resistant Laboratory Coat: A fully buttoned lab coat provides a critical barrier against skin contact and potential splashes[6]. Given the flammability risk associated with the tetrahydrofuran moiety, a flame-resistant coat is a prudent choice.

  • Chemical-Resistant Apron: For added protection against spills, especially when handling larger volumes, a chemical-resistant apron should be worn over the lab coat[6].

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory to ensure full skin coverage. Permeable footwear or open-toed shoes are strictly prohibited in the laboratory setting[6][7].

Respiratory Protection
  • Engineering Controls: Initially, handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1].

  • Respirator: If work must be conducted outside of a fume hood, or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. A formal respiratory protection program, including fit testing, is required for respirator use[7][8].

Operational and Disposal Plans: A Step-by-Step Guide

Prudent Handling and Operations
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, particularly within the fume hood, should be clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Awareness: Be mindful of ignition sources in the vicinity, including hot plates and electrical equipment, due to the potential flammability of related furan compounds[2][3].

Spill Management

In the event of a spill, immediate and safe cleanup is crucial.

  • Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[5][9].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personal safety.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[10].

  • Containerization: Collect all waste, including contaminated consumables like gloves and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container[5][10].

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash[5][10].

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Handling & Disposal Start Handling this compound Hazards Review Hazards: - Skin/Eye Irritant - Respiratory Irritant - Acutely Toxic (Oral) - Potential Flammability Start->Hazards Identify Eye Eye Protection: - Safety Goggles (Mandatory) - Face Shield (Splash Risk) Hazards->Eye Hand Hand Protection: - Nitrile or Neoprene Gloves Hazards->Hand Body Body Protection: - Flame-Resistant Lab Coat - Closed-toe Shoes Hazards->Body Respiratory Respiratory Protection: - Fume Hood (Primary) - Respirator (If needed) Hazards->Respiratory Handling Safe Handling Procedures Respiratory->Handling Disposal Segregated Hazardous Waste Disposal Handling->Disposal Followed by

Caption: PPE selection workflow based on hazard assessment.

References

  • Staples, R. E., & Dinnell, K. L. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Regulatory Toxicology and Pharmacology, 67(2), 247-263. [Link]

  • Sci-Chem. (2023, April 24). SAFETY DATA SHEET TETRAHYDROFURAN LRG. [Link]

  • New Jersey Department of Health. (2010, January). Furan - Hazardous Substance Fact Sheet. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tetrahydrofuran. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran. [Link]

  • Health and Safety Executive. (1995, June). FURANES.... their safe use in foundries. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Furan-d4. [Link]

  • Safetec. (2025, January 7). What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
Reactant of Route 2
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.